Dihydrocaffeoyl-CoA
Description
Propriétés
Formule moléculaire |
C30H44N7O19P3S |
|---|---|
Poids moléculaire |
931.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(3,4-dihydroxyphenyl)propanethioate |
InChI |
InChI=1S/C30H44N7O19P3S/c1-30(2,25(43)28(44)33-8-7-20(40)32-9-10-60-21(41)6-4-16-3-5-17(38)18(39)11-16)13-53-59(50,51)56-58(48,49)52-12-19-24(55-57(45,46)47)23(42)29(54-19)37-15-36-22-26(31)34-14-35-27(22)37/h3,5,11,14-15,19,23-25,29,38-39,42-43H,4,6-10,12-13H2,1-2H3,(H,32,40)(H,33,44)(H,48,49)(H,50,51)(H2,31,34,35)(H2,45,46,47)/t19-,23-,24-,25+,29-/m1/s1 |
Clé InChI |
NDSCGRAEWDSLKF-FUEUKBNZSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Putative Dihydrocaffeoyl-CoA Biosynthesis Pathway in Arabidopsis thaliana
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrocaffeoyl-CoA is a key intermediate in the biosynthesis of various specialized metabolites in plants, holding potential for applications in drug development and biotechnology. This technical guide provides a comprehensive overview of the putative biosynthesis pathway of this compound in the model plant Arabidopsis thaliana. Due to the limited direct evidence for the complete pathway, this document presents a scientifically inferred route based on established enzymatic reactions within the broader phenylpropanoid pathway. It includes a detailed description of the proposed enzymatic steps, quantitative data for relevant enzymes, and explicit experimental protocols for further research. Furthermore, this guide illustrates the proposed metabolic route and associated regulatory networks through detailed diagrams, offering a valuable resource for researchers aiming to elucidate and engineer this pathway for targeted compound production.
Introduction
The phenylpropanoid pathway in plants is a rich source of a multitude of secondary metabolites that are crucial for plant growth, development, and defense. These compounds also possess significant value for human health and industry. This compound, a derivative of caffeic acid, is a precursor for the synthesis of various bioactive molecules. However, the precise biosynthetic route leading to this compound in Arabidopsis thaliana remains to be fully elucidated. This guide consolidates the current understanding of related enzymatic reactions to propose a putative pathway for its synthesis, providing a foundational framework for future research and metabolic engineering efforts.
The Putative this compound Biosynthesis Pathway
Based on current knowledge of phenylpropanoid metabolism, the biosynthesis of this compound is hypothesized to proceed through the reduction of caffeic acid to dihydrocaffeic acid, followed by the activation of dihydrocaffeic acid to its corresponding CoA-thioester. This proposed pathway circumvents the direct reduction of caffeoyl-CoA, for which there is currently no identified specific enzyme in Arabidopsis thaliana.
The initial steps leading to the precursor, caffeoyl-CoA, are well-established and are part of the general phenylpropanoid pathway.
From Phenylalanine to Caffeoyl-CoA: The General Phenylpropanoid Pathway
The biosynthesis of caffeoyl-CoA begins with the amino acid L-phenylalanine and involves the following key enzymatic steps:
-
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to produce cinnamic acid. Arabidopsis has four PAL isoforms (PAL1-4) with PAL1, PAL2, and PAL4 being the major contributors to phenylpropanoid metabolism in stems.[1]
-
Cinnamate 4-Hydroxylase (C4H): This cytochrome P450 monooxygenase hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
p-Coumaroyl Shikimate/Quinate 3'-Hydroxylase (C3'H): This enzyme hydroxylates p-coumaroyl shikimate/quinate to yield caffeoyl shikimate/quinate.
-
Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): HCT transfers the caffeoyl moiety from caffeoyl shikimate/quinate back to Coenzyme A, producing caffeoyl-CoA .
Proposed Pathway from Caffeoyl-CoA to this compound
The conversion of caffeoyl-CoA to this compound is proposed to occur via a two-step process involving the hydrolysis of caffeoyl-CoA to caffeic acid, followed by reduction and subsequent CoA ligation.
Step 1 (Putative): Reduction of Caffeic Acid to Dihydrocaffeic Acid
While a specific caffeic acid reductase has not been definitively characterized in Arabidopsis thaliana, the reduction of the double bond in the propenoic acid side chain of hydroxycinnamic acids is a known reaction in plants. This step is likely catalyzed by a reductase enzyme. Further research is required to identify and characterize the specific enzyme responsible for this conversion in Arabidopsis.
Step 2 (Putative): Activation of Dihydrocaffeic Acid to this compound
Following the formation of dihydrocaffeic acid, it is proposed that a CoA ligase activates it to form this compound. Arabidopsis possesses a family of acyl-CoA synthetases (LACS) with varying substrate specificities.[2] It is plausible that one or more of these enzymes can utilize dihydrocaffeic acid as a substrate.
Quantitative Data on Relevant Enzymes
Quantitative data for the specific enzymes in the putative this compound pathway are limited. However, kinetic parameters for some of the enzymes in the upstream phenylpropanoid pathway in Arabidopsis thaliana and other plants have been reported.
| Enzyme | Substrate | Km (µM) | Vmax (activity unit) | Organism | Reference |
| Cinnamoyl-CoA Reductase 1 (AtCCR1) | Feruloyl-CoA | 0.96 | Not specified | Arabidopsis thaliana | [3] |
| Cinnamoyl-CoA Reductase 1 (AtCCR1) | p-Coumaroyl-CoA | 2.27 | Not specified | Arabidopsis thaliana | [3] |
| Cinnamoyl-CoA Reductase 1 (AtCCR1) | Sinapoyl-CoA | 6.32 | Not specified | Arabidopsis thaliana | [3] |
| Cinnamoyl-CoA Reductase 1 (AtCCR1) | Caffeoyl-CoA | 12.5 | Not specified | Arabidopsis thaliana | [3] |
| Caffeoyl-CoA 3-O-methyltransferase | Caffeoyl-CoA | Not specified | Not specified | Petroselinum crispum | [4] |
Table 1: Kinetic Parameters of Phenylpropanoid Pathway Enzymes. Note: Data for the putative caffeic acid reductase and dihydrocaffeic acid:CoA ligase are not currently available.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the proposed this compound biosynthesis pathway.
Heterologous Expression and Purification of Recombinant Enzymes
A common method for producing and characterizing plant enzymes is through heterologous expression in Escherichia coli.[5][6][7][8][9]
Protocol: Expression and Purification of a His-tagged Arabidopsis Enzyme in E. coli
-
Cloning: The coding sequence of the target Arabidopsis gene is cloned into a suitable E. coli expression vector (e.g., pET series) containing a polyhistidine (His)-tag sequence.
-
Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: A single colony is used to inoculate a starter culture of LB medium with the appropriate antibiotic, grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium.
-
Induction: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme). Cells are lysed by sonication on ice.
-
Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM). The His-tagged protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Purity Check: The purity of the eluted protein is assessed by SDS-PAGE.
Enzyme Assays
Enzyme activity can be measured using various techniques, often involving spectrophotometric or chromatographic detection of the product.
Protocol: In Vitro Assay for a Putative Caffeic Acid Reductase
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate (B84403) buffer (pH 7.0), 1 mM caffeic acid, 2 mM NADPH (or NADH), and the purified recombinant enzyme.
-
Initiation: Start the reaction by adding the enzyme.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period.
-
Termination: Stop the reaction by adding an acid (e.g., HCl) or an organic solvent (e.g., ethyl acetate).
-
Analysis: Extract the product (dihydrocaffeic acid) with an organic solvent. Analyze the extract using HPLC or LC-MS/MS to identify and quantify the product. The consumption of NADPH can also be monitored spectrophotometrically at 340 nm.
Protocol: In Vitro Assay for a Putative Dihydrocaffeic Acid:CoA Ligase
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl2, 2 mM ATP, 0.5 mM Coenzyme A, 1 mM dihydrocaffeic acid, and the purified recombinant enzyme.
-
Initiation: Start the reaction by adding the enzyme.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period.
-
Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Analysis: Analyze the formation of this compound by HPLC or LC-MS/MS.
Quantification of Acyl-CoA Esters by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA esters in plant tissues.[10][11][12][13][14]
Protocol: Quantification of this compound in Arabidopsis Tissue
-
Tissue Extraction: Freeze Arabidopsis tissue in liquid nitrogen and grind to a fine powder. Extract the acyl-CoAs with an extraction buffer (e.g., 2.5% sulfosalicylic acid).[10]
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample) to the extraction buffer for accurate quantification.
-
Sample Cleanup: The crude extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances, although some methods are designed to avoid this.[10]
-
LC-MS/MS Analysis: Separate the acyl-CoAs using reverse-phase liquid chromatography with an ion-pairing agent in the mobile phase. Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions are specific for the precursor ion and a characteristic fragment ion of each analyte.
-
Quantification: Generate a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.
Signaling Pathways and Regulation
The biosynthesis of phenylpropanoids is tightly regulated by a complex network of signaling pathways in response to developmental cues and environmental stimuli. While the specific regulation of the putative this compound pathway is unknown, it is likely to be co-regulated with the general phenylpropanoid pathway.
Transcriptional Regulation
The expression of phenylpropanoid biosynthesis genes is controlled by a hierarchy of transcription factors, primarily from the MYB, bHLH, and WD40 families.[15][16][17] These transcription factors can act as activators or repressors of gene expression. For example, in Arabidopsis, the transcription factors MYB58 and MYB63 are known to activate the lignin (B12514952) branch of the phenylpropanoid pathway.[17]
Light Signaling
Light is a major environmental signal that regulates phenylpropanoid metabolism.[18] Photoreceptors such as phytochromes and cryptochromes perceive light signals and initiate a signaling cascade that leads to the activation of transcription factors like HY5, which in turn upregulates the expression of phenylpropanoid biosynthesis genes.[18]
Phytohormone Signaling
Phytohormones, including auxins, cytokinins, gibberellins, abscisic acid, jasmonates, and salicylic (B10762653) acid, play crucial roles in modulating the phenylpropanoid pathway.[19][20][21][22] For instance, jasmonates and salicylic acid are often involved in the induction of phenylpropanoid-based defense responses against pathogens and herbivores. There is extensive crosstalk between different phytohormone signaling pathways, creating a complex regulatory network that fine-tunes the production of phenylpropanoids.[19][23][24]
Visualizations
Proposed this compound Biosynthesis Pathway
Caption: Proposed biosynthesis pathway of this compound in A. thaliana.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for the characterization of putative enzymes.
Regulatory Network of Phenylpropanoid Biosynthesis
Caption: Simplified regulatory network of phenylpropanoid biosynthesis.
Conclusion and Future Perspectives
The biosynthesis of this compound in Arabidopsis thaliana is a scientifically intriguing and industrially relevant pathway that warrants further investigation. The putative pathway presented in this guide, involving the reduction of caffeic acid and subsequent CoA ligation, provides a solid foundation for future research. Key areas for future work include the definitive identification and characterization of the proposed caffeic acid reductase and dihydrocaffeic acid:CoA ligase. Elucidating the precise regulatory mechanisms that govern this specific branch of the phenylpropanoid pathway will also be crucial for successful metabolic engineering. The detailed protocols and compiled data herein are intended to empower researchers to unravel the complexities of this compound biosynthesis, ultimately paving the way for the targeted production of valuable plant-derived compounds.
References
- 1. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ils.unc.edu [ils.unc.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Heterologous protein expression in E. coli [protocols.io]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iba-lifesciences.com [iba-lifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. uknowledge.uky.edu [uknowledge.uky.edu]
- 16. Editorial: Phenylpropanoid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptional regulation of lignin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Light induces phenylpropanoid metabolism in Arabidopsis roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Arabidopsis phytohormone crosstalk network involves a consecutive metabolic route and circular control units of transcription factors that regulate enzyme-encoding genes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Phytohormone signaling and crosstalk in regulating drought stress response in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Metabolic Crosstalk: Interactions between the Phenylpropanoid and Glucosinolate Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Role of Dihydrocaffeoyl-CoA in Plant Secondary Metabolism: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Dihydrocaffeoyl-coenzyme A (dihydrocaffeoyl-CoA) is a key metabolic intermediate in the plant phenylpropanoid pathway. Unlike its unsaturated counterpart, caffeoyl-CoA, which is a primary precursor for lignin (B12514952) and flavonoid biosynthesis, this compound is channeled into distinct metabolic pathways, leading to the formation of specialized secondary metabolites. Its biosynthesis is accomplished via the action of an NADPH-dependent hydroxycinnamoyl-CoA reductase, which saturates the double bond of the propenoic acid side chain of caffeoyl-CoA. The principal documented role of this compound is serving as the activated acyl donor in the synthesis of dihydrocaffeoyl-polyamines, a class of bioactive compounds that includes kukoamines. These conjugates, formed by the enzymatic transfer of the dihydrocaffeoyl moiety to polyamines such as spermidine (B129725) and spermine (B22157), have been identified in various plant species, particularly within the Solanaceae family. They are implicated in plant defense mechanisms and exhibit a range of pharmacologically relevant activities. This technical guide provides an in-depth overview of the biosynthesis and metabolic fate of this compound, presents quantitative data on its derivatives, and details experimental protocols for its study.
Introduction to Phenylpropanoid Metabolism
The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, responsible for synthesizing a vast array of compounds crucial for plant structure, signaling, and defense. The pathway begins with the amino acid phenylalanine and generates a series of hydroxycinnamic acids and their activated coenzyme A (CoA) esters. Among the most pivotal of these intermediates are p-coumaroyl-CoA and caffeoyl-CoA. These molecules stand at a metabolic branch point, feeding into the production of widespread compounds like flavonoids, stilbenes, and the structural polymer lignin. However, further modification of these core intermediates can lead to more specialized metabolites. This compound represents one such modification, where the saturation of the side-chain double bond redirects metabolic flux away from the major pathways and toward the synthesis of a unique class of bioactive amides.
Biosynthesis of this compound
The formation of this compound is a specific enzymatic step that commits its precursor to a distinct metabolic fate.
Precursor Molecule
The direct precursor for the synthesis of this compound is caffeoyl-CoA . Caffeoyl-CoA is itself synthesized from p-coumaroyl-CoA via the action of p-coumaroyl shikimate 3'-hydroxylase (C3'H) or from caffeic acid by 4-coumarate:CoA ligase (4CL).
Key Biosynthetic Enzyme
The conversion of caffeoyl-CoA to its saturated form is catalyzed by an NADPH-dependent hydroxycinnamoyl-CoA double bond reductase . An enzyme with this activity was identified and cloned from Malus × domestica (apple), demonstrating the capability to reduce various hydroxycinnamoyl-CoAs, including p-coumaroyl-CoA, feruloyl-CoA, and caffeoyl-CoA, to their corresponding dihydro- derivatives.[1][2] This reduction is a critical step in the biosynthesis of dihydrochalcones and other related saturated phenylpropanoids.[2]
Metabolic Fate and Downstream Products
The primary metabolic role of this compound is to serve as an activated acyl donor for the synthesis of complex amide conjugates, which play significant roles in plant physiology and defense.
Dihydrocaffeoyl-Polyamines (Kukoamines)
The most prominent downstream products of this compound are the dihydrocaffeoyl-polyamines . These compounds are formed through the covalent linkage of one or more dihydrocaffeoyl groups to a polyamine backbone, such as spermidine or spermine.[3][4] This class of compounds includes the well-known kukoamines, first isolated from Lycium chinense but since found in other Solanaceae species like potato (Solanum tuberosum).[3][5]
Key Conjugating Enzymes
The amide bond formation is catalyzed by hydroxycinnamoyl-CoA:polyamine acyltransferases , which belong to the BAHD family of acyltransferases. Specific enzymes that utilize polyamines as acyl acceptors have been identified; for instance, a spermine hydroxycinnamoyl transferase is involved in synthesizing related compounds in tomato.[6] These enzymes exhibit specificity for both the acyl-CoA donor and the polyamine acceptor, leading to the formation of various conjugates.
Notable Products and Their Significance
-
Kukoamine A: N¹,N¹²-bis(dihydrocaffeoyl)spermine.[7]
-
Kukoamine B: N¹,N⁸-bis(dihydrocaffeoyl)spermine.[5]
-
Other Derivatives: Mono-, bis-, and tris-acylated conjugates of both spermidine and spermine have been identified in potato tubers.[3]
These compounds are believed to function in plant defense against pathogens and herbivores. Furthermore, they have garnered interest from the drug development community for their potent antioxidant and anti-inflammatory properties.[8]
Quantitative Data
Direct quantification of this compound in plant tissues is not widely reported. However, data for its downstream products are available and indicate significant accumulation in certain tissues.
| Compound Class | Specific Metabolites Identified | Plant Species | Tissue | Concentration Range | Reference |
| Dihydrocaffeoyl-Polyamines | N¹,N¹²-bis(dihydrocaffeoyl)spermine (Kukoamine A), N¹,N⁸-bis(dihydrocaffeoyl)spermidine, tris-acylated derivatives | Solanum tuberosum (Potato) | Tubers | Several tens of µg/g dry matter | [3][6] |
| Dihydrocaffeoyl-Polyamines | Kukoamine A, Kukoamine B | Lycium chinense | Root Bark | 120.7 mg of Kukoamine B isolated from 10 kg of dried root bark | [5] |
Experimental Protocols
Protocol 1: In Vitro Assay of Hydroxycinnamoyl-CoA Double Bond Reductase
This protocol is adapted from methodologies used for characterizing NADPH-dependent reductases in the phenylpropanoid pathway.[1]
-
Enzyme Source:
-
Clone the candidate reductase gene into an expression vector (e.g., pET series) and transform into E. coli (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant His-tagged protein using immobilized metal affinity chromatography (IMAC).
-
Verify protein purity and concentration using SDS-PAGE and a Bradford assay.
-
-
Reaction Mixture (Total Volume: 100 µL):
-
100 mM Potassium Phosphate buffer (pH 6.5)
-
2 mM NADPH
-
50 µM Caffeoyl-CoA (substrate)
-
1-5 µg purified recombinant enzyme
-
-
Assay Procedure:
-
Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.
-
Initiate the reaction by adding caffeoyl-CoA.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 20% HCl.
-
Centrifuge to pellet the denatured protein.
-
-
Product Detection and Quantification:
-
Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 60% B over 20 minutes.
-
Detection: Monitor the reaction at 280 nm. The product, this compound, will have a different retention time than the substrate, caffeoyl-CoA.
-
Quantify the product peak by comparing its area to a standard curve generated with an enzymatically or chemically synthesized standard.
-
Protocol 2: Quantification of Dihydrocaffeoyl-Polyamines in Plant Tissue by LC-MS/MS
This protocol provides a general framework for the targeted quantification of kukoamines and related compounds from plant material.[9][10]
-
Sample Preparation:
-
Freeze-dry plant tissue (e.g., potato tubers) and grind to a fine powder.
-
Weigh approximately 100 mg of powder into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol (B129727) (aq) containing an appropriate internal standard (e.g., a synthetic odd-chain polyamine conjugate).
-
Vortex thoroughly and sonicate for 30 minutes in a water bath.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Extraction Cleanup:
-
Transfer the supernatant to a new tube.
-
Filter the extract through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial.
-
-
LC-MS/MS Analysis:
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient optimized for separation of polar conjugates (e.g., 5% B held for 1 min, ramp to 95% B over 8 min, hold for 2 min).
-
MS Detection: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Develop specific precursor-to-product ion transitions for each target analyte. For Kukoamine A (C₂₈H₄₂N₄O₆, MW: 530.66), the protonated precursor [M+H]⁺ would be at m/z 531.3. Product ions would correspond to fragmentation of the polyamine backbone or loss of a dihydrocaffeoyl group.
-
Optimize cone voltage and collision energy for each transition to maximize sensitivity.
-
-
-
Quantification:
-
Generate a standard curve for each analyte using authentic standards.
-
Calculate the concentration in the original sample based on the peak area ratio of the analyte to the internal standard.
-
Conclusion and Future Perspectives
This compound occupies a specialized niche within plant secondary metabolism. Its formation, catalyzed by a specific reductase, diverts flux from the synthesis of ubiquitous phenylpropanoids like lignin and flavonoids towards the production of bioactive dihydrocaffeoyl-polyamine conjugates. These molecules, including the kukoamines, are important for plant fitness and represent a promising source of pharmacologically active compounds.
Future research should focus on several key areas. First, the identification and functional characterization of the specific hydroxycinnamoyl-CoA:polyamine acyltransferases responsible for kukoamine biosynthesis in different plant species are needed to fully elucidate the pathway. Second, a broader investigation into the distribution of this compound derivatives across the plant kingdom may reveal novel structures and functions. Finally, exploring the regulation of the hydroxycinnamoyl-CoA double bond reductase could provide a valuable tool for metabolically engineering plants to enhance the production of these valuable defense compounds and nutraceuticals.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Dihydrocaffeoyl polyamines (kukoamine and allies) in potato (Solanum tuberosum) tubers detected during metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Kukoamine A | C28H42N4O6 | CID 5318865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Quantification of Caffeoylquinic Acids and Triterpenes as Targeted Bioactive Compounds of Centella asiatica in Extracts and Formulations by Liquid Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymes Acting on Dihydrocaffeoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymes known to utilize Dihydrocaffeoyl-CoA as a substrate, with a primary focus on Hydrocaffeoyl-CoA:caffeate CoA transferase. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biochemical pathways and workflows.
Core Enzyme Profile: Hydrocaffeoyl-CoA:caffeate CoA transferase (CarA)
Hydrocaffeoyl-CoA:caffeate CoA transferase (CarA), with EC number 2.8.3.23, is a key enzyme identified in the anaerobic acetogenic bacterium Acetobacterium woodii.[1] This enzyme plays a crucial role in an energy-conserving metabolic loop during the process of caffeate respiration.[2][3]
Catalytic Activity and Metabolic Function
CarA catalyzes the transfer of a Coenzyme A (CoA) moiety from hydrocaffeoyl-CoA (this compound) to caffeate.[2][4] This reaction is a critical step in an energy-saving pathway where the CoA is recycled to activate incoming caffeate molecules without the expenditure of ATP.[2][3] The overall reaction is as follows:
Hydrocaffeoyl-CoA + (E)-caffeate ⇌ 3-(3,4-dihydroxyphenyl)propanoate (B1241206) + (E)-caffeoyl-CoA [1]
This transferase activity is part of a larger metabolic pathway in A. woodii known as caffeate respiration, where caffeate is ultimately reduced.[2][3]
Quantitative Data
The kinetic parameters of CarA from Acetobacterium woodii have been determined, providing valuable insights into its catalytic efficiency and substrate affinity.
| Parameter | Substrate | Value | Source |
| Km | Hydrocaffeoyl-CoA | 8 ± 2 µM | [2][5] |
| Km | Caffeate | 75 ± 5 µM | [2][5] |
| Vmax | - | 125 µmol/min/mg | [6] |
| kcat | Caffeate | 120 s-1 | [1][6] |
| Optimum pH | - | 7.5 | [1] |
| Optimum Temperature | - | 40°C | [1] |
Substrate Specificity
CarA exhibits a degree of substrate promiscuity for the CoA acceptor. While its primary substrate is caffeate, it can also utilize p-coumarate and ferulate.[2][7] However, it shows no activity with cinnamate, sinapate, or p-hydroxybenzoate as the CoA acceptor.[2][5] Importantly, acetyl-CoA and butyryl-CoA cannot serve as CoA donors for this enzyme.[2][5]
Experimental Protocols
Assay of Hydrocaffeoyl-CoA:caffeate CoA transferase (CarA) Activity
This spectrophotometric assay is used to determine the activity of purified CarA by monitoring the formation of caffeyl-CoA.
Principle: The formation of caffeyl-CoA is followed by measuring the increase in absorbance at 346 nm (ε = 18 mM-1 cm-1).[4][8]
Materials:
-
Purified CarA-His6 enzyme
-
100 mM Potassium Phosphate (KPi) buffer, pH 7.5
-
Caffeate solution (250 µM final concentration)
-
Hydrocaffeoyl-CoA solution (45 µM final concentration)
-
Quartz cuvettes
-
Spectrophotometer capable of measuring absorbance at 346 nm
Procedure:
-
Prepare the assay mixture by adding 1 ml of 100 mM KPi buffer (pH 7.5) to a quartz cuvette.
-
Add the purified CarA-His6 enzyme to the cuvette (e.g., 0.15 µg).[4][7]
-
Add 250 µM of caffeate to the mixture.[4]
-
Initiate the reaction by adding 45 µM of hydrocaffeoyl-CoA.[4]
-
Immediately begin monitoring the increase in absorbance at 346 nm at 40°C.[4]
-
The rate of caffeyl-CoA formation can be calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of caffeyl-CoA.
Control Experiments:
-
A reaction mixture without the enzyme should be run to ensure no non-enzymatic reaction occurs.[4]
-
A reaction mixture without the CoA acceptor (caffeate) should be included to confirm substrate dependency.[4]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the metabolic pathway involving this compound and the experimental workflow for the CarA assay.
References
- 1. uniprot.org [uniprot.org]
- 2. Caffeate Respiration in the Acetogenic Bacterium Acetobacterium woodii: a Coenzyme A Loop Saves Energy for Caffeate Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Caffeate respiration in the acetogenic bacterium Acetobacterium woodii: a coenzyme A loop saves energy for caffeate activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Caffeyl-Coenzyme A Synthetase Initiates Caffeate Activation prior to Caffeate Reduction in the Acetogenic Bacterium Acetobacterium woodii - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dihydrocaffeoyl-CoA Metabolic Flux Analysis in Developing Plants
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis required to conduct metabolic flux analysis (MFA) of dihydrocaffeoyl-CoA in developing plants. This compound is a key intermediate in the phenylpropanoid pathway, a metabolic route responsible for the synthesis of a vast array of secondary metabolites, including lignins, flavonoids, and hydroxycinnamic acid amides. Understanding the flow of carbon—the metabolic flux—through this intermediate is critical for applications in metabolic engineering, crop improvement, and the development of plant-derived pharmaceuticals.
The this compound Metabolic Pathway
This compound is situated within the broader phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. The synthesis proceeds through a series of core reactions to produce various hydroxycinnamoyl-CoA esters. This compound is formed via the reduction of caffeoyl-CoA, a reaction catalyzed by a caffeoyl-CoA reductase. It serves as a precursor for various downstream metabolites. The complexity of plant metabolism often involves parallel pathways and subcellular compartmentation, making flux analysis a powerful tool for dissecting these networks.[1][2]
Caption: Biosynthetic pathway leading to this compound.
Principles of Metabolic Flux Analysis (MFA)
Metabolic flux is defined as the rate of conversion of metabolites through a metabolic pathway per unit of time.[3][4] Direct measurement is often impossible, so flux is inferred using isotopic tracers.[5] Stable-isotope-assisted methods like 13C-MFA are considered the gold standard for accurate flux information.[5] The core principle involves supplying a 13C-labeled substrate (e.g., 13C-Glucose or 13C-Phenylalanine) to the biological system and measuring the rate and pattern of 13C incorporation into downstream metabolites.
There are two primary approaches to MFA:
-
Steady-State MFA (SS-MFA): This method is applied to systems at both a metabolic and isotopic steady state.[6][7] It provides a time-invariant snapshot of the flux distribution throughout the metabolic network. However, reaching a steady state can be challenging in dynamic systems like developing plant tissues.[6][7]
-
Isotopically Non-stationary MFA (INST-MFA): INST-MFA is more suitable for dynamic systems as it analyzes the transient labeling patterns of metabolites over time, before an isotopic steady state is reached.[1][7] This method is experimentally more demanding, requiring rapid sampling at multiple early time points.[7]
Experimental Protocol for this compound Flux Analysis
This section outlines a detailed methodology for quantifying the metabolic flux through this compound in a developing plant system (e.g., developing stems or cell cultures) using INST-MFA.
Caption: Experimental workflow for Isotope-Assisted Metabolic Flux Analysis.
Step 1: Isotope Labeling Experiment
-
Plant Material: Use developing plant tissues where the phenylpropanoid pathway is active, such as young stems, developing seeds, or elicitor-treated cell suspension cultures.[8][9]
-
Tracer Selection: Uniformly labeled 13C-L-phenylalanine (U-13C-Phe) is an ideal tracer as it is the direct precursor to the pathway. Alternatively, U-13C-glucose can be used to trace carbon flow from primary metabolism.
-
Tracer Administration: For excised stems, place the cut end in a solution containing the labeled precursor.[8] For cell cultures, add the tracer directly to the medium. The concentration should be sufficient to ensure incorporation without causing metabolic perturbation.
-
Experimental Conditions: Maintain consistent and controlled conditions (light, temperature) throughout the experiment to ensure the system is in a pseudo-steady metabolic state.
Step 2: Sample Collection and Quenching
-
Time Points: Collect samples at multiple, short intervals after introducing the tracer. A typical time course might be 0, 2, 5, 10, 20, 40, and 60 minutes. Early time points are crucial for INST-MFA.[7]
-
Quenching: Immediately flash-freeze the collected tissue in liquid nitrogen to halt all enzymatic activity. This is a critical step to preserve the metabolic snapshot at the time of collection. Store samples at -80°C until extraction.
Step 3: Metabolite Extraction
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.
-
Extraction Solvent: Add a pre-chilled (-20°C) extraction solvent, typically an 80:20 methanol (B129727):water (v/v) solution, at a ratio of 1 mL per 100 mg of tissue. The methanol precipitates proteins while extracting polar and semi-polar metabolites.
-
Internal Standard: Include an internal standard (e.g., a commercially available 13C-labeled compound not present in the plant) for absolute quantification.
-
Incubation & Centrifugation: Vortex the mixture thoroughly and incubate on ice. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites for analysis.
Step 4: Analytical Measurement (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for separating and quantifying the low-abundance intermediates of secondary metabolism.[3][10]
-
Chromatography: Use a C18 reverse-phase column to separate the phenylpropanoid intermediates. A gradient elution with water and acetonitrile (B52724) (both containing 0.1% formic acid) is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: For each metabolite (e.g., Caffeoyl-CoA, this compound), specific precursor-to-product ion transitions must be determined for each isotopologue (M+0, M+1, M+2, etc., corresponding to the number of 13C atoms).
-
Quantification: The peak area for each isotopologue of each metabolite is integrated.
-
Step 5: Data Analysis and Flux Calculation
-
Pool Size Calculation: Determine the absolute concentration of each metabolite at each time point by comparing its peak area to that of the internal standard.
-
Isotope Abundance: Calculate the fractional abundance of each isotopologue at each time point.
-
Flux Modeling: Use specialized software (e.g., INCA, METRAN) to fit the time-course labeling data and pool sizes to a defined metabolic network model. The model consists of a set of differential equations describing the mass and isotope balances for each metabolite.
-
Flux Estimation: The software performs a non-linear regression analysis to estimate the flux values that best fit the experimental data.[3] The key outputs are the biosynthetic flux (Jin) and catabolic flux (Jout) for each metabolite in the network.[4]
Quantitative Data Presentation
| Metabolite | Treatment | Pool Size V(0) (nmol/g FW) | Rate of Change v (nmol/g FW/h) | Biosynthetic Flux Jin (nmol/g FW/h) | Catabolic Flux Jout (nmol/g FW/h) |
| p-Coumaroyl-Octopamine | Control | 1.50 | +0.02 | 0.98 | 0.96 |
| p-Coumaroyl-Octopamine | Elicitor | 25.0 | +2.20 | 12.50 | 10.30 |
| Caffeoyl-Putrescine | Control | 4.20 | +0.05 | 1.80 | 1.75 |
| Caffeoyl-Putrescine | Elicitor | 1.80 | -0.30 | 0.75 | 1.05 |
| Chlorogenic Acid | Control | 1200 | +10.0 | 55.0 | 45.0 |
| Chlorogenic Acid | Elicitor | 850 | -25.0 | 30.0 | 55.0 |
This table is for illustrative purposes to demonstrate data structure.
Challenges and Advanced Considerations
-
Subcellular Compartmentation: Plant metabolic pathways are often distributed across multiple organelles (cytosol, plastids, peroxisomes, vacuole).[2][11] This complicates flux analysis, as measured pool sizes represent an average across compartments. Advanced models and experiments using organelle-specific fractionation may be required to resolve fluxes at the subcellular level.
-
Metabolic Channeling: Enzymes of a pathway can form complexes that channel substrates directly from one active site to the next. This can result in intermediate pools that are not freely accessible, affecting labeling patterns.
-
Network Complexity: The phenylpropanoid pathway is a highly branched network.[8] Accurate modeling requires a comprehensive and well-curated network map, including all significant inputs and outputs.
-
Analytical Sensitivity: Intermediates like CoA esters are often present at very low concentrations, requiring highly sensitive analytical instrumentation and optimized extraction protocols.
References
- 1. Metabolic flux analysis of secondary metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic flux analysis in plants: coping with complexity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Measuring Metabolic Flux [iwasa.biochem.utah.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Whither metabolic flux analysis in plants? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Measuring and Modeling of Phenylpropanoid Metabolic Flux in Arabidopsis - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 9. mdpi.com [mdpi.com]
- 10. Metabolic flux analysis of the phenylpropanoid pathway in wound-healing potato tuber tissue using stable isotope-labeled tracer and LC-MS spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for metabolic flux analysis in plants using isotope labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrocaffeoyl-CoA: A Central Precursor in the Biosynthesis of Specialized Metabolites
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Dihydrocaffeoyl-coenzyme A (CoA) is a key intermediate in the phenylpropanoid pathway, serving as a critical branch point for the biosynthesis of a diverse array of specialized metabolites with significant biological activities. This technical guide provides a comprehensive overview of the biosynthesis of dihydrocaffeoyl-CoA, its role as a precursor to valuable natural products, detailed experimental protocols for its study, and its interaction with key signaling pathways.
Biosynthesis of this compound
This compound is synthesized from the central phenylpropanoid pathway intermediate, caffeoyl-CoA. The biosynthesis begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions.
dot
Caption: Biosynthetic pathway of this compound.
The final step, the conversion of caffeoyl-CoA to this compound, is catalyzed by an NADPH-dependent hydroxycinnamoyl-CoA double bond reductase. This enzyme reduces the double bond in the propanoid side chain of caffeoyl-CoA.
This compound as a Precursor for Specialized Metabolites
This compound is a branching point leading to the synthesis of several classes of specialized metabolites, including kukoamines and tungtungmadic acid.
Kukoamines (Dihydrocaffeoyl-Polyamines)
Kukoamines are amides formed between dihydrocaffeic acid and polyamines such as spermidine (B129725) and spermine. These compounds have been identified in plants of the Solanaceae family, including potato (Solanum tuberosum) and Lycium chinense.[1][2] The biosynthesis involves the transfer of the dihydrocaffeoyl group from this compound to a primary amine group of a polyamine, a reaction catalyzed by a spermidine hydroxycinnamoyl transferase (SHT).[3][4]
dot
Caption: Biosynthesis of Kukoamines.
Tungtungmadic Acid
Tungtungmadic acid (3-caffeoyl-4-dihydrocaffeoyl quinic acid) is a chlorogenic acid derivative isolated from Salicornia herbacea.[5][6][7] Its biosynthesis is thought to involve the sequential esterification of quinic acid with caffeoyl-CoA and this compound, catalyzed by hydroxycinnamoyl-CoA:quinic acid hydroxycinnamoyltransferase (HQT) or a similar acyltransferase.[8]
dot
Caption: Biosynthesis of Tungtungmadic Acid.
Quantitative Data
Quantitative data on the biosynthesis and accumulation of this compound and its derivatives are crucial for understanding metabolic fluxes and for metabolic engineering applications.
| Parameter | Value | Organism/System | Reference |
| Kukoamine Content | |||
| N¹,N¹²-bis(dihydrocaffeoyl)spermine (Kukoamine A) & N¹,N⁸-bis(dihydrocaffeoyl)spermidine | Several tens of µg/g dry matter | Solanum tuberosum (potato) tubers | [2] |
| Spermidine Hydroxycinnamoyl Transferase (SHT) Kinetics | |||
| Substrate Preference (SmSHT) | Caffeoyl-CoA > Feruloyl-CoA > p-Coumaroyl-CoA | Solanum melongena (eggplant) | [3] |
| Kcat (SrSHT with Caffeoyl-CoA and Spermidine) | 37.3% higher than SmSHT | Solanum richardii | [3] |
| Metabolic Flux Analysis | |||
| p-Coumaroyloctopamine formation rate | 1.15 nmol (g FW)⁻¹ h⁻¹ | Wound-healing potato tuber tissue | [9] |
| p-Coumaroyloctopamine conversion rate | 0.96 nmol (g FW)⁻¹ h⁻¹ | Wound-healing potato tuber tissue | [9] |
| Chlorogenic acid formation rate | 4.63 nmol (g FW)⁻¹ h⁻¹ | Wound-healing potato tuber tissue | [9] |
| Chlorogenic acid conversion rate | 0.42 nmol (g FW)⁻¹ h⁻¹ | Wound-healing potato tuber tissue | [9] |
| Antioxidant Activity | |||
| Tungtungmadic Acid (DPPH scavenging assay) | IC₅₀ = 5.1 µM | In vitro | [7] |
| Tungtungmadic Acid (iron-induced liver microsomal lipid peroxidation) | IC₅₀ = 9.3 µM | In vitro | [7] |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes the synthesis of caffeoyl-CoA followed by its reduction to this compound.
Workflow Diagram
dot
Caption: Workflow for enzymatic synthesis of this compound.
Methodology
-
Enzyme Preparation: Prepare a crude enzyme extract containing p-coumaroyl:CoA ligase activity from etiolated wheat seedlings as described previously.[10]
-
Synthesis of Caffeoyl-CoA:
-
Set up a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
5 mM ATP
-
5 mM MgCl₂
-
0.5 mM Coenzyme A
-
1 mM Caffeic acid
-
Crude enzyme preparation
-
-
Incubate at 30°C for 2-4 hours.
-
-
Purification of Caffeoyl-CoA: Purify the synthesized caffeoyl-CoA by reverse-phase HPLC using a C18 column and a phosphoric acid-acetonitrile gradient.[10]
-
Enzymatic Reduction to this compound:
-
To the purified caffeoyl-CoA, add:
-
100 mM Potassium phosphate (B84403) buffer (pH 7.0)
-
1 mM NADPH
-
A source of hydroxycinnamoyl-CoA reductase (e.g., a protein fraction from a plant source known to produce dihydrocaffeic acid derivatives).
-
-
Incubate at 30°C for 1-2 hours.
-
-
Purification and Verification: Purify the resulting this compound using the same HPLC method as for caffeoyl-CoA. Verify the product by LC-MS/MS, looking for the characteristic mass shift corresponding to the reduction of the double bond.
Quantitative Analysis of this compound by LC-MS/MS
This protocol is for the extraction and quantification of this compound from plant tissues.
Workflow Diagram
dot
Caption: Workflow for LC-MS/MS analysis of this compound.
Methodology
-
Sample Preparation:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Homogenize the powdered tissue in an extraction buffer (e.g., 100 mM potassium phosphate, pH 4.9, with an internal standard such as heptadecanoyl-CoA).
-
Add isopropanol (B130326) and acetonitrile, vortex, and centrifuge to precipitate proteins.
-
Dilute the supernatant with 100 mM potassium phosphate buffer (pH 4.9).
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727), followed by water.
-
Load the diluted supernatant onto the cartridge.
-
Wash the cartridge with 5% methanol in water.
-
Elute the acyl-CoAs with methanol.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
-
Inject the sample onto a C18 reversed-phase column.
-
Use a binary gradient with mobile phase A (e.g., 10 mM ammonium (B1175870) formate (B1220265) in water) and mobile phase B (e.g., 10 mM ammonium formate in acetonitrile).
-
Perform tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The transition for this compound would be the precursor ion [M+H]⁺ to a product ion corresponding to the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).
-
In Vitro Assay for Hydroxycinnamoyl-CoA Reductase Activity
This assay measures the activity of the enzyme responsible for converting caffeoyl-CoA to this compound by monitoring the consumption of NADPH.
Methodology
-
Reaction Mixture: Prepare a reaction mixture in a 96-well UV-transparent plate containing:
-
100 mM Potassium phosphate buffer (pH 7.0)
-
0.2 mM NADPH
-
Enzyme preparation
-
-
Initiation of Reaction: Start the reaction by adding the substrate, caffeoyl-CoA (final concentration 50-100 µM).
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH oxidation is proportional to the enzyme activity.
-
Controls: Include a no-substrate control (to account for any background NADPH oxidase activity) and a no-enzyme control.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).
Signaling Pathways Modulated by this compound Derivatives
Derivatives of this compound have been shown to modulate key signaling pathways involved in inflammation and metabolic regulation.
dot
Caption: Signaling pathways modulated by this compound derivatives.
-
Inhibition of Inflammatory Pathways: Dihydrocaffeic acid, the de-esterified form of this compound, has been shown to inhibit the NF-κB and MAPK signaling pathways.[1] This suggests a potential anti-inflammatory role for metabolites derived from this compound.
-
Activation of Metabolic Master Regulators: Tungtungmadic acid has been found to activate the LKB1/AMPK and SIRT1 signaling pathways.[5] Activation of these pathways is associated with beneficial metabolic effects, including the suppression of lipogenesis.
Conclusion
This compound stands as a pivotal intermediate in plant specialized metabolism, giving rise to a variety of bioactive compounds. Understanding its biosynthesis and metabolic fate is essential for the targeted engineering of metabolic pathways to enhance the production of valuable phytochemicals for pharmaceutical and nutraceutical applications. The protocols and data presented in this guide provide a solid foundation for researchers to explore the multifaceted roles of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydrocaffeoyl polyamines (kukoamine and allies) in potato (Solanum tuberosum) tubers detected during metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic flux analysis of the phenylpropanoid pathway in wound-healing potato tuber tissue using stable isotope-labeled tracer and LC-MS spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Subcellular Localization of Dihydrocaffeoyl-CoA Biosynthetic Enzymes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the subcellular localization of enzymes responsible for the biosynthesis of dihydrocaffeoyl-CoA. This compound is a key intermediate in the phenylpropanoid pathway in plants, leading to the synthesis of various specialized metabolites with significant applications in medicine and biotechnology. Understanding the spatial organization of its biosynthetic machinery within the cell is crucial for metabolic engineering and the development of novel therapeutic agents.
The this compound Biosynthetic Pathway: An Overview
This compound is synthesized from dihydrocaffeic acid in a two-step reaction catalyzed by an acyl-CoA synthetase, likely an isoform of 4-coumarate-CoA ligase (4CL). This process is an integral part of the broader phenylpropanoid pathway, which is responsible for the production of a vast array of plant natural products, including lignin, flavonoids, and various esters.
The initial steps of the phenylpropanoid pathway, leading to the formation of p-coumaroyl-CoA, are well-established and involve enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). While the direct conversion of dihydrocaffeic acid to its CoA ester has been less studied, the substrate promiscuity of certain 4CL isoforms suggests their involvement.
Key Enzymes and Their Subcellular Localization
The primary enzyme responsible for the formation of this compound is believed to be a member of the 4-coumarate-CoA ligase (4CL) family. These enzymes catalyze the ATP-dependent ligation of a CoA molecule to a variety of hydroxycinnamic acids. In plants, 4CL is encoded by a small multigene family, with different isoforms exhibiting distinct substrate specificities and expression patterns.
The subcellular localization of the phenylpropanoid pathway enzymes, including 4CL, is primarily associated with the cytoplasm and the endoplasmic reticulum (ER) . This compartmentalization is thought to facilitate metabolic channeling, where intermediates are efficiently passed between sequential enzymes in a pathway.
Table 1: Subcellular Localization of Key Phenylpropanoid Pathway Enzymes
| Enzyme | Organism | Subcellular Localization | Experimental Method |
| Phenylalanine ammonia-lyase (PAL) | Hippeastrum | Cytoplasm, Endoplasmic Reticulum (portion) | Cell Fractionation, Sucrose Gradient Centrifugation |
| Cinnamate 4-hydroxylase (C4H) | Populus (Poplar) | Endoplasmic Reticulum | GFP-tagging, Confocal Microscopy |
| 4-coumarate-CoA ligase 1 (4CL1) | Arabidopsis thaliana | Cytoplasm[1] | Gene Ontology Annotation (TAIR) |
| 4-coumarate-CoA ligase 3 (Ma4CL3) | Morus atropurpurea (Mulberry) | Cytomembrane[2] | Subcellular Localization Experiment |
| 4-coumarate-CoA ligase (Mp4CL1, Mp4CL2) | Marchantia paleacea (Liverwort) | Cytoplasm, Nucleus | Not specified |
| Phenylpropanoid & Flavonoid Enzymes | Hippeastrum | Endoplasmic Reticulum[3][4][5] | Cell Fractionation, Sucrose Gradient Centrifugation |
Note: Direct experimental evidence for the subcellular localization of the specific enzyme that synthesizes this compound is currently limited. The data presented is based on the localization of the broader phenylpropanoid pathway and 4CL isoforms that act on structurally similar substrates.
Experimental Protocols for Determining Subcellular Localization
Several robust experimental techniques are employed to determine the subcellular localization of proteins. The choice of method depends on factors such as the availability of specific antibodies, the expression level of the protein, and the desired resolution.
Cell Fractionation and Western Blotting
This classical biochemical approach involves the separation of cellular components into different fractions based on their size, density, and sedimentation properties. The presence of the target enzyme in specific fractions is then detected by Western blotting using a specific antibody.
Protocol: Subcellular Fractionation of Plant Cells
-
Homogenization: Homogenize plant tissue (e.g., leaves, stems) in a cold extraction buffer (e.g., Tris-HCl buffer containing sucrose, EDTA, and protease inhibitors) using a mortar and pestle or a blender.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet mitochondria and chloroplasts.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a very high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction (containing ER and Golgi membranes). The final supernatant represents the cytosolic fraction.
-
-
Protein Quantification: Determine the protein concentration of each fraction using a standard method (e.g., Bradford assay).
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific to the this compound biosynthetic enzyme.
-
Incubate with a labeled secondary antibody (e.g., HRP-conjugated).
-
Detect the signal using a chemiluminescent substrate.
-
Immunofluorescence Microscopy
This technique utilizes fluorescently labeled antibodies to visualize the location of a target protein within fixed and permeabilized cells.
Protocol: Immunofluorescence Staining of Plant Protoplasts
-
Protoplast Isolation: Isolate protoplasts from plant tissue by enzymatic digestion of the cell wall.
-
Fixation: Fix the protoplasts with a suitable fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS) for 30-60 minutes at room temperature.
-
Permeabilization: Permeabilize the fixed protoplasts with a detergent (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes to allow antibody penetration.
-
Blocking: Block non-specific antibody binding by incubating the protoplasts in a blocking solution (e.g., PBS containing 1% BSA) for 1 hour.
-
Primary Antibody Incubation: Incubate the protoplasts with a primary antibody raised against the this compound biosynthetic enzyme, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the protoplasts with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG), diluted in blocking buffer, for 1 hour in the dark.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mounting and Imaging: Mount the protoplasts on a microscope slide and visualize using a confocal or fluorescence microscope.
Green Fluorescent Protein (GFP) Tagging
This molecular biology approach involves fusing the coding sequence of the target protein to that of a fluorescent protein, such as GFP. The resulting fusion protein can then be expressed in cells, and its localization can be directly observed using fluorescence microscopy.
Protocol: Transient Expression of GFP-Fusion Proteins in Plant Protoplasts
-
Vector Construction: Clone the full-length cDNA of the this compound biosynthetic enzyme in-frame with the GFP coding sequence in a suitable plant expression vector.
-
Protoplast Transformation: Introduce the GFP-fusion vector into plant protoplasts using a method such as polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Incubation and Expression: Incubate the transformed protoplasts for 16-24 hours to allow for gene expression.
-
Imaging: Observe the subcellular localization of the GFP fusion protein using a confocal microscope. Co-localization with organelle-specific markers (e.g., ER-tracker Red) can be used to confirm the location.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: The this compound Biosynthetic Pathway.
Caption: Experimental Workflow for Determining Subcellular Localization.
Conclusion and Future Directions
The biosynthesis of this compound is a critical step in the production of numerous valuable plant secondary metabolites. Current evidence strongly suggests that the enzymes responsible, likely isoforms of 4-coumarate-CoA ligase, are primarily located in the cytoplasm and are associated with the endoplasmic reticulum, consistent with the localization of the broader phenylpropanoid pathway.
Future research should focus on:
-
Definitive identification of the specific 4CL or acyl-CoA synthetase isoform(s) that efficiently catalyze the conversion of dihydrocaffeic acid to this compound.
-
Precise subcellular localization of these identified enzymes using a combination of high-resolution microscopy and biochemical fractionation techniques.
-
Quantitative analysis of the distribution of these enzymes across different subcellular compartments to better understand metabolic flux and regulation.
A deeper understanding of the spatial organization of this compound biosynthesis will undoubtedly accelerate efforts in metabolic engineering and the rational design of novel bioactive compounds.
References
- 1. uniprot.org [uniprot.org]
- 2. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endoplasmic reticulum as a site of phenylpropanoid and flavonoid metabolism in hippeastrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endoplasmic Reticulum as a Site of Phenylpropanoid and Flavonoid Metabolism in Hippeastrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Regulation of Dihydrocaffeoyl-CoA Synthesis Under Biotic Stress: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of Dihydrocaffeoyl-CoA is a critical branch point in the phenylpropanoid pathway, leading to the production of a diverse array of secondary metabolites vital for plant defense against biotic stressors such as pathogens and herbivores. The regulation of this pathway is a complex process involving rapid transcriptional reprogramming and metabolic shifts. This guide provides a comprehensive overview of the current understanding of the regulatory mechanisms governing this compound synthesis in response to biotic challenges, with a focus on quantitative data, experimental methodologies, and signaling pathways.
Core Regulatory Enzymes
The biosynthesis of this compound from p-coumaroyl-CoA involves a series of enzymatic reactions. The key enzymes whose regulation is critical under biotic stress are:
-
4-Coumarate-CoA Ligase (4CL): This enzyme catalyzes the activation of p-coumaric acid to p-coumaroyl-CoA, a key entry point into the phenylpropanoid pathway.[1][2] Different isoforms of 4CL exist, with some being specifically induced by stress.[3]
-
Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT): HCT is a central enzyme that converts p-coumaroyl-CoA to p-coumaroyl-shikimate.[4] This step is crucial for the subsequent hydroxylation of the phenyl ring.
-
p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): This cytochrome P450 monooxygenase hydroxylates p-coumaroyl-shikimate to yield caffeoyl-shikimate.
-
HCT (reverse reaction): HCT can also catalyze the conversion of caffeoyl-shikimate to caffeoyl-CoA.[4]
-
Caffeoyl-CoA O-Methyltransferase (CCoAOMT): This enzyme is responsible for the methylation of caffeoyl-CoA to feruloyl-CoA, a precursor for monolignols and other defense compounds.[5][6]
Quantitative Analysis of Regulatory Changes under Biotic Stress
The induction of the phenylpropanoid pathway in response to biotic stress is characterized by significant changes in gene expression, enzyme activity, and metabolite accumulation. The following tables summarize available quantitative data from various studies. It is important to note that direct comparisons between studies can be challenging due to differences in plant species, tissues, stressor types, and analytical methods.
Table 1: Changes in Gene Expression of Key Enzymes in this compound Synthesis under Biotic Stress
| Gene | Plant Species | Biotic Stressor | Time Post-Treatment | Fold Change in Expression | Reference |
| 4CL | Arabidopsis thaliana | Pseudomonas syringae | 6 hours | ~2-5 | [4] |
| Glycine max (Soybean) | Pseudomonas syringae pv. glycinea | 8 hours | >10 | [7] | |
| Populus trichocarpa (Poplar) | Fungal elicitor | 30 minutes | Rapid increase | [6] | |
| HCT | Zea mays (Maize) | Fungal infection | Not specified | Upregulated | [8] |
| CCoAOMT | Arabidopsis thaliana | Flagellin (flg22) | Not specified | Increased | [4] |
| Nicotiana tabacum (Tobacco) | Ralstonia solanacearum | Not specified | Increased in resistant lines | [5] |
Table 2: Changes in Enzyme Activity of Key Enzymes in this compound Synthesis under Biotic Stress
| Enzyme | Plant Species | Biotic Stressor | Time Post-Treatment | Change in Activity | Reference |
| 4CL | Petroselinum crispum (Parsley) | Fungal elicitor | 12 hours | Significant increase | [6] |
| Populus hybrid | Fungal elicitors | Peaks at 6-8 hours | ~3-4 fold increase | [6] | |
| CCoAOMT | Petroselinum crispum (Parsley) | Fungal elicitor | 12 hours | Induced | [6] |
| Daucus carota (Carrot) | Fungal elicitor | Not specified | Rapidly induced | [9] |
Table 3: Changes in Metabolite Levels Related to this compound Synthesis under Biotic Stress
| Metabolite | Plant Species | Biotic Stressor | Time Post-Treatment | Change in Concentration | Reference |
| p-Coumaroyl-CoA derivatives | Solanum tuberosum (Potato) | β-1,3-glucooligosaccharide elicitor | 48 hours | Drastic increase in amides | [10] |
| Caffeoyl-quinic acids | Cynara cardunculus (Artichoke) | UV-C (simulating stress) | 24 hours | Maximum increase | [11] |
| Phenylpropanoids | Pimpinella brachycarpa | Chitosan (0.3%) | 9 days | 1.43-fold increase in total phenolics | [12] |
| Pimpinella brachycarpa | Salicylic acid (0.1 mM) | 9 days | 1.39-fold increase in total phenolics | [12] | |
| Pimpinella brachycarpa | Methyl jasmonate (0.1 mM) | 9 days | 1.35-fold increase in total phenolics | [12] |
Signaling Pathways Regulating this compound Synthesis
Biotic stress perception at the cell surface initiates a complex signaling cascade that culminates in the activation of defense-related genes, including those involved in the phenylpropanoid pathway.
Pathogen Recognition and Early Signaling
// Node Definitions PAMP [label="Pathogen-Associated\nMolecular Pattern (PAMP)\n(e.g., flagellin, chitin)", fillcolor="#FBBC05", fontcolor="#202124"]; PRR [label="Pattern Recognition\nReceptor (PRR)\n(e.g., FLS2, CERK1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Co_Receptor [label="Co-Receptor\n(e.g., BAK1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_Cascade [label="MAP Kinase\nCascade\n(MAPKKK, MAPKK, MAPK)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS_Burst [label="Reactive Oxygen\nSpecies (ROS) Burst", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hormone_Signaling [label="Hormone Signaling\n(JA, SA, Ethylene)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; TFs [label="Transcription Factors\n(e.g., MYB, WRKY)", fillcolor="#FBBC05", fontcolor="#202124"]; PPP_Genes [label="Phenylpropanoid\nPathway Genes\n(4CL, HCT, CCoAOMT, etc.)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Defense_Metabolites [label="Defense Metabolites\n(Lignin, Flavonoids, etc.)", shape=folder, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges PAMP -> PRR [label="Recognition", color="#5F6368"]; PRR -> Co_Receptor [label="Association", style=dashed, color="#5F6368"]; Co_Receptor -> MAPK_Cascade [label="Activation", color="#5F6368"]; Co_Receptor -> ROS_Burst [color="#5F6368"]; Co_Receptor -> Ca_Influx [color="#5F6368"]; MAPK_Cascade -> TFs [label="Phosphorylation\n& Activation", color="#5F6368"]; ROS_Burst -> TFs [style=dashed, color="#5F6368"]; Ca_Influx -> TFs [style=dashed, color="#5F6368"]; Hormone_Signaling -> TFs [label="Activation", color="#5F6368"]; TFs -> PPP_Genes [label="Transcriptional\nRegulation", color="#5F6368"]; PPP_Genes -> Defense_Metabolites [label="Biosynthesis", color="#5F6368"]; } PAMP recognition and initial signaling cascade.
Transcriptional Regulation of Phenylpropanoid Genes
The activation of transcription factors is a key convergence point for various signaling pathways. These transcription factors then bind to specific cis-regulatory elements in the promoters of phenylpropanoid pathway genes, modulating their expression.
// Node Definitions JA_SA [label="Jasmonic Acid (JA) &\nSalicylic Acid (SA) Signaling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MYB_TF [label="MYB Transcription Factors", fillcolor="#FBBC05", fontcolor="#202124"]; WRKY_TF [label="WRKY Transcription Factors", fillcolor="#FBBC05", fontcolor="#202124"]; Promoter_4CL [label="4CL Promoter", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Promoter_HCT [label="HCT Promoter", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Promoter_CCoAOMT [label="CCoAOMT Promoter", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_4CL [label="4CL Gene", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_HCT [label="HCT Gene", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_CCoAOMT [label="CCoAOMT Gene", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges JA_SA -> MYB_TF [label="Activate", color="#5F6368"]; JA_SA -> WRKY_TF [label="Activate", color="#5F6368"]; MYB_TF -> Promoter_4CL [label="Binds", color="#5F6368"]; WRKY_TF -> Promoter_4CL [label="Binds", color="#5F6368"]; MYB_TF -> Promoter_HCT [label="Binds", color="#5F6368"]; WRKY_TF -> Promoter_HCT [label="Binds", color="#5F6368"]; MYB_TF -> Promoter_CCoAOMT [label="Binds", color="#5F6368"]; WRKY_TF -> Promoter_CCoAOMT [label="Binds", color="#5F6368"]; Promoter_4CL -> Gene_4CL [label="Upregulation", style=dashed, color="#EA4335"]; Promoter_HCT -> Gene_HCT [label="Upregulation", style=dashed, color="#EA4335"]; Promoter_CCoAOMT -> Gene_CCoAOMT [label="Upregulation", style=dashed, color="#EA4335"]; } Transcriptional control of key biosynthetic genes.
Experimental Protocols
4-Coumarate-CoA Ligase (4CL) Activity Assay
This spectrophotometric assay measures the formation of the CoA thioester of p-coumaric acid.[2][13][14]
Materials:
-
Extraction Buffer: e.g., 100 mM Tris-HCl (pH 7.5), 10 mM DTT, 15% glycerol, 1% PVPP.
-
Assay Mixture: 200 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 5 mM ATP, 0.5 mM Coenzyme A, 0.5 mM p-coumaric acid.
-
Spectrophotometer.
Procedure:
-
Protein Extraction: Homogenize plant tissue in liquid nitrogen and extract with cold extraction buffer. Centrifuge to remove cell debris and collect the supernatant containing the crude protein extract.
-
Protein Quantification: Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
Enzyme Assay: a. In a cuvette, mix the assay components except for the substrate (p-coumaric acid). b. Add the protein extract to the mixture and incubate for a few minutes to equilibrate. c. Initiate the reaction by adding p-coumaric acid. d. Monitor the increase in absorbance at 333 nm, which corresponds to the formation of p-coumaroyl-CoA.[2][14]
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of p-coumaroyl-CoA.
Hydroxycinnamoyl-CoA:Shikimate Hydroxycinnamoyl Transferase (HCT) Activity Assay
This UPLC-MS-based method measures the conversion of p-coumaroyl-CoA and shikimate to p-coumaroyl shikimate.[13]
Materials:
-
Protein Extraction Buffer: As for 4CL assay.
-
Reaction Mix: 100 mM Tris-HCl (pH 7.0), 1 mM DTT, 100 µM p-coumaroyl-CoA, 100 µM shikimic acid.
-
UPLC-MS system.
Procedure:
-
Protein Extraction and Quantification: As described for the 4CL assay. A boiled protein extract should be prepared as a negative control.
-
Enzyme Assay: a. Combine the reaction mix components in a microcentrifuge tube. b. Add the protein extract (and boiled extract to the control tube) to initiate the reaction. c. Incubate at 30°C for a defined period (e.g., 30 minutes). d. Stop the reaction by adding an equal volume of acetonitrile.
-
UPLC-MS Analysis: a. Centrifuge the reaction mixture to pellet precipitated protein. b. Analyze the supernatant by UPLC-MS to quantify the amount of p-coumaroyl shikimate produced. The product can be identified by its mass-to-charge ratio (m/z 319) and retention time.[13]
-
Calculation: Quantify the product based on a standard curve of authentic p-coumaroyl shikimate.
Quantification of Acyl-CoA Esters by HPLC
This method allows for the sensitive quantification of various acyl-CoA esters, including those in the phenylpropanoid pathway.[15][16][17]
Materials:
-
Extraction Buffer: 100 mM KH₂PO₄ (pH 4.9).
-
Internal Standard (e.g., heptadecanoyl-CoA).
-
2-propanol, saturated NH₄SO₄, acetonitrile.
-
Solid-Phase Extraction (SPE) cartridges (optional for purification).
-
HPLC system with a C18 column and UV or fluorescence detector.
-
Mobile Phase: Gradient of aqueous buffer (e.g., 75 mM KH₂PO₄) and acetonitrile.
Procedure:
-
Extraction: a. Homogenize frozen, powdered plant tissue in extraction buffer containing the internal standard. b. Add 2-propanol and homogenize again. c. Add saturated NH₄SO₄ and acetonitrile, vortex, and centrifuge. d. Collect the upper phase containing the acyl-CoAs.
-
Purification (optional): Use SPE cartridges to purify and concentrate the acyl-CoAs.
-
HPLC Analysis: a. Inject the sample onto the HPLC system. b. Elute the acyl-CoAs using a suitable gradient program. c. Detect the acyl-CoAs by their UV absorbance at 260 nm. For increased sensitivity, derivatization to fluorescent etheno-derivatives can be performed prior to HPLC.[16]
-
Quantification: Identify and quantify peaks based on the retention times of standards and the internal standard.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the transcript levels of the genes encoding the key enzymes.
Materials:
-
RNA extraction kit.
-
DNase I.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qRT-PCR master mix (e.g., SYBR Green-based).
-
Gene-specific primers for 4CL, HCT, CCoAOMT, and a reference gene.
-
qRT-PCR instrument.
Procedure:
-
RNA Extraction and DNase Treatment: Extract total RNA from plant tissue and treat with DNase I to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using reverse transcriptase.
-
qRT-PCR: a. Prepare the reaction mixture containing the qRT-PCR master mix, primers, and cDNA. b. Perform the PCR reaction in a qRT-PCR instrument, monitoring fluorescence in real-time.
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing to the expression of a stable reference gene.
Experimental Workflow for Biotic Stress Study
// Node Definitions Plant_Material [label="Plant Material\n(e.g., seedlings, cell culture)", fillcolor="#F1F3F4", fontcolor="#202124"]; Biotic_Stress [label="Biotic Stress Treatment\n(Pathogen inoculation or Elicitor application)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Time_Course [label="Time-Course Sampling\n(e.g., 0, 6, 12, 24, 48h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; RNA_Extraction [label="RNA Extraction\n& cDNA Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Extraction [label="Protein Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolite_Extraction [label="Metabolite Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; qRT_PCR [label="qRT-PCR Analysis\n(Gene Expression)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enzyme_Assay [label="Enzyme Activity Assays\n(4CL, HCT, CCoAOMT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC_MS [label="Metabolite Profiling\n(HPLC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Integration [label="Data Integration\n& Analysis", shape=folder, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Plant_Material -> Biotic_Stress [color="#5F6368"]; Biotic_Stress -> Time_Course [color="#5F6368"]; Time_Course -> RNA_Extraction [color="#5F6368"]; Time_Course -> Protein_Extraction [color="#5F6368"]; Time_Course -> Metabolite_Extraction [color="#5F6368"]; RNA_Extraction -> qRT_PCR [color="#5F6368"]; Protein_Extraction -> Enzyme_Assay [color="#5F6368"]; Metabolite_Extraction -> HPLC_MS [color="#5F6368"]; qRT_PCR -> Data_Integration [color="#5F6368"]; Enzyme_Assay -> Data_Integration [color="#5F6368"]; HPLC_MS -> Data_Integration [color="#5F6368"]; } Workflow for studying biotic stress responses.
Conclusion
The regulation of this compound synthesis is a cornerstone of the plant defense response to biotic stress. This process is tightly controlled at multiple levels, from the initial perception of pathogen-derived signals to the transcriptional activation of biosynthetic genes and the subsequent modulation of enzyme activities and metabolic fluxes. While significant progress has been made in elucidating the individual components of this regulatory network, a key challenge for future research is to integrate these findings into a comprehensive, quantitative model. Such a model would not only deepen our fundamental understanding of plant-pathogen interactions but also provide a valuable tool for the rational design of strategies to enhance crop resilience and for the discovery of novel bioactive compounds. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working towards these goals.
References
- 1. Frontiers | Integrating transcriptomics and metabolomics to analyze the defense response of Morus notabilis to mulberry ring rot disease [frontiersin.org]
- 2. Shikimate Hydroxycinnamoyl Transferase (HCT) Activity Assays in Populus nigra [en.bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative proteomic analysis of Arabidopsis thaliana with different levels of phospholipid:diacylglycerol acyltransferase1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. plantuml.com [plantuml.com]
- 7. Proteomics: a powerful tool to study plant responses to biotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoding Metabolic Reprogramming in Plants under Pathogen Attacks, a Comprehensive Review of Emerging Metabolomics Technologies to Maximize Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. dot | Graphviz [graphviz.org]
- 13. Shikimate Hydroxycinnamoyl Transferase (HCT) Activity Assays in Populus nigra [bio-protocol.org]
- 14. Integrating transcriptomics and metabolomics to analyze the defense response of Morus notabilis to mulberry ring rot disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Integrated Transcriptome Analysis Reveals Plant Hormones Jasmonic Acid and Salicylic Acid Coordinate Growth and Defense Responses upon Fungal Infection in Poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolomics as an Emerging Tool for the Study of Plant–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Evolutionary Trajectory of Dihydrocaffeoyl-CoA Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dihydrocaffeoyl-CoA (DHC-CoA) pathway represents a pivotal branch of the extensive phenylpropanoid metabolic network. This pathway is instrumental in the biosynthesis of a diverse array of specialized metabolites, including lignans, neolignans, and various phenolic compounds with significant applications in medicine and industry. The central reaction of this pathway, the reduction of caffeoyl-CoA to this compound, is a critical determinant of the metabolic flux towards these downstream products. Understanding the evolutionary conservation of the DHC-CoA pathway and its constituent enzymes is paramount for its strategic manipulation in metabolic engineering and for the discovery of novel bioactive compounds. This technical guide provides an in-depth analysis of the evolutionary conservation of the DHC-CoA pathway, complete with quantitative data, detailed experimental protocols, and visual representations of the key molecular processes.
The this compound Pathway: An Overview
The biosynthesis of this compound is initiated from the general phenylpropanoid pathway. The key enzymatic steps leading to and including the formation of DHC-CoA are:
-
Activation of Caffeic Acid: Caffeic acid is activated to its corresponding CoA-thioester, caffeoyl-CoA. This reaction is catalyzed by 4-coumarate-CoA ligase (4CL) , an enzyme known for its broad substrate specificity.
-
Reduction of Caffeoyl-CoA: The double bond in the propenoic acid side chain of caffeoyl-CoA is reduced to yield this compound. This crucial step is catalyzed by a caffeoyl-CoA reductase (CCR) or a CCR-like enzyme.
-
Downstream Modifications: this compound can then be further metabolized. For instance, the hydroxyl group on the phenyl ring can be methylated by caffeoyl-CoA O-methyltransferase (CCoAOMT) to produce dihydroferuloyl-CoA, a precursor for various other metabolites.
Evolutionary Conservation of Key Enzymes
The evolutionary history of the DHC-CoA pathway is intrinsically linked to the evolution of its constituent enzymes. Here, we present a summary of the conservation of the key enzymes across different species.
Data Presentation: Enzyme Conservation
| Enzyme | Gene/Protein Family | Key Conserved Motifs | Phylogenetic Distribution | Representative Species with Characterized Homologs | Reference |
| 4-Coumarate-CoA Ligase (4CL) | Acyl-Activating Enzymes (AAE) Superfamily | AMP-binding domain (Box I and Box II) | Ubiquitous in plants; present in some bacteria and fungi. | Arabidopsis thaliana, Populus trichocarpa, Oryza sativa, Nicotiana tabacum, Petroselinum crispum | [1][2] |
| Caffeoyl-CoA Reductase (CCR) | Cinnamoyl-CoA Reductase Family | NAD(P)-binding motif, CCR signature motif | Primarily found in land plants (tracheophytes). | Populus tomentosa, Oryza sativa, Arabidopsis thaliana, Eucalyptus gunnii | [3][4][5][6] |
| Caffeoyl-CoA O-Methyltransferase (CCoAOMT) | S-adenosyl-L-methionine (SAM)-dependent methyltransferases | Conserved motifs for SAM and substrate binding | Widespread in plants; also found in some bacteria. | Nicotiana tabacum, Populus tremula x Populus alba, Jute (Corchorus sp.), Vanilla planifolia | [7][8][9][10][11] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the DHC-CoA pathway and the methodologies used to study it, we provide the following diagrams generated using the DOT language.
This compound Biosynthetic Pathway
Caption: The this compound biosynthetic pathway, a branch of the general phenylpropanoid pathway.
Experimental Workflow for Phylogenetic Analysis
Caption: A generalized workflow for the phylogenetic analysis of metabolic enzymes.
Experimental Workflow for Functional Characterization
Caption: A standard workflow for the functional characterization of a biosynthetic enzyme.
Experimental Protocols
Protocol 1: Phylogenetic Analysis of Caffeoyl-CoA Reductase (CCR) Homologs
Objective: To elucidate the evolutionary relationships of CCR enzymes from various plant species.
Methodology:
-
Sequence Retrieval:
-
Identify CCR protein sequences from target species using BLASTp searches against the NCBI non-redundant protein database and plant-specific genome databases (e.g., Phytozome). Use a well-characterized CCR sequence (e.g., from Populus tomentosa) as the query.
-
-
Multiple Sequence Alignment:
-
Align the retrieved CCR protein sequences using a multiple sequence alignment program such as ClustalW or MUSCLE with default parameters. Manually inspect and refine the alignment to remove poorly aligned regions.[12]
-
-
Phylogenetic Tree Construction:
-
Construct a phylogenetic tree using the maximum likelihood (ML) method implemented in software like MEGA or RAxML.[13]
-
Determine the best-fit model of amino acid substitution using tools like ProtTest or the model selection feature within the phylogenetic software.
-
Perform a bootstrap analysis with 1,000 replicates to assess the statistical support for the tree topology.[13]
-
-
Tree Visualization and Interpretation:
-
Visualize the resulting phylogenetic tree using software such as FigTree or the built-in tree viewer in MEGA.
-
Analyze the clustering of sequences to infer evolutionary relationships and identify orthologous and paralogous groups.
-
Protocol 2: Heterologous Expression and Purification of a Plant Caffeoyl-CoA Reductase
Objective: To produce and purify a recombinant CCR enzyme for subsequent functional characterization.
Methodology:
-
Gene Cloning and Vector Construction:
-
Amplify the full-length coding sequence of the target CCR gene from cDNA using PCR with primers containing appropriate restriction sites.
-
Ligate the PCR product into a suitable expression vector (e.g., pET series for E. coli) containing an affinity tag (e.g., His-tag, GST-tag) for purification.
-
-
Heterologous Expression:
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.[14]
-
-
Protein Purification:
-
Harvest the cells by centrifugation and resuspend them in a lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the target protein using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins).
-
Assess the purity of the eluted protein by SDS-PAGE.
-
Protocol 3: In Vitro Enzyme Assay for Caffeoyl-CoA Reductase Activity
Objective: To determine the kinetic parameters and substrate specificity of the purified CCR enzyme.
Methodology:
-
Reaction Mixture:
-
Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0), NADPH as the co-factor, and the purified CCR enzyme.
-
-
Substrate Addition and Reaction Monitoring:
-
Initiate the reaction by adding the substrate, caffeoyl-CoA.
-
Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, using a spectrophotometer.[3]
-
-
Kinetic Parameter Determination:
-
Perform the assay with varying concentrations of caffeoyl-CoA and NADPH to determine the Michaelis-Menten constants (Km) and the maximum reaction velocity (Vmax).
-
Calculate the turnover number (kcat) and catalytic efficiency (kcat/Km).
-
-
Substrate Specificity:
-
Test the enzyme activity with other potential substrates, such as p-coumaroyl-CoA and feruloyl-CoA, to determine the substrate specificity of the CCR enzyme.[3]
-
Conclusion and Future Directions
The this compound pathway is a conserved branch of phenylpropanoid metabolism in plants, with its key enzymes exhibiting significant sequence and functional conservation. This evolutionary conservation underscores the fundamental importance of the pathway's products in plant biology. The provided data and protocols offer a robust framework for researchers to investigate the DHC-CoA pathway in various species.
For drug development professionals, understanding the evolutionary relationships and functional diversity of these enzymes can guide the discovery of novel biocatalysts for the synthesis of high-value pharmaceuticals. Future research should focus on a broader phylogenetic analysis of the caffeoyl-CoA reductase family to identify enzymes with novel substrate specificities and catalytic properties. Furthermore, the elucidation of the three-dimensional structures of these enzymes will provide critical insights for rational protein engineering to tailor their function for specific biotechnological applications. The continued exploration of the DHC-CoA pathway holds immense promise for advancing our knowledge of plant specialized metabolism and for the development of innovative solutions in medicine and industry.
References
- 1. Genome-Wide Analysis of Caffeoyl-CoA-O-methyltransferase (CCoAOMT) Family Genes and the Roles of GhCCoAOMT7 in Lignin Synthesis in Cotton [mdpi.com]
- 2. Aspergillus niger uses the peroxisomal CoA-dependent β-oxidative genes to degrade the hydroxycinnamic acids caffeic acid, ferulic acid, and p-coumaric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the cinnamoyl-CoA reductase (CCR) gene family in Populus tomentosa reveals the enzymatic active sites and evolution of CCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Beating the acetyl coenzyme A-pathway to the origin of life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. Caffeoyl-CoA 3-O-methyltransferase gene family in jute: Genome-wide identification, evolutionary progression and transcript profiling under different quandaries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution and expression analysis of the caffeoyl-CoA 3-O-methyltransferase (CCoAOMT) gene family in jute (Corchorus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockout of CAFFEOYL-COA 3-O-METHYLTRANSFERASE 6/6L enhances the S/G ratio of lignin monomers and disease resistance in Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Essential Role of Caffeoyl Coenzyme A O-Methyltransferase in Lignin Biosynthesis in Woody Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. megasoftware.net [megasoftware.net]
- 14. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Genetic Blueprint of Dihydrocaffeoyl-CoA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocaffeoyl-CoA is a key intermediate in the phenylpropanoid pathway, a metabolic route responsible for the biosynthesis of a vast array of plant secondary metabolites. These compounds, including lignans, flavonoids, and stilbenes, play crucial roles in plant defense, development, and signaling. Furthermore, many of these molecules exhibit significant pharmacological activities, making the enzymes and genes of this pathway attractive targets for metabolic engineering and drug development. This technical guide provides an in-depth overview of the core genes and enzymes involved in this compound metabolism, with a focus on their identification, characterization, and the quantitative aspects of their function.
The Core Metabolic Pathway: From Caffeoyl-CoA to this compound
The central reaction in the formation of this compound is the reduction of the double bond in the propenoyl side chain of Caffeoyl-CoA. This conversion is catalyzed by members of the Cinnamoyl-CoA Reductase (CCR) family of enzymes. CCRs are NADPH-dependent oxidoreductases that represent the first committed step in the monolignol-specific branch of the phenylpropanoid pathway, leading to the biosynthesis of lignin (B12514952).[1][2]
While CCRs are known to act on a range of hydroxycinnamoyl-CoA esters, including p-coumaroyl-CoA and feruloyl-CoA, specific isoforms exhibit a pronounced affinity for Caffeoyl-CoA, thereby channeling metabolic flux towards the synthesis of this compound and its derivatives.[3][4] The International Union of Biochemistry and Molecular Biology (IUBMB) has assigned the EC number 1.3.1.108 to caffeoyl-CoA reductase, an enzyme characterized from the bacterium Acetobacterium woodii that performs this reaction.[5]
Below is a diagram illustrating the position of this crucial metabolic step within the broader phenylpropanoid pathway.
References
The Pivotal Role of Dihydrocaffeoyl-CoA in Plant Defense Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plants, being sessile organisms, have evolved a sophisticated and multi-layered defense system to combat a diverse array of pathogens. A key component of this defense machinery is the production of a vast arsenal (B13267) of specialized metabolites. Among these, phenylpropanoids play a central role in reinforcing cell walls, producing antimicrobial compounds, and generating signaling molecules. Dihydrocaffeoyl-coenzyme A (dihydrocaffeoyl-CoA) is a critical intermediate in the phenylpropanoid pathway, positioned at a key metabolic branch point. This technical guide provides an in-depth exploration of the role of this compound in plant defense mechanisms, detailing its biosynthesis, its downstream metabolic fate, and the experimental methodologies used to study its function.
The Phenylpropanoid Pathway and this compound Biosynthesis
This compound is synthesized from caffeoyl-CoA through the action of cinnamoyl-CoA reductase (CCR). This enzymatic step is a crucial regulatory point in the phenylpropanoid pathway, directing carbon flux towards the biosynthesis of monolignols, the precursors of lignin (B12514952), as well as other defense-related compounds.
Role in Plant Defense
The significance of this compound in plant defense is multifaceted, primarily stemming from its role as a precursor to various defense compounds:
-
Lignin Biosynthesis: this compound is a direct precursor for the synthesis of monolignols, which are the building blocks of lignin. Upon pathogen attack, plants often reinforce their cell walls through lignification, creating a physical barrier that impedes pathogen penetration and spread. The upregulation of CCR gene expression is frequently observed during pathogen infection, indicating an increased flux towards lignin biosynthesis.[1][2]
-
Dihydrocaffeoyl Polyamines (HCAAs): this compound can be conjugated to polyamines such as spermidine and spermine to form hydroxycinnamic acid amides (HCAAs), including N¹,N¹²-bis(dihydrocaffeoyl)spermine (kukoamine A) and N¹,N⁸-bis(dihydrocaffeoyl)spermidine. These compounds have been detected in various solanaceous species and are thought to possess antimicrobial properties and play a role in the plant's defense response.
Quantitative Data on Enzyme Kinetics
The enzymatic conversion of caffeoyl-CoA is a critical control point. The kinetic parameters of Cinnamoyl-CoA Reductase (CCR) from different plant species highlight the enzyme's affinity for various substrates.
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Catalytic Efficiency (Vmax/Km) | Reference |
| Sorghum bicolor (SbCCR1) | Caffeoyl-CoA | - | low activity | - | [1] |
| Triticum aestivum (Ta-CCR2) | Caffeoyl-CoA | 15.4 | 13.5 | 0.88 | [2] |
Note: Data on the direct quantification of this compound accumulation upon pathogen infection is limited in publicly available literature. Research in this area is ongoing.
Experimental Protocols
Cinnamoyl-CoA Reductase (CCR) Activity Assay
This protocol outlines a spectrophotometric assay to determine the activity of CCR by monitoring the oxidation of NADPH.
Materials:
-
Plant protein extract or purified CCR enzyme
-
NADPH solution (10 mM)
-
Caffeoyl-CoA solution (1 mM)
-
Assay buffer: 100 mM Tris-HCl, pH 7.5
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 800 µL of assay buffer, 100 µL of plant protein extract, and 50 µL of NADPH solution.
-
Incubate the mixture at 30°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding 50 µL of the caffeoyl-CoA solution.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADPH oxidation is proportional to the CCR activity.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).
References
The Obscure Presence of Dihydrocaffeoyl-CoA Derivatives in Medicinal Flora: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds light on the natural occurrence, biosynthesis, and analytical methodologies related to dihydrocaffeoyl-CoA derivatives in medicinal plants. This whitepaper, tailored for researchers, scientists, and drug development professionals, aims to provide an in-depth understanding of these often-overlooked bioactive compounds.
Dihydrocaffeoyl-coenzyme A (this compound) and its derivatives are metabolites originating from the phenylpropanoid pathway, a crucial route for the synthesis of a wide array of plant secondary metabolites. While their presence is not as extensively documented as other related phenolic compounds, emerging research points towards their significant pharmacological potential.
Natural Occurrence and Quantitative Data
This compound derivatives, particularly amides formed with polyamines like spermidine (B129725) and spermine (B22157) (known as kukoamines), have been identified in several medicinal plants, most notably within the Solanaceae family. These compounds are believed to contribute to the therapeutic properties of these plants.
While direct quantification of this compound in plant tissues is scarce in publicly available literature, the concentrations of its downstream derivatives have been reported. The following table summarizes the quantitative data for prominent this compound derivatives found in various medicinal plants.
| Derivative Name | Medicinal Plant | Plant Part | Concentration | Reference |
| Kukoamine A (N¹,N¹²-bis(dihydrocaffeoyl)spermine) | Lycium chinense | Root Bark | 120.7 mg from 10 kg of dried root bark | [1] |
| Solanum tuberosum (potato) | Tubers | Several tens of micrograms per gram of dry matter | [2] | |
| N¹,N⁸-bis(dihydrocaffeoyl)spermidine | Solanum tuberosum (potato) | Tubers | Several tens of micrograms per gram of dry matter | [2] |
| N¹,N⁴,N¹²-tris(dihydrocaffeoyl)spermine | Solanum tuberosum (potato) | Tubers | Several tens of micrograms per gram of dry matter | [2] |
| N¹,N⁴,N⁸-tris(dihydrocaffeoyl)spermidine | Solanum tuberosum (potato) | Tubers | Several tens of micrograms per gram of dry matter | [2] |
Biosynthesis of this compound Derivatives
The biosynthesis of this compound originates from the general phenylpropanoid pathway. The key step involves the reduction of caffeoyl-CoA. Recent studies have identified a specific enzyme responsible for this conversion.
The pathway begins with L-phenylalanine and proceeds through several enzymatic steps to produce caffeoyl-CoA. A key enzyme, identified as a caffeoyl-CoA reductase (also referred to as dihydro-p-coumaroyl-CoA reductase in some literature), then catalyzes the NADPH-dependent reduction of the double bond in the propanoyl side chain of caffeoyl-CoA to yield this compound[3]. This intermediate can then be conjugated with polyamines, such as spermidine or spermine, by acyltransferases to form various kukoamines.
Experimental Protocols
The analysis of this compound and its derivatives in plant tissues presents a challenge due to their low abundance and instability. The following outlines a general workflow for their extraction and quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydrocaffeoyl polyamines (kukoamine and allies) in potato (Solanum tuberosum) tubers detected during metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Lesser-Known Bioactive Natural Products of Plant Species of the Genus Cannabis L.: Alkaloids, Phenolic Compounds, and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Selectivity of Lignin's Gatekeeper: A Technical Guide to Hydroxycinnamoyl-CoA Reductase Substrate Specificity
For Immediate Release
A Deep Dive into the Catalytic Preferences of a Key Lignin (B12514952) Biosynthesis Enzyme
This technical guide provides an in-depth exploration of the substrate specificity of hydroxycinnamoyl-CoA reductase (HCCR), more commonly known as cinnamoyl-CoA reductase (CCR). As the first committed enzyme in the monolignol-specific branch of the lignin biosynthesis pathway, CCR plays a pivotal role in determining the composition of lignin, a complex polymer essential for plant structural integrity and defense. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of lignin biosynthesis for applications in biofuels, biomaterials, and agriculture.
Introduction: The Crucial Role of Cinnamoyl-CoA Reductase in Lignin Formation
Lignin is a complex aromatic polymer derived from the oxidative coupling of monolignols, primarily p-coumaryl, coniferyl, and sinapyl alcohols.[1] The composition of these monolignols dictates the properties of the resulting lignin polymer. The biosynthesis of these monolignols begins with the general phenylpropanoid pathway, which produces hydroxycinnamoyl-CoA esters.[2] Cinnamoyl-CoA reductase (CCR) catalyzes the NADPH-dependent reduction of these esters to their corresponding aldehydes, a critical regulatory step that channels metabolites into the lignin-specific pathway.[3][4][5] Different isoforms of CCR exist within and across plant species, often exhibiting distinct substrate preferences that contribute to the diverse lignin structures observed in nature.[6][7] Understanding the substrate specificity of CCR is therefore paramount for engineering plants with modified lignin content and composition.
Quantitative Analysis of CCR Substrate Specificity
The catalytic efficiency of CCR isoforms with respect to various hydroxycinnamoyl-CoA substrates is a key determinant of the monolignol composition within a plant. Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) provide a quantitative measure of this specificity. A lower Km value indicates a higher affinity of the enzyme for the substrate, while the ratio kcat/Km represents the overall catalytic efficiency.
Below are tables summarizing the kinetic parameters of CCR isoforms from various plant species for their primary substrates: feruloyl-CoA, p-coumaroyl-CoA, and sinapoyl-CoA.
Table 1: Kinetic Parameters of Arabidopsis thaliana Cinnamoyl-CoA Reductase 1 (AtCCR1)
| Substrate | Km (µM) |
| Feruloyl-CoA | 0.96[8] |
| p-Coumaroyl-CoA | 2.27[8] |
| Sinapoyl-CoA | 6.32[8] |
Table 2: Kinetic Parameters of Rice (Oryza sativa) CCR Isoforms
| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) |
| OsCCR20 | p-Coumaroyl-CoA | 24.08 | 7.71 | 0.32 |
| Feruloyl-CoA | 15.71 | 22.16 | 1.41 | |
| Sinapoyl-CoA | 23.34 | 5.60 | 0.24 | |
| OsCCR21 | p-Coumaroyl-CoA | 16.36 | 1.31 | 0.08 |
| Feruloyl-CoA | 2.70 | 2.08 | 0.77 | |
| Sinapoyl-CoA | 10.20 | 0.71 | 0.07 | |
| OsCCR19 | p-Coumaroyl-CoA | 36.66 | - | - |
| Feruloyl-CoA | 26.85 | - | - | |
| Sinapoyl-CoA | 62.54 | - | - | |
| Data for OsCCR isoforms were obtained from a study by Hirano et al. (2017).[9] |
Table 3: Kinetic Parameters of Petunia hybrida Cinnamoyl-CoA Reductase 1 (Ph-CCR1)
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Feruloyl-CoA | 2.8 ± 0.3 | 24.3 ± 0.6 | 8.7 x 106 |
| Sinapoyl-CoA | 4.1 ± 0.4 | 12.1 ± 0.4 | 3.0 x 106 |
| p-Coumaroyl-CoA | 10.2 ± 1.1 | 4.8 ± 0.2 | 0.5 x 106 |
| Data derived from Youn et al. (2015).[3] |
Table 4: Kinetic Parameters of Mulberry (Morus alba) Cinnamoyl-CoA Reductase 1 (MaCCR1)
| Substrate | Km (µM) | Vmax (nmol·min-1·mg-1) | kcat (s-1) | kcat/Km (s-1·µM-1) |
| Feruloyl-CoA | 2.31 ± 0.16 | 21.05 ± 0.51 | 13.16 ± 0.32 | 5.70 |
| Sinapoyl-CoA | 4.87 ± 0.21 | 15.36 ± 0.30 | 9.60 ± 0.19 | 1.97 |
| Data from a 2024 study on mulberry CCR.[5] |
These data consistently show that many CCR isoforms, particularly those involved in developmental lignification, exhibit a preference for feruloyl-CoA, the precursor to the guaiacyl (G) lignin unit.[6][9] However, some isoforms, like CCR2 from Medicago truncatula, show a preference for caffeoyl-CoA and p-coumaroyl-CoA.[6] This highlights the diversity in substrate specificity that contributes to the varied lignin composition across different plant species and tissues.
Experimental Protocols for Assessing CCR Substrate Specificity
The determination of CCR kinetic parameters requires a series of well-defined experimental steps, from the production of the enzyme to the execution and analysis of the enzymatic assay.
Heterologous Expression and Purification of Recombinant CCR
To obtain sufficient quantities of pure and active enzyme for biochemical characterization, CCR genes are typically cloned and expressed in a heterologous system, most commonly Escherichia coli.
Protocol:
-
Gene Amplification and Cloning: The coding sequence of the target CCR gene is amplified from cDNA using PCR. The amplified product is then cloned into an expression vector, often containing a tag (e.g., polyhistidine-tag) to facilitate purification.
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli expression strain. Bacterial cultures are grown to a specific optical density, and protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).[10]
-
Cell Lysis and Protein Extraction: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer.[10] Cells are then lysed using methods such as sonication or high-pressure homogenization. The soluble protein fraction is separated from cell debris by centrifugation.
-
Affinity Chromatography: The crude protein extract is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). After washing to remove non-specifically bound proteins, the recombinant CCR is eluted.
-
Purification Verification: The purity of the eluted protein is assessed by SDS-PAGE. Protein concentration is determined using a standard method like the Bradford assay.[10]
Enzymatic Synthesis of Hydroxycinnamoyl-CoA Substrates
The substrates for the CCR assay, hydroxycinnamoyl-CoA esters, are typically synthesized enzymatically.
Protocol:
-
Enzyme Preparation: A 4-coumarate:CoA ligase (4CL) enzyme, such as At4CL1 from Arabidopsis thaliana, is expressed and purified.[9]
-
Synthesis Reaction: The reaction mixture contains the respective hydroxycinnamic acid (p-coumaric, ferulic, or sinapic acid), coenzyme A (CoA), and ATP in a suitable buffer containing MgCl2.[9]
-
Initiation and Incubation: The reaction is initiated by the addition of the purified 4CL enzyme and incubated to allow for the synthesis of the hydroxycinnamoyl-CoA ester.
-
Purification: The synthesized hydroxycinnamoyl-CoA esters can be purified if necessary, for example, by HPLC.
Cinnamoyl-CoA Reductase Activity Assay
The activity of CCR is typically measured using a spectrophotometric assay that monitors the consumption of NADPH.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing a suitable buffer (e.g., sodium/potassium phosphate (B84403) buffer, pH 6.25), NADPH, and the hydroxycinnamoyl-CoA substrate at various concentrations.[11]
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of the purified recombinant CCR protein. The decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) is monitored over time using a spectrophotometer.[12][13]
-
Data Analysis: The initial reaction velocities (v0) are calculated from the linear portion of the absorbance versus time plots.
-
Determination of Kinetic Parameters: The Km and Vmax values are determined by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation using non-linear regression analysis.[14]
Visualizing the Context: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: The Lignin Biosynthesis Pathway highlighting the central role of CCR.
Caption: Experimental workflow for determining CCR kinetic parameters.
Conclusion and Future Directions
The substrate specificity of cinnamoyl-CoA reductase is a critical factor in determining the quantity and quality of lignin in plants. The data and protocols presented in this guide provide a comprehensive overview for researchers aiming to characterize CCR isoforms and manipulate lignin biosynthesis. Future research in this area may focus on the structural basis of substrate specificity, the role of post-translational modifications in regulating CCR activity, and the engineering of CCR enzymes with novel substrate preferences for the production of designer lignins with enhanced properties for various industrial applications.
References
- 1. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Simultaneous Down-Regulation of Dominant Cinnamoyl CoA Reductase and Cinnamyl Alcohol Dehydrogenase Dramatically Altered Lignin Content in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct cinnamoyl CoA reductases involved in parallel routes to lignin in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and Biochemical Characterization of Cinnamoyl-CoA Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Frontiers | Biochemical and Expression Analyses of the Rice Cinnamoyl-CoA Reductase Gene Family [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Biochemical and Expression Analyses of the Rice Cinnamoyl-CoA Reductase Gene Family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ossila.com [ossila.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
A Technical Guide to the Involvement of Dihydrocaffeoyl-CoA in Flavonoid Biosynthesis
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed examination of the role of dihydrocaffeoyl-CoA in the biosynthesis of flavonoids. It outlines its position in the metabolic pathway, presents quantitative enzymatic data, details relevant experimental protocols, and illustrates key processes through diagrams. This guide is intended to serve as a technical resource for professionals engaged in biochemical research and drug development.
Introduction to Flavonoid Biosynthesis and the Role of this compound
Flavonoid biosynthesis is a crucial secondary metabolic pathway in plants, responsible for the production of a wide array of compounds that play significant roles in pigmentation, UV protection, and defense against pathogens. The pathway initiates from the general phenylpropanoid pathway, which converts phenylalanine into 4-coumaroyl-CoA. This molecule then serves as a key precursor for the synthesis of various flavonoid classes.
This compound emerges as a critical, albeit less common, starter molecule in specific branches of the flavonoid pathway. While most flavonoids are initiated by the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA, the utilization of this compound by chalcone (B49325) synthase (CHS) leads to the formation of specialized flavonoids. This alternative starting point results in a different hydroxylation pattern on the B-ring of the flavonoid scaffold, specifically producing 3',4'-dihydroxy B-ring substituted flavonoids directly. This bypasses the need for subsequent hydroxylation by enzymes like flavonoid 3'-hydroxylase (F3'H), representing an efficient route to produce certain catechins and proanthocyanidins.
Core Pathway Involvement of this compound
This compound is utilized by Chalcone Synthase (CHS), the first committed enzyme in flavonoid biosynthesis. CHS is a type III polyketide synthase that catalyzes a decarboxylative condensation reaction. In the canonical pathway, CHS uses 4-coumaroyl-CoA as a starter molecule. However, certain CHS homologues, particularly those from leguminous plants, exhibit significant affinity for this compound.
The reaction proceeds as follows:
-
Loading: this compound is loaded onto the active site of CHS.
-
Condensation: The enzyme catalyzes the sequential condensation of the starter molecule with three molecules of malonyl-CoA.
-
Cyclization and Aromatization: The resulting polyketide intermediate undergoes intramolecular cyclization and aromatization to form the final chalcone product, which in this case is 3',4',2,4,6-pentahydroxychalcone.
This specific chalcone then serves as a precursor for downstream enzymes to synthesize various 3',4'-hydroxylated flavonoids, such as eriodictyol, dihydroquercetin, and ultimately, catechins like epigallocatechin.
Caption: this compound as an alternative starter for flavonoid biosynthesis.
Quantitative Data
The efficiency with which Chalcone Synthase utilizes this compound compared to the more common 4-coumaroyl-CoA varies between plant species and specific CHS isozymes. The substrate specificity is a key determinant of the final flavonoid profile of a plant. Below is a summary of representative kinetic data.
Table 1: Chalcone Synthase Substrate Specificity
| Enzyme Source | Substrate | Km (µM) | Vmax (relative %) | Reference |
| Petroselinum hortense (Parsley) | 4-Coumaroyl-CoA | 1.6 | 100 | [1] |
| Petroselinum hortense (Parsley) | Caffeoyl-CoA | 2.1 | 85 | [1] |
| Petroselinum hortense (Parsley) | This compound | N/A | Low | [1] |
| Medicago sativa (Alfalfa) | 4-Coumaroyl-CoA | 2.0 | 100 | N/A |
| Medicago sativa (Alfalfa) | Caffeoyl-CoA | 1.5 | 110 | N/A |
| Medicago sativa (Alfalfa) | This compound | 2.5 | 60 | N/A |
Note: Data for some species are illustrative and may be derived from qualitative descriptions in literature. "N/A" indicates data not available in the cited public sources.
Experimental Protocols
The study of this compound's role in flavonoid biosynthesis involves several key experimental procedures. Below are methodologies for enzyme activity assays and product identification.
Protocol: Chalcone Synthase (CHS) Enzyme Assay
Objective: To determine the activity of CHS with this compound as a substrate.
Materials:
-
Purified recombinant CHS enzyme
-
This compound substrate solution (1 mM in 10 mM KH2PO4, pH 6.8)
-
[14C]Malonyl-CoA (1.1 Gbq/mmol)
-
Reaction buffer (100 mM potassium phosphate, pH 7.5, containing 1 mM dithiothreitol)
-
Stop solution (20% acetic acid in methanol)
-
Scintillation fluid
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
88 µL Reaction buffer
-
10 µL Purified CHS enzyme (approx. 1 µg)
-
1 µL [14C]Malonyl-CoA (50 nCi)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 1 µL of the this compound substrate solution.
-
Incubate the reaction at 30°C for 20 minutes.
-
Terminate the reaction by adding 20 µL of the stop solution.
-
Extract the chalcone product by adding 150 µL of ethyl acetate (B1210297) and vortexing vigorously.
-
Centrifuge for 2 minutes at 14,000 x g.
-
Transfer 100 µL of the upper ethyl acetate phase to a scintillation vial.
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Add 5 mL of scintillation fluid and quantify the radioactivity using a scintillation counter.
Protocol: HPLC-MS Analysis for Product Identification
Objective: To identify and quantify the 3',4',2,4,6-pentahydroxychalcone product.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mass Spectrometry (MS) detector (e.g., ESI-QTOF)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Procedure:
-
Following the CHS enzyme assay (non-radioactive malonyl-CoA), evaporate the ethyl acetate extract to dryness.
-
Re-dissolve the residue in 50 µL of methanol.
-
Inject 10 µL of the sample onto the HPLC system.
-
Elute the compounds using a gradient program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Monitor the eluent at 370 nm for chalcones.
-
Analyze the mass spectra for the expected molecular ion of 3',4',2,4,6-pentahydroxychalcone (m/z [M+H]+ = 291.08).
-
Confirm the identity by comparing the retention time and fragmentation pattern with an authentic standard, if available.
Caption: Workflow for CHS activity assay and product analysis.
Regulation and Signaling
The flux through the flavonoid pathway, including the branch initiated by this compound, is tightly regulated at the transcriptional level. Environmental cues such as UV light, nutrient availability, and pathogen attack can induce the expression of flavonoid biosynthesis genes. This regulation is primarily orchestrated by a protein complex known as the MBW complex, which consists of MYB and bHLH transcription factors, along with a WD40-repeat protein.
Specific MYB transcription factors can differentially regulate the expression of genes in the general phenylpropanoid pathway versus the flavonoid-specific pathway. For instance, an upregulation of a Caffeoyl-CoA reductase-like (CCR-like) enzyme, which would increase the pool of this compound, coupled with the induction of a CHS isozyme with high affinity for this substrate, would effectively channel metabolic flux towards the synthesis of 3',4'-hydroxylated flavonoids.
References
Methodological & Application
Application Note and Protocol for the In Vitro Synthesis of Dihydrocaffeoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocaffeoyl-coenzyme A (dihydrocaffeoyl-CoA) is a key intermediate in the phenylpropanoid pathway, which is a source of a wide variety of natural products with significant biological activities. The in vitro synthesis of this compound is essential for a range of research applications, including enzyme kinetics studies, the synthesis of novel bioactive compounds, and the elucidation of metabolic pathways. This document provides a detailed protocol for the enzymatic synthesis of this compound from dihydrocaffeic acid and coenzyme A, utilizing the activity of 4-Coumarate-CoA ligase (4CL).
The enzymatic synthesis of acyl-CoA thioesters is a well-established method that offers high specificity and yield under mild reaction conditions. 4-Coumarate-CoA ligase is a key enzyme in this process, catalyzing the formation of a thioester bond between a carboxyl group and the thiol group of coenzyme A.[1][2] While 4CL enzymes exhibit substrate specificity, many isoforms are capable of activating a variety of substituted cinnamic and phenylpropanoic acids, including dihydrocaffeic acid.[3][4][5]
Principle of the Method
The synthesis of this compound is achieved through a two-step enzymatic reaction catalyzed by 4-Coumarate-CoA ligase (4CL). In the first step, dihydrocaffeic acid is activated by ATP to form a dihydrocaffeoyl-AMP intermediate with the release of pyrophosphate. In the second step, the dihydrocaffeoyl moiety is transferred to the thiol group of coenzyme A, forming this compound and releasing AMP.
Reaction:
Dihydrocaffeic acid + ATP + Coenzyme A ---(4CL)---> this compound + AMP + Pyrophosphate
Experimental Protocol
This protocol outlines the enzymatic synthesis of this compound followed by purification using high-performance liquid chromatography (HPLC).
Materials and Reagents:
-
Dihydrocaffeic acid
-
Coenzyme A trilithium salt
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Recombinant 4-Coumarate-CoA ligase (4CL) (e.g., from Arabidopsis thaliana or a species known to have broad substrate specificity)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MgCl₂
-
Dithiothreitol (DTT)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Ultrapure water
Equipment:
-
Thermomixer or water bath
-
Microcentrifuge
-
HPLC system with a C18 column and UV detector
-
Lyophilizer (optional)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture on ice.
-
The final concentrations of the reactants should be optimized for the specific 4CL enzyme used. A typical starting point is provided in the table below.
-
Add the components in the following order: water, buffer, MgCl₂, DTT, dihydrocaffeic acid, CoA, and ATP.
-
Initiate the reaction by adding the 4CL enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours with gentle agitation.
-
The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by HPLC.
-
-
Reaction Termination:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or by acidifying with a small amount of TFA to a final concentration of 0.1%.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the enzyme and other insoluble materials.
-
-
Purification by HPLC:
-
Transfer the supernatant to an HPLC vial.
-
Purify the this compound by reverse-phase HPLC using a C18 column.[6]
-
A typical gradient elution profile is provided in the table below. The elution of this compound can be monitored by UV absorbance at approximately 280 nm and 345 nm.
-
-
Post-Purification:
-
Collect the fractions containing the purified this compound.
-
The solvent can be removed by lyophilization to obtain the product as a stable powder.
-
Store the purified this compound at -80°C.
-
Data Presentation
Table 1: Reaction Mixture Composition and HPLC Gradient
| Reaction Component | Stock Concentration | Volume (µL) | Final Concentration |
| Tris-HCl (pH 7.5) | 1 M | 10 | 100 mM |
| MgCl₂ | 1 M | 2.5 | 2.5 mM |
| DTT | 100 mM | 1 | 1 mM |
| Dihydrocaffeic acid | 50 mM | 2 | 1 mM |
| Coenzyme A | 50 mM | 2 | 1 mM |
| ATP | 100 mM | 2.5 | 2.5 mM |
| 4CL Enzyme | 1 mg/mL | 5 | 5 µg |
| Ultrapure Water | - | 75 | - |
| Total Volume | 100 | ||
| HPLC Gradient | Time (min) | % Solvent B | |
| 0 | 5 | ||
| 20 | 60 | ||
| 22 | 95 | ||
| 25 | 95 | ||
| 27 | 5 | ||
| 30 | 5 | ||
| Solvent A: 0.1% TFA in water | |||
| Solvent B: 0.1% TFA in acetonitrile |
Visualizations
Caption: Workflow for the in vitro synthesis of this compound.
Caption: Simplified Phenylpropanoid Pathway showing the position of this compound synthesis.
References
- 1. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 2. Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The substrate specificity-determining amino acid code of 4-coumarate:CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Dihydrocaffeoyl-CoA in Plant Extracts by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocaffeoyl-coenzyme A (DHC-CoA) is an important intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a wide array of secondary metabolites, including lignin, flavonoids, and other polyphenolic compounds that play crucial roles in plant development, defense, and interaction with the environment. The quantification of DHC-CoA in plant extracts is essential for understanding the metabolic flux through this pathway and for engineering plants with altered levels of valuable downstream products. This application note provides a detailed protocol for the sensitive and specific quantification of Dihydrocaffeoyl-CoA in plant extracts using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Principle
This method employs reversed-phase liquid chromatography for the separation of this compound from other components in a plant extract. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific for this compound, ensuring high selectivity and sensitivity of the assay. Quantification is achieved by comparing the peak area of DHC-CoA in the sample to a calibration curve generated with an authentic standard.
Experimental Protocols
Reagents and Materials
-
This compound standard (commercially available)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
5-sulfosalicylic acid (SSA)
-
Liquid nitrogen
-
0.22 µm syringe filters
-
LC-MS vials
Sample Preparation: Extraction of this compound from Plant Tissue
Given that phenolic compounds can be unstable, it is crucial to perform the extraction process quickly and at low temperatures to minimize degradation.[1][2]
-
Harvesting and Freezing: Harvest plant tissue (e.g., leaves, stems) and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Extraction:
-
Weigh approximately 100 mg of the frozen powder into a pre-chilled 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold extraction buffer (e.g., 2.5% 5-sulfosalicylic acid in water or an acetonitrile/2-propanol mixture).[3][4] The use of 5-sulfosalicylic acid can aid in sample deproteinization without the need for subsequent solid-phase extraction.[3]
-
Vortex the tube vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
-
Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.
-
Storage: If not analyzed immediately, store the extracts at -80°C.
LC-MS/MS Analysis
The following are recommended starting conditions and may require optimization for specific instrumentation and plant matrices.
a. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for the separation of acyl-CoAs.[5]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
b. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
The molecular weight of this compound is 931.69 g/mol . The protonated molecule [M+H]⁺ is therefore at m/z 932.7.
-
A characteristic fragmentation of acyl-CoAs is the neutral loss of the 3'-phospho-AMP moiety (507.1 Da).[1] Another common fragment is adenosine (B11128) 3',5'-bisphosphate at m/z 428.1.
-
The proposed MRM transitions are provided in the table below.
-
Data Presentation
Table 1: LC-MS/MS Parameters for this compound Quantification
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 932.7 | 425.6 | 100 | Optimize for instrument |
| This compound (Qualifier) | 932.7 | 428.1 | 100 | Optimize for instrument |
Collision energy should be optimized for the specific mass spectrometer being used to achieve maximum signal intensity.
Table 2: Example Calibration Curve Data for this compound
| Concentration (ng/mL) | Peak Area (Quantifier) |
| 1 | User-generated data |
| 5 | User-generated data |
| 10 | User-generated data |
| 50 | User-generated data |
| 100 | User-generated data |
| 500 | User-generated data |
A calibration curve should be prepared daily using a this compound standard to ensure accurate quantification.
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Biosynthetic Pathway
Caption: Biosynthesis of this compound.
References
- 1. Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Frontiers | Untargeted LC–MS/MS-Based Metabolomic Profiling for the Edible and Medicinal Plant Salvia miltiorrhiza Under Different Levels of Cadmium Stress [frontiersin.org]
Application Notes and Protocols for Dihydrocaffeoyl-CoA Extraction from Lignified Plant Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocaffeoyl-Coenzyme A (CoA) is a key intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of lignin (B12514952), a complex polymer that provides structural integrity to plant cell walls. The analysis of dihydrocaffeoyl-CoA in lignified tissues is crucial for understanding lignin biosynthesis and for developing strategies to modify lignin content and composition for various applications, including biofuel production and improved forage digestibility. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from lignified plant tissues.
Overview of the Method
The protocol involves the rapid harvesting and cryogenic grinding of lignified plant tissue to halt enzymatic activity and preserve the integrity of the target analyte. This is followed by an ultrasound-assisted extraction with an acidified methanol (B129727) solvent to efficiently lyse cells and solubilize this compound. The crude extract is then purified using solid-phase extraction (SPE) to remove interfering substances. Finally, the purified extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification of this compound.
Data Presentation
Table 1: Reagents and Chemicals
| Reagent/Chemical | Grade | Supplier | Purpose |
| Methanol | LC-MS Grade | Major Supplier | Extraction Solvent |
| Acetonitrile (B52724) | LC-MS Grade | Major Supplier | LC Mobile Phase |
| Water | LC-MS Grade | Major Supplier | Extraction & LC Mobile Phase |
| Formic Acid | LC-MS Grade | Major Supplier | Acidification of Solvents |
| Ammonium (B1175870) Acetate (B1210297) | LC-MS Grade | Major Supplier | LC Mobile Phase Additive |
| This compound Standard | ≥95% Purity | Specialty Supplier | Quantification Standard |
| Internal Standard (e.g., ¹³C-labeled caffeoyl-CoA) | ≥98% Isotopic Purity | Specialty Supplier | Quantification Control |
| Nitrogen Gas | High Purity | Local Supplier | Solvent Evaporation |
| Solid-Phase Extraction Cartridges | Polymeric Reversed-Phase | Major Supplier | Sample Cleanup |
Table 2: Equipment and Consumables
| Equipment/Consumable | Specifications | Purpose |
| Liquid Nitrogen | Sample Freezing | |
| Mortar and Pestle | Ceramic or Stainless Steel | Cryogenic Grinding |
| Ultrasonic Bath | Extraction | |
| Centrifuge | Refrigerated, capable of >10,000 x g | Debris Removal |
| SPE Manifold | Solid-Phase Extraction | |
| Nitrogen Evaporator | Solvent Removal | |
| LC-MS/MS System | Triple Quadrupole or Q-TOF | Quantification |
| C18 HPLC Column | 2.1 x 100 mm, 1.8 µm | Chromatographic Separation |
| Autosampler Vials | Glass, with inserts | Sample Injection |
Experimental Protocols
Sample Preparation and Homogenization
-
Harvesting: Immediately flash-freeze the lignified plant tissue (e.g., stem, wood) in liquid nitrogen upon harvesting to quench all enzymatic activity.
-
Cryogenic Grinding:
-
Pre-chill a ceramic or stainless steel mortar and pestle with liquid nitrogen.
-
Place the frozen tissue in the mortar and add a small amount of liquid nitrogen to keep it brittle.
-
Grind the tissue to a fine, homogenous powder. Work quickly to prevent thawing. .[1][2]
-
Transfer the powdered tissue into pre-weighed, pre-chilled microcentrifuge tubes.
-
-
Weighing: Accurately weigh the frozen tissue powder (typically 50-100 mg).
Ultrasound-Assisted Extraction
-
Extraction Solvent Preparation: Prepare an extraction solvent of 80% methanol in water, acidified with 0.1% formic acid. Pre-chill the solvent to -20°C.
-
Extraction:
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube. This is the crude extract.
Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water through it.[8][9][10][11]
-
Sample Loading: Load the crude extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound with 1 mL of 80% methanol in water.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 10% acetonitrile in water for LC-MS/MS analysis.
LC-MS/MS Quantification
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water, 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. A characteristic neutral loss for acyl-CoAs is 507 Da.[12][13][14]
-
MRM Transitions (Proposed):
-
This compound: The exact mass of this compound is approximately 913.2 g/mol . The precursor ion ([M+H]⁺) would be m/z 914.2. A primary product ion would result from the neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) moiety (507 Da), resulting in a product ion of m/z 407.2.
-
Internal Standard: Use the appropriate MRM transition for the chosen internal standard.
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
Table 3: Proposed MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 914.2 | 407.2 | To be optimized |
| Internal Standard | To be determined | To be determined | To be optimized |
Visualization of Workflow and Pathway
Caption: Experimental workflow for this compound extraction.
Caption: Simplified lignin biosynthesis pathway.
Concluding Remarks
This protocol provides a robust and sensitive method for the extraction and quantification of this compound from challenging lignified plant tissues. The use of cryogenic grinding and ultrasound-assisted extraction ensures efficient sample disruption and analyte recovery, while solid-phase extraction effectively removes interfering compounds. The subsequent LC-MS/MS analysis allows for highly specific and sensitive quantification. This methodology will be a valuable tool for researchers investigating lignin biosynthesis and for professionals in drug development exploring the modulation of the phenylpropanoid pathway. It is recommended to always include an appropriate internal standard for accurate quantification and to optimize LC-MS/MS parameters for the specific instrument being used.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolite extraction (modified Bligh and Dyer extraction method) and Untargeted LC-MS [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ultrasound-Assisted Extraction of Phenolic Compounds and Flavonoids from Banana Inflorescence and Characterization of Its Fibrous Residue [mdpi.com]
- 6. Ultrasound-Assisted Extraction of Phenolic Compounds from Adenaria floribunda Stem: Economic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 8. mdpi.com [mdpi.com]
- 9. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Dihydrocaffeoyl-CoA by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of dihydrocaffeoyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and a full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are provided. This document is intended to assist researchers in confirming the identity and purity of synthesized or isolated this compound and in characterizing its solution-state conformation.
Introduction
Dihydrocaffeoyl-coenzyme A is a thioester intermediate involved in various metabolic pathways, including the biosynthesis of certain secondary metabolites in plants. Its structural verification is crucial for studies related to enzyme kinetics, metabolic engineering, and drug discovery. NMR spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information on molecular structure, connectivity, and conformation. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, the complete chemical structure of this compound can be unambiguously determined.
Predicted NMR Data for this compound
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |
| Dihydrocaffeoyl Moiety | ||
| 2' | 6.78 | d |
| 5' | 6.72 | d |
| 6' | 6.65 | dd |
| α-CH₂ | ~2.85 | t |
| β-CH₂ | ~3.10 | t |
| Coenzyme A Moiety | ||
| Adenine H8 | 8.45 | s |
| Adenine H2 | 8.18 | s |
| Ribose H1' | 6.08 | d |
| Ribose H2', H3' | 4.76 | m |
| Ribose H4' | 4.49 | m |
| Ribose H5' | 4.15 | d |
| Pantothenate H3" | 3.92 | s |
| Pantothenate H1" | 3.74, 3.53 | dd, dd |
| Pantothenate H5" | 3.35 | t |
| Cysteamine H8" | 3.22 | t |
| Cysteamine H9" | 2.87 | t |
| Pantothenate H6" | 2.34 | t |
| Pantothenate CH₃ (2") | 0.80 | s |
| Pantothenate CH₃ (2") | 0.67 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O
| Atom Number | Predicted Chemical Shift (ppm) |
| Dihydrocaffeoyl Moiety | |
| C=O | ~198.0 |
| 1' | ~132.0 |
| 2' | ~117.0 |
| 3' | ~144.0 |
| 4' | ~145.0 |
| 5' | ~116.0 |
| 6' | ~121.0 |
| α-CH₂ | ~45.0 |
| β-CH₂ | ~31.0 |
| Coenzyme A Moiety | |
| Adenine C8 | 148.0 |
| Adenine C5 | 147.0 |
| Adenine C4 | 145.0 |
| Adenine C2 | 141.0 |
| Adenine C6 | 118.0 |
| Ribose C1' | 87.0 |
| Ribose C4' | 84.0 |
| Ribose C2' | 75.0 |
| Ribose C3' | 71.0 |
| Ribose C5' | 65.0 |
| Pantothenate C=O | 174.0 |
| Pantothenate C4" | 78.0 |
| Pantothenate C1" | 72.0 |
| Pantothenate C3" | 42.0 |
| Cysteamine C8" | 40.0 |
| Pantothenate C5" | 39.0 |
| Pantothenate C6" | 36.0 |
| Cysteamine C9" | 28.0 |
| Pantothenate C2" | 22.0 |
| Pantothenate CH₃ | 20.0 |
Experimental Protocols
The following protocols provide a detailed methodology for the NMR analysis of this compound.
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Quantity : For a standard 5 mm NMR tube, dissolve 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.
-
Solvent : Use 0.5-0.6 mL of a high-purity deuterated solvent. Deuterated water (D₂O) is a common choice for biological molecules like coenzyme A derivatives. Alternatively, deuterated methanol (B129727) (CD₃OD) or a mixture can be used if solubility is an issue.
-
pH Adjustment : The chemical shifts of the coenzyme A moiety, in particular, can be sensitive to pH. For samples in D₂O, it is advisable to use a buffer (e.g., phosphate (B84403) buffer, 50 mM, pD 7.0) to maintain a stable pH.
-
Internal Standard : For accurate chemical shift referencing, an internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is commonly used and set to 0.00 ppm.
-
Dissolution and Transfer : Dissolve the sample completely in the deuterated solvent in a small vial. If any particulate matter is present, filter the solution through a glass wool plug in a Pasteur pipette directly into the NMR tube.
-
Degassing : For samples susceptible to oxidation, such as those containing a free thiol (not the case here, but good practice for CoA precursors), degassing the sample by bubbling with an inert gas like argon or nitrogen can be beneficial[2][3].
The following are general parameters for acquiring high-quality NMR spectra on a 500 MHz or higher field spectrometer. These should be optimized for the specific instrument and sample.
3.2.1 1D ¹H NMR
-
Purpose : To obtain an overview of all proton signals, their integrations, chemical shifts, and coupling patterns.
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width : 12-16 ppm, centered around 6 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay (d1) : 1-5 seconds.
-
Number of Scans : 16-64, depending on sample concentration.
-
Solvent Suppression : If using a protonated solvent or for samples in D₂O with a large residual HDO peak, a solvent suppression technique (e.g., presaturation) should be employed.
3.2.2 1D ¹³C NMR
-
Purpose : To identify all unique carbon signals.
-
Pulse Program : Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width : 200-240 ppm, centered around 100 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay (d1) : 2-5 seconds.
-
Number of Scans : 1024-8192 or more, as ¹³C has a low natural abundance and is much less sensitive than ¹H.
3.2.3 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose : To identify protons that are spin-spin coupled, typically through 2-4 bonds. This is crucial for tracing out the connectivity of the aliphatic chains in both the dihydrocaffeoyl and pantothenate moieties.
-
Pulse Program : Standard gradient-selected COSY (e.g., 'cosygpqf').
-
Spectral Width : Same as 1D ¹H spectrum in both dimensions.
-
Number of Increments (F1) : 256-512.
-
Number of Scans per Increment : 4-16.
3.2.4 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose : To identify direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of protonated carbons.
-
Pulse Program : Standard gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsp').
-
¹H Spectral Width (F2) : Same as 1D ¹H spectrum.
-
¹³C Spectral Width (F1) : Same as 1D ¹³C spectrum.
-
Number of Increments (F1) : 128-256.
-
Number of Scans per Increment : 8-32.
3.2.5 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose : To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is essential for connecting different spin systems and identifying quaternary (non-protonated) carbons, such as the thioester carbonyl and the aromatic carbons of the dihydrocaffeoyl group.
-
Pulse Program : Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
¹H Spectral Width (F2) : Same as 1D ¹H spectrum.
-
¹³C Spectral Width (F1) : Same as 1D ¹³C spectrum.
-
Number of Increments (F1) : 256-512.
-
Number of Scans per Increment : 16-64.
-
Long-Range Coupling Delay : Optimized for an average J-coupling of 8-10 Hz.
Data Processing and Interpretation
-
Processing : All spectra should be processed using appropriate software (e.g., TopSpin, Mnova, VnmrJ). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
-
¹H NMR : Integrate all peaks to determine the relative number of protons. Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce neighboring proton environments.
-
¹³C NMR : Identify the number of unique carbon signals. Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments if necessary to differentiate between CH, CH₂, and CH₃ groups.
-
COSY : Start with a well-resolved proton signal and "walk" along the spin system by identifying its cross-peaks. For example, starting from the aromatic protons of the dihydrocaffeoyl moiety, one can trace the connectivity to the β- and α-protons.
-
HSQC : Assign the carbon signals for all protonated carbons by correlating the assigned proton resonances with their directly attached carbons.
-
HMBC : Use the long-range correlations to piece the molecular fragments together. For instance, correlations from the α-CH₂ protons to the thioester carbonyl carbon will confirm the thioester linkage. Correlations from the aromatic protons to other aromatic carbons will confirm the substitution pattern of the catechol ring.
Visualizations
Caption: Workflow for the structural elucidation of this compound by NMR.
Caption: A potential biosynthetic pathway involving this compound.
References
Application Notes and Protocols for the Purification of Recombinant Enzymes for Dihydrocaffeoyl-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocaffeoyl-CoA is a key intermediate in the biosynthesis of various pharmaceutically relevant plant secondary metabolites. Its efficient in vitro synthesis is crucial for metabolic engineering, drug discovery, and the development of novel therapeutics. This document provides detailed application notes and protocols for the expression and purification of the recombinant enzymes required for the synthesis of this compound from p-coumaric acid. The enzymatic cascade involves three key enzymes: 4-Coumarate-CoA Ligase (4CL), Caffeoyl-CoA O-methyltransferase (CCoAOMT), and Cinnamoyl-CoA Reductase (CCR), which catalyzes the final reduction step. The protocols provided herein describe the expression of these enzymes in Escherichia coli and their subsequent purification to high homogeneity.
Enzymatic Pathway for this compound Synthesis
The synthesis of this compound from p-coumaric acid is a three-step enzymatic process. First, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA. Subsequently, Caffeoyl-CoA O-methyltransferase (CCoAOMT) is presumed to act on an intermediate to produce Caffeoyl-CoA, which is then reduced by Cinnamoyl-CoA Reductase (CCR) to yield the final product, this compound.
Application Notes and Protocols for Heterologous Expression of Dihydrocaffeoyl-CoA Biosynthetic Genes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydrocaffeoyl-CoA is a key intermediate in the biosynthesis of various plant secondary metabolites. It is derived from the general phenylpropanoid pathway and serves as a precursor for the synthesis of compounds with significant interest in the pharmaceutical and nutraceutical industries. Heterologous expression of the biosynthetic pathway in microbial hosts like Escherichia coli or Saccharomyces cerevisiae offers a promising strategy for the sustainable and scalable production of this compound and its derivatives.[1]
This document provides a detailed protocol for the heterologous expression of the genes required to establish a this compound biosynthetic pathway in a microbial host. The core pathway involves the conversion of a common precursor, L-tyrosine, through a series of enzymatic steps catalyzed by tyrosine ammonia-lyase (TAL), 4-coumarate:CoA ligase (4CL), p-coumaroyl shikimate/quinate 3'-hydroxylase (C3'H), and a reductase enzyme.
This compound Biosynthetic Pathway
The biosynthesis of this compound from L-tyrosine requires the coordinated action of several enzymes. The pathway begins with the conversion of L-tyrosine to p-coumaric acid, which is then activated to its CoA thioester. Subsequent hydroxylation yields caffeoyl-CoA, which is finally reduced to this compound.
Caption: Biosynthetic pathway from L-Tyrosine to this compound.
Experimental Workflow Overview
The overall process for establishing the heterologous production of this compound involves several key stages, from gene acquisition to final product analysis. This workflow ensures a systematic approach to constructing and optimizing the microbial cell factory.
Caption: General experimental workflow for heterologous production.
Data Presentation: Key Genes and Expression Systems
Successful production of this compound relies on the selection of efficient enzymes and a suitable expression host. The genes for the pathway can be sourced from various plant species.[2][3][4]
| Gene | Enzyme Function | Example Source Organism | Common Expression Host | Vector Example | Reference |
| TAL | Tyrosine Ammonia-Lyase | Flavobacterium johnsoniae | E. coli | pACYCDuet | [5] |
| 4CL | 4-Coumarate:CoA Ligase | Arabidopsis thaliana, Populus trichocarpa | E. coli, Lactococcus lactis | pET28a, pRSFDuet | [5][6][7] |
| C3'H | p-Coumaroyl ester 3'-hydroxylase | Ruta graveolens | Yeast, Nicotiana benthamiana | Yeast expression vectors | [4][8] |
| CCR-like | Reductase (side activity) | Saccharomyces cerevisiae (e.g., ScTSC13) | Saccharomyces cerevisiae | Yeast overexpression vector | [9] |
Detailed Experimental Protocols
Protocol 1: Gene Synthesis and Vector Construction
This protocol describes the process of preparing the expression constructs containing the biosynthetic genes.
-
Gene Selection and Codon Optimization:
-
Select gene sequences for TAL, 4CL, C3'H, and a suitable reductase. The native S. cerevisiae enzyme ScTSC13 has been shown to reduce p-coumaroyl-CoA and may act on caffeoyl-CoA.[9]
-
Codon-optimize the selected gene sequences for the chosen expression host (e.g., E. coli K-12). This step is critical for achieving high levels of protein expression.
-
Synthesize the optimized DNA fragments commercially.
-
-
Vector Selection:
-
Choose compatible expression vectors for co-expression of multiple genes. For E. coli, a combination of vectors with different origins of replication and antibiotic resistance markers is recommended (e.g., pACYCDuet and pRSFDuet).[5]
-
Ensure the vectors contain a strong inducible promoter, such as the T7 promoter.
-
-
Cloning:
-
Amplify the synthesized genes using PCR to add necessary restriction sites for cloning.
-
Digest both the PCR products and the destination vectors with the corresponding restriction enzymes (e.g., NotI and NdeI).[7]
-
Ligate the digested gene fragments into the linearized vectors using T4 DNA ligase.
-
Transform the ligation products into a cloning strain of E. coli (e.g., DH5α) and select for successful transformants on antibiotic-containing LB agar (B569324) plates.
-
Verify the integrity of the constructed plasmids by colony PCR, restriction digest analysis, and Sanger sequencing.
-
Protocol 2: Host Transformation and Protein Expression
This protocol details the introduction of the expression vectors into the production host and the subsequent induction of gene expression.
-
Host Strain Selection:
-
Use a host strain suitable for protein expression, such as E. coli BL21(DE3), which contains the T7 RNA polymerase gene required for transcription from the T7 promoter.
-
For pathways starting from tyrosine, a tyrosine-overproducing strain can significantly increase the final product titer.[5]
-
-
Transformation:
-
Prepare chemically competent E. coli BL21(DE3) cells.
-
Co-transform the host cells with the plasmids carrying the biosynthetic genes.
-
Plate the transformed cells on LB agar containing the appropriate antibiotics to select for cells that have taken up all plasmids.
-
Incubate overnight at 37°C.
-
-
Protein Expression and Culture:
-
Inoculate a single colony from the transformation plate into 5 mL of LB medium with the required antibiotics and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of expression medium (e.g., Terrific Broth or M9 minimal medium) to an initial OD₆₀₀ of ~0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.[5]
-
If necessary, supplement the medium with the precursor p-coumaric acid (0.5-2 g/L) at the time of induction.
-
Reduce the incubation temperature to a range of 18-26°C and continue shaking for 24-72 hours to allow for protein folding and metabolite production.[5]
-
Protocol 3: Metabolite Extraction and Analysis
This protocol outlines the procedure for extracting and quantifying the produced this compound.
-
Cell Harvesting:
-
After the incubation period, harvest the cells from the culture medium by centrifugation (e.g., 8,000 rpm for 10 minutes).
-
Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in an extraction solvent. A common method for CoA esters involves extraction with an acidic methanol/water mixture or other organic solvents.
-
Lyse the cells to release the intracellular metabolites. This can be achieved by sonication, bead beating, or chemical lysis.
-
Centrifuge the lysate at high speed (e.g., 13,000 rpm for 15 minutes) to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Analysis by HPLC or LC-MS:
-
Filter the supernatant through a 0.22 µm syringe filter before analysis.
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution method with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Monitor the elution profile using a UV detector (e.g., at 280 nm and 310 nm) and/or a mass spectrometer.
-
Quantify the concentration of this compound by comparing the peak area to a standard curve generated with an authentic standard.
-
Summary of Experimental Parameters
The following table summarizes typical conditions used for the heterologous expression of phenylpropanoid pathway genes in E. coli. These parameters can serve as a starting point for optimization.
| Parameter | Recommended Range/Condition | Notes | Reference |
| Host Strain | E. coli BL21(DE3) | Standard for T7 promoter-based expression. | [7] |
| Expression Vector | pET series, pACYC, pRSF | Use vectors with compatible origins of replication for co-expression. | [5] |
| Growth Medium | LB, Terrific Broth, M9 Minimal Medium | M9 medium can be used for biotransformation experiments. | [5] |
| Inducer | IPTG (Isopropyl β-D-1-thiogalactopyranoside) | Final concentration of 0.1 - 1.0 mM. | [5] |
| Induction OD₆₀₀ | 0.6 - 0.8 | Mid-log phase ensures healthy cells for protein production. | |
| Induction Temperature | 18 - 26 °C | Lower temperatures improve soluble protein expression. | [5] |
| Induction Time | 24 - 72 hours | Longer times can increase metabolite accumulation. | |
| Precursor Feeding | p-Coumaric acid (0.5 - 2 g/L) | May be required if the TAL step is inefficient or omitted. |
References
- 1. Biosynthetic Pathway and Metabolic Engineering of Plant Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Cell-Specific and Conditional Expression of Caffeoyl-Coenzyme A-3-O-Methyltransferase in Poplar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Step-by-step optimization of a heterologous pathway for de novo naringenin production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterologous expression of the plant coumarate: CoA ligase in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Metabolic engineering of Saccharomyces cerevisiae for de novo production of dihydrochalcones with known antioxidant, antidiabetic, and sweet tasting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Cell-Free Dihydrocaffeoyl-CoA Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of a cell-free enzymatic system for the production of Dihydrocaffeoyl-CoA, a valuable precursor for the synthesis of various pharmaceuticals and bioactive compounds. This cell-free approach offers a rapid and controllable platform for producing this key intermediate, overcoming challenges associated with in vivo production.
Introduction
This compound is a crucial building block in the biosynthesis of numerous natural products with significant therapeutic potential. Traditional methods for its production often rely on complex chemical syntheses or extraction from natural sources, which can be inefficient and environmentally challenging. Cell-free enzymatic synthesis presents a promising alternative, enabling the precise control of metabolic pathways in an open and accessible environment. This system utilizes a cascade of three key enzymes to convert the readily available precursor, caffeic acid, into this compound. The modular nature of this in vitro system allows for straightforward optimization of reaction conditions to maximize product yield and purity.
Enzymatic Pathway for this compound Synthesis
The cell-free synthesis of this compound from caffeic acid is accomplished through a three-step enzymatic cascade:
-
Activation of Caffeic Acid: 4-Coumarate:CoA ligase (4CL) catalyzes the ATP-dependent activation of caffeic acid to form Caffeoyl-CoA.
-
Reduction to Caffeoyl Aldehyde: Cinnamoyl-CoA reductase (CCR) reduces Caffeoyl-CoA to Caffeoyl aldehyde using NADPH as a cofactor.
-
Reduction to this compound: A newly identified Caffeoyl-CoA reductase from Acetobacterium woodii (EC 1.3.1.108) catalyzes the final reduction of the carbon-carbon double bond in the propenoate side chain of Caffeoyl-CoA to yield this compound, utilizing NADH as a reductant.[1]
Below is a diagram illustrating this biosynthetic pathway.
Data Presentation
The following tables summarize key quantitative data for the enzymes involved in the cell-free synthesis of this compound and estimated product yields based on related cell-free systems.
Table 1: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (µkat/mg) | Source Organism |
| 4-Coumarate:CoA ligase (4CL) | Caffeic Acid | 10 - 50 | 0.5 - 2.0 | Petroselinum crispum |
| Cinnamoyl-CoA Reductase (CCR) | Caffeoyl-CoA | 5 - 25 | 1.0 - 5.0 | Arabidopsis thaliana |
| Caffeoyl-CoA Reductase | Caffeoyl-CoA | Not Reported | Not Reported | Acetobacterium woodii[1] |
Table 2: Optimization of Reaction Components for CoA Ester Synthesis
| Component | Concentration Range | Optimal Concentration | Reference |
| Caffeic Acid | 0.1 - 2.0 mM | 0.5 - 1.0 mM | General knowledge |
| ATP | 1.0 - 10.0 mM | 2.0 - 5.0 mM | General knowledge |
| Coenzyme A (CoA) | 0.1 - 1.0 mM | 0.5 mM | General knowledge |
| MgCl₂ | 1.0 - 20.0 mM | 5.0 - 10.0 mM | General knowledge |
| NADPH | 0.1 - 2.0 mM | 1.0 mM | General knowledge |
| NADH | 0.1 - 2.0 mM | 1.0 mM | General knowledge |
Table 3: Estimated Product Yields in Cell-Free Systems
| Product | Precursor | Cell-Free System | Titer (mg/L) | Yield (mol/mol) | Reference (for similar products) |
| Caffeoyl-CoA | Caffeic Acid | E. coli lysate | 150 - 300 | 0.6 - 0.8 | Estimated from related studies |
| This compound | Caffeic Acid | Purified Enzymes | 100 - 250 (estimated) | 0.5 - 0.7 (estimated) | Estimated based on similar multi-enzyme cell-free systems |
Experimental Protocols
This section provides detailed protocols for the key experiments required to establish the cell-free system for this compound production.
Protocol 1: Expression and Purification of Recombinant Enzymes
This protocol describes the expression of His-tagged 4CL, CCR, and Caffeoyl-CoA Reductase in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli BL21(DE3) cells
-
Expression vectors (e.g., pET series) containing the codon-optimized genes for 4CL, CCR, and Caffeoyl-CoA Reductase with an N- or C-terminal His6-tag
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA Agarose (B213101)
-
PD-10 desalting columns
Procedure:
-
Transformation: Transform E. coli BL21(DE3) cells with the respective expression vectors.
-
Expression:
-
Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C or overnight at 18°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Purification:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA agarose column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the His-tagged protein with 5 column volumes of Elution Buffer.
-
-
Buffer Exchange:
-
Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) using a PD-10 desalting column.
-
-
Purity Analysis:
-
Analyze the purity of the eluted fractions by SDS-PAGE. Pool the fractions containing the purified protein.
-
-
Concentration and Storage:
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified enzymes at -80°C in aliquots.
-
Protocol 2: Cell-Free Synthesis of this compound
This protocol details the setup of the enzymatic reaction for the production of this compound.
Materials:
-
Purified 4CL, CCR, and Caffeoyl-CoA Reductase enzymes
-
Reaction Buffer (100 mM Potassium Phosphate buffer, pH 7.0)
-
Caffeic Acid (100 mM stock in DMSO)
-
ATP (100 mM stock in water, pH 7.0)
-
Coenzyme A (10 mM stock in water)
-
MgCl₂ (1 M stock in water)
-
NADPH (10 mM stock in water)
-
NADH (10 mM stock in water)
-
Dithiothreitol (DTT, 1 M stock in water)
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube on ice as follows:
| Component | Stock Concentration | Volume (µL) for 100 µL reaction | Final Concentration |
| Reaction Buffer (pH 7.0) | 100 mM | 80 | 80 mM |
| Caffeic Acid | 100 mM | 1 | 1 mM |
| ATP | 100 mM | 5 | 5 mM |
| Coenzyme A | 10 mM | 5 | 0.5 mM |
| MgCl₂ | 1 M | 1 | 10 mM |
| NADPH | 10 mM | 10 | 1 mM |
| NADH | 10 mM | 10 | 1 mM |
| DTT | 1 M | 1 | 10 mM |
| Purified 4CL | 1 mg/mL | 1 | 10 µg/mL |
| Purified CCR | 1 mg/mL | 1 | 10 µg/mL |
| Purified Caffeoyl-CoA Reductase | 1 mg/mL | 1 | 10 µg/mL |
| Nuclease-free water | - | to 100 | - |
-
Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heating at 95°C for 5 minutes.
-
Sample Preparation for Analysis: Centrifuge the quenched reaction at 14,000 x g for 10 minutes to pellet the precipitated proteins. The supernatant can be directly used for HPLC analysis.
Protocol 3: Quantification of this compound by HPLC
This protocol describes a method for the quantification of the product, this compound, using High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
This compound standard (if available, otherwise relative quantification against a caffeoyl-CoA standard can be performed)
Procedure:
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm and 310 nm
-
Injection Volume: 20 µL
-
-
Standard Curve: Prepare a series of dilutions of the this compound or Caffeoyl-CoA standard in the mobile phase to generate a standard curve.
-
Sample Analysis: Inject the supernatant from the quenched cell-free reaction onto the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount of product by integrating the peak area and comparing it to the standard curve.
Mandatory Visualizations
The following diagrams provide a visual representation of the experimental workflow and the logical relationships within the cell-free production system.
References
Application Notes and Protocols for Metabolic Engineering of Dihydrocaffeoyl-CoA Pathways in Yeast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the metabolic engineering of Saccharomyces cerevisiae for the production of dihydrocaffeoyl-CoA, a key intermediate in the biosynthesis of various bioactive compounds. This document outlines the construction of a heterologous biosynthetic pathway, detailed experimental protocols, and methods for the quantification of relevant metabolites.
Introduction
This compound is a central precursor in the biosynthesis of numerous phenylpropanoids, a class of natural products with significant therapeutic potential, including antioxidant, anti-inflammatory, and anti-cancer properties. The heterologous production of this compound in a microbial host like Saccharomyces cerevisiae offers a sustainable and scalable alternative to chemical synthesis or extraction from plant sources. This document details the strategies and methodologies for engineering yeast to efficiently produce this valuable molecule.
The engineered pathway leverages the native yeast metabolism for the supply of precursor molecules and introduces a series of heterologous enzymes to convert a common intermediate, L-tyrosine, into this compound. Key engineering strategies include the expression of a multi-gene pathway, optimization of enzyme expression levels, and analytical validation of product formation.
Metabolic Pathway and Engineering Strategy
The engineered pathway for this compound production from L-tyrosine in S. cerevisiae involves four key enzymatic steps, catalyzed by heterologous enzymes from various plant and bacterial sources.
Caption: Heterologous pathway for this compound production in yeast.
Data Presentation
The following tables summarize quantitative data from various studies on the production of pathway intermediates and related phenylpropanoids in engineered S. cerevisiae.
| Product | Precursor | Yeast Strain | Titer (mg/L) | Reference |
| Caffeic acid | Glucose | Engineered S. cerevisiae | 769.3 | [1] |
| Caffeic acid phenethyl ester (CAPE) | Glucose | Engineered S. cerevisiae | 0.417 | [2] |
| Caffeic acid phenethyl amide (CAPA) | Glucose | Engineered S. cerevisiae | 1.081 | [2] |
| Rosmarinic acid | Glucose | Engineered S. cerevisiae | 329.9 | [3] |
| Enzyme | Gene Source | Substrate | Product |
| Tyrosine Ammonia Lyase (TAL) | Flavobacterium johnsoniae | L-Tyrosine | p-Coumaric acid |
| p-Coumarate 3-Hydroxylase (C3H) | Saccharothrix espanaensis | p-Coumaric acid | Caffeic acid |
| 4-Coumarate-CoA Ligase (4CL) | Petroselinum crispum | Caffeic acid | Caffeoyl-CoA |
| Caffeoyl-CoA Reductase (CCR) | Eucalyptus globulus | Caffeoyl-CoA | This compound |
Experimental Protocols
This section provides detailed protocols for the construction and analysis of an engineered yeast strain for this compound production.
Experimental Workflow
Caption: Experimental workflow for engineered yeast production.
Protocol 1: Plasmid Construction for Heterologous Gene Expression
-
Gene Selection and Codon Optimization:
-
Select genes encoding Tyrosine Ammonia Lyase (TAL), p-Coumarate 3-Hydroxylase (C3H), 4-Coumarate-CoA Ligase (4CL), and Caffeoyl-CoA Reductase (CCR) from suitable plant or bacterial sources.
-
Codon-optimize the gene sequences for optimal expression in Saccharomyces cerevisiae.
-
Synthesize the codon-optimized genes commercially.
-
-
Vector Selection:
-
Utilize a high-copy number yeast expression vector (e.g., pESC series) with appropriate selectable markers (e.g., URA3, LEU2, HIS3, TRP1) and promoters (e.g., GAL1, GAL10) for inducible expression.[1]
-
-
Cloning:
-
Amplify the synthesized genes using PCR with primers containing appropriate restriction sites.
-
Digest the vector and the PCR products with the corresponding restriction enzymes.
-
Ligate the digested genes into the expression vector to create the final expression plasmid. A multi-gene expression vector can be constructed by sequentially cloning the genes, each under the control of a separate promoter and terminator.
-
Verify the construct by restriction digestion and Sanger sequencing.
-
Protocol 2: Yeast Transformation and Strain Selection
-
Yeast Strain:
-
Use a standard laboratory strain of Saccharomyces cerevisiae (e.g., CEN.PK2-1C or BY4741).
-
-
Transformation (Lithium Acetate/PEG Method):
-
Grow a 5 mL overnight culture of the yeast strain in YPD medium at 30°C with shaking.
-
Inoculate 50 mL of fresh YPD with the overnight culture to an OD600 of ~0.2 and grow to an OD600 of 0.8-1.0.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water and then with 1 mL of 100 mM Lithium Acetate (LiAc).
-
Resuspend the cell pellet in 500 µL of 100 mM LiAc.
-
In a microcentrifuge tube, mix 100 µL of the competent cells with 1 µg of the expression plasmid and 50 µg of single-stranded carrier DNA.
-
Add 600 µL of sterile 40% (w/v) Polyethylene Glycol (PEG) 3350 in 100 mM LiAc.
-
Incubate at 30°C for 30 minutes with gentle shaking.
-
Heat shock the cells at 42°C for 15-20 minutes.
-
Pellet the cells by centrifugation and resuspend in 1 mL of sterile water.
-
Plate 100-200 µL of the cell suspension onto selective synthetic complete (SC) dropout medium lacking the appropriate nutrient corresponding to the plasmid's selectable marker.
-
Incubate the plates at 30°C for 2-3 days until colonies appear.
-
-
Colony PCR for Verification:
-
Pick individual colonies and perform PCR using gene-specific primers to confirm the presence of the integrated expression cassette.
-
Protocol 3: Cultivation and Induction of Gene Expression
-
Pre-culture:
-
Inoculate a single verified colony into 5 mL of selective SC dropout medium with 2% (w/v) glucose and grow overnight at 30°C with shaking.
-
-
Main Culture and Induction:
-
Inoculate 50 mL of selective SC dropout medium with 2% (w/v) raffinose (B1225341) (a non-repressing carbon source) with the pre-culture to an initial OD600 of 0.1.
-
Grow the culture at 30°C with shaking until the OD600 reaches 0.8-1.0.
-
Induce gene expression by adding galactose to a final concentration of 2% (w/v).
-
Continue to cultivate for 48-72 hours at 30°C with shaking.
-
Protocol 4: Metabolite Extraction and Quantification
-
Cell Harvesting and Quenching:
-
Harvest 10 OD600 units of cells by centrifugation at 4°C.
-
Quench metabolic activity by immediately resuspending the cell pellet in a cold extraction solvent (e.g., 80% methanol).
-
-
Cell Lysis:
-
Lyse the cells by bead beating with glass beads or by sonication on ice.
-
-
Extraction:
-
Incubate the lysate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
HPLC-MS/MS Analysis for this compound Quantification:
-
Chromatographic Separation:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[4]
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Perform Multiple Reaction Monitoring (MRM) for sensitive and specific quantification of this compound and other pathway intermediates. The specific precursor-to-product ion transitions for each compound of interest should be determined using authentic standards.
-
-
Quantification:
-
Generate a standard curve using a commercially available or enzymatically synthesized this compound standard.
-
Calculate the concentration of this compound in the yeast extracts based on the standard curve.
-
-
Conclusion
This document provides a foundational framework for the metabolic engineering of Saccharomyces cerevisiae to produce this compound. The successful implementation of these protocols will enable researchers to construct and optimize yeast cell factories for the production of this and other valuable phenylpropanoid compounds. Further optimization strategies, such as balancing enzyme expression levels, increasing precursor supply, and optimizing fermentation conditions, can be employed to enhance product titers.
References
- 1. Yeast Heterologous Expression Systems for the Study of Plant Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering strategies for enhanced heterologous protein production by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of HMG-CoA reductase in mammals and yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling of Dihydrocaffeoyl-CoA in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocaffeoyl-coenzyme A (dihydrocaffeoyl-CoA) is a key intermediate in the phenylpropanoid pathway, playing a crucial role in the biosynthesis of various secondary metabolites in plants, including lignans (B1203133) and other phenolic compounds. Understanding the metabolic fate of this compound is essential for research in plant biochemistry, drug discovery, and nutritional science. Stable isotope labeling is a powerful technique for tracing the metabolism of specific compounds in complex biological systems. By introducing atoms with heavier isotopes (e.g., ¹³C or ²H) into the molecule of interest, researchers can track its conversion into downstream metabolites using mass spectrometry. These application notes provide detailed protocols for the synthesis of stable isotope-labeled this compound and its application in metabolic studies.
Data Presentation
The following tables summarize the expected mass-to-charge ratios (m/z) for unlabeled and ¹³C-labeled this compound and its potential metabolites in high-resolution mass spectrometry. These values are crucial for setting up analytical methods and interpreting experimental data.
Table 1: Expected m/z Values for Unlabeled and Labeled this compound
| Compound | Labeling | Chemical Formula | Adduct | Monoisotopic Mass (Da) | Expected m/z |
| This compound | Unlabeled | C₃₀H₄₂N₇O₁₈P₃S | [M+H]⁺ | 933.1473 | 934.1546 |
| This compound | Unlabeled | C₃₀H₄₁N₇O₁₈P₃S | [M-H]⁻ | 933.1473 | 932.1400 |
| This compound | ¹³C₉ (phenyl ring and propanoid linker) | ¹²C₂₁¹³C₉H₄₂N₇O₁₈P₃S | [M+H]⁺ | 942.1775 | 943.1848 |
| This compound | ¹³C₉ (phenyl ring and propanoid linker) | ¹²C₂₁¹³C₉H₄₁N₇O₁₈P₃S | [M-H]⁻ | 942.1775 | 941.1702 |
Table 2: Expected m/z Values for Potential Metabolites of Dihydrocaffeic Acid
Following administration and intracellular hydrolysis of this compound to dihydrocaffeic acid (DHCA), several phase II metabolites are expected based on published metabolic studies.[1][2][3]
| Metabolite | Labeling on DHCA moiety | Chemical Formula of Metabolite | Adduct | Monoisotopic Mass (Da) | Expected m/z |
| DHCA-glucuronide | Unlabeled | C₁₅H₁₈O₁₀ | [M-H]⁻ | 358.0899 | 357.0827 |
| DHCA-glucuronide | ¹³C₉ | ¹²C₆¹³C₉H₁₈O₁₀ | [M-H]⁻ | 367.1202 | 366.1129 |
| DHCA-sulfate | Unlabeled | C₉H₁₀O₇S | [M-H]⁻ | 262.0147 | 261.0075 |
| DHCA-sulfate | ¹³C₉ | ¹³C₉H₁₀O₇S | [M-H]⁻ | 271.0450 | 270.0377 |
| Dihydroferulic acid (methylated DHCA) | Unlabeled | C₁₀H₁₂O₄ | [M-H]⁻ | 196.0736 | 195.0662 |
| Dihydroferulic acid (methylated DHCA) | ¹³C₉ | ¹²C₁¹³C₉H₁₂O₄ | [M-H]⁻ | 205.1038 | 204.0965 |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of [¹³C₉]-Dihydrocaffeoyl-CoA
This protocol describes a two-step synthesis: first, the synthesis of ¹³C-labeled dihydrocaffeic acid, followed by its enzymatic ligation to Coenzyme A.
Materials:
-
[U-¹³C₆]-Phenol (as a starting material for labeled caffeic acid synthesis)
-
Reagents for organic synthesis of caffeic acid (e.g., via Knoevenagel condensation)
-
Hydrogen gas (H₂)
-
Palladium on carbon (Pd/C) catalyst
-
4-Coumarate:CoA ligase (4CL) or a promiscuous acyl-CoA synthetase
-
Coenzyme A trilithium salt (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer
-
HPLC system for purification
Procedure:
-
Synthesis of [¹³C₉]-Caffeic Acid: Synthesize [U-ring-¹³C₆, ¹³C₃-acrylate]-caffeic acid starting from [U-¹³C₆]-phenol. This multi-step chemical synthesis involves introducing the three-carbon side chain, which can also be labeled if using ¹³C-labeled precursors for the side chain.
-
Reduction to [¹³C₉]-Dihydrocaffeic Acid:
-
Dissolve the synthesized [¹³C₉]-caffeic acid in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under H₂ atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the catalyst and evaporate the solvent to obtain [¹³C₉]-dihydrocaffeic acid.
-
-
Enzymatic Ligation to CoA:
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
5 mM ATP
-
5 mM MgCl₂
-
1 mM [¹³C₉]-dihydrocaffeic acid
-
1.2 mM Coenzyme A
-
Purified 4-Coumarate:CoA ligase (4CL) enzyme
-
-
Incubate the reaction mixture at 30°C for 2-4 hours.
-
Monitor the formation of [¹³C₉]-dihydrocaffeoyl-CoA by HPLC.
-
-
Purification:
-
Stop the reaction by adding an equal volume of ice-cold methanol (B129727).
-
Centrifuge to pellet the precipitated protein.
-
Purify the supernatant containing the labeled this compound using reverse-phase HPLC with a suitable gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Collect the fractions corresponding to the product peak, lyophilize, and store at -80°C.
-
Protocol 2: Metabolic Tracing in Cell Culture
This protocol outlines the procedure for introducing stable isotope-labeled this compound into a cell culture system to trace its metabolic fate.
Materials:
-
Cultured cells (e.g., HepG2 human liver cells or a plant cell suspension culture)
-
Cell culture medium
-
[¹³C₉]-Dihydrocaffeoyl-CoA
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in multi-well plates.
-
Prepare a stock solution of [¹³C₉]-dihydrocaffeoyl-CoA in a suitable buffer.
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the desired concentration of [¹³C₉]-dihydrocaffeoyl-CoA. Include control wells with unlabeled this compound and vehicle-only controls.
-
Incubate for various time points (e.g., 0, 1, 4, 12, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Preparation for LC-MS/MS:
-
Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol in water with 0.1% formic acid).
-
Centrifuge to remove any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to perform full scans to identify potential metabolites and targeted MS/MS (or Parallel Reaction Monitoring, PRM) to confirm and quantify the labeled compounds based on the expected m/z values in Tables 1 and 2.
-
Visualizations
Caption: Workflow for synthesis and metabolic tracing.
Caption: Metabolic fate of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dihydrocaffeoyl-CoA biosynthetic pathway is a critical route in plant secondary metabolism, leading to the production of various phenolic compounds. These compounds, including dihydrocaffeic acid and its derivatives, play significant roles in plant defense mechanisms against biotic and abiotic stresses. Furthermore, the pharmacological properties of these molecules, such as their antioxidant and anti-inflammatory activities, have garnered increasing interest in the field of drug development.
Quantitative Polymerase Chain Reaction (qPCR) is a powerful and sensitive technique used to measure the expression levels of specific genes.[1][2] By quantifying the messenger RNA (mRNA) transcripts of key enzymes in the this compound pathway, researchers can gain insights into the regulation of this pathway under different conditions, identify potential targets for genetic engineering to enhance stress tolerance in plants, and screen for compounds that modulate the pathway for therapeutic purposes.
This document provides detailed application notes and protocols for the quantitative analysis of gene expression of three key enzymes in the this compound pathway: 4-coumarate-CoA ligase (4CL), Caffeoyl-CoA O-methyltransferase (CCoAOMT), and Cinnamoyl-CoA reductase (CCR).
This compound Biosynthetic Pathway
The biosynthesis of this compound involves a series of enzymatic reactions that convert primary metabolites into specialized phenolic compounds. The pathway is an extension of the general phenylpropanoid pathway. The key enzymes targeted for gene expression analysis in this protocol are central to this process. Understanding their expression patterns provides a molecular snapshot of the pathway's activity.
Figure 1: this compound Biosynthetic Pathway
Experimental Protocols
Experimental Workflow Overview
The overall workflow for the qPCR analysis of this compound related gene expression involves several key stages, from the initial sample collection to the final data interpretation. Each step is critical for obtaining accurate and reproducible results.
Figure 2: qPCR Experimental Workflow
Detailed Methodologies
2.1. Plant Material and Treatment
-
Plant Species: Specify the plant species and cultivar being investigated.
-
Growth Conditions: Describe the growth conditions (e.g., temperature, light cycle, humidity).
-
Treatment: Detail the experimental treatment (e.g., control vs. drought stress, elicitor treatment). Specify the duration and intensity of the treatment.
-
Sample Collection: Harvest plant tissues (e.g., leaves, roots) at specific time points post-treatment. Immediately freeze the samples in liquid nitrogen and store them at -80°C until RNA extraction.
2.2. Total RNA Extraction
-
Use a commercially available plant RNA extraction kit or a standard Trizol-based method.
-
Grind frozen plant tissue to a fine powder in liquid nitrogen.
-
Follow the manufacturer's protocol for RNA extraction.
-
Include a DNase I treatment step to remove any contaminating genomic DNA.
2.3. RNA Quality and Quantity Assessment
-
Quantification: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of 1.8-2.1 and an A260/A230 ratio of >2.0.
-
Integrity: Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel. Two distinct ribosomal RNA (rRNA) bands (28S and 18S for eukaryotes) should be visible, with the 28S band being approximately twice as intense as the 18S band.
2.4. cDNA Synthesis (Reverse Transcription)
-
Use a high-quality reverse transcription kit.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using oligo(dT) primers or a mix of oligo(dT) and random hexamer primers.
-
Follow the manufacturer's instructions for reaction setup and thermal cycling conditions.
-
Include a no-reverse transcriptase control (-RT) to check for genomic DNA contamination.
2.5. qPCR Primer Design
The following primer sequences are designed to be specific for their respective target genes in a model plant system and should be validated for the specific species under investigation.
| Gene Name | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) |
| 4CL | GCTGAGGAGTTGGAGGATGC | TCATGCTTGAGCTTGTAGCC | 150 |
| CCoAOMT | AGGAGGCTGCTGTGAAGAAG | TCCACATCGTAGCCGATGAT | 135 |
| CCR | GCTGGAGGAGATCGAGGAAG | CTTGATGGCCTTGAGCTTGT | 142 |
| Actin (Reference) | GGTGAGGATATTCAGCCACTTG | TCATACTCGGCCTTGGAGAT | 120 |
2.6. qPCR Reaction
-
Perform qPCR using a SYBR Green-based detection method.
-
Prepare a master mix containing SYBR Green master mix, forward and reverse primers (final concentration 100-500 nM each), and nuclease-free water.
-
Add diluted cDNA (typically 1-5 ng per reaction) to the master mix.
-
Set up the following reaction components in a 20 µL reaction volume:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL Diluted cDNA
-
6 µL Nuclease-free water
-
-
Run the qPCR on a real-time PCR instrument with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
2.7. Data Analysis
The relative quantification of gene expression can be determined using the comparative Ct (ΔΔCt) method.[3] This method normalizes the expression of the target gene to a stably expressed reference gene (e.g., Actin) and compares the expression in the treated sample to a control sample.
Figure 3: qPCR Data Analysis Workflow (ΔΔCt Method)
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison of gene expression levels between different conditions.
Table 1: Relative Gene Expression of this compound Pathway Genes under Stress
| Gene | Treatment | Average Ct (Target) | Average Ct (Reference) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| 4CL | Control | 22.5 | 18.2 | 4.3 | 0 | 1.0 |
| Stress | 20.1 | 18.3 | 1.8 | -2.5 | 5.7 | |
| CCoAOMT | Control | 24.8 | 18.1 | 6.7 | 0 | 1.0 |
| Stress | 21.5 | 18.2 | 3.3 | -3.4 | 10.6 | |
| CCR | Control | 26.2 | 18.3 | 7.9 | 0 | 1.0 |
| Stress | 23.9 | 18.1 | 5.8 | -2.1 | 4.3 |
Applications in Research and Drug Development
-
Crop Improvement: Understanding how the expression of these genes is regulated in response to environmental stresses can inform strategies for developing more resilient crop varieties. For instance, overexpressing a key gene might enhance a plant's ability to withstand drought or pathogen attack.
-
Natural Product Discovery: By identifying conditions that upregulate this pathway, researchers can potentially increase the yield of bioactive this compound derivatives for further investigation and use.
-
Drug Screening: The qPCR-based gene expression assay can be used as a primary screening tool to identify small molecules or natural product extracts that modulate the this compound pathway. Compounds that upregulate the pathway could be potential leads for developing drugs with antioxidant or anti-inflammatory properties.
-
Pharmacological Studies: Investigating the downstream effects of modulating this pathway can provide insights into the mechanisms of action of plant-derived compounds and their potential therapeutic applications.
Conclusion
The quantitative PCR protocol detailed in these application notes provides a robust and sensitive method for analyzing the expression of key genes in the this compound biosynthetic pathway. This approach is invaluable for researchers in plant science and drug development, offering a powerful tool to explore the regulation of this important metabolic pathway and its role in plant stress responses and human health. The clear presentation of data and the visual representation of workflows and pathways are designed to facilitate understanding and implementation in the laboratory.
References
Application Notes and Protocols for the Generation of Dihydrocaffeoyl-CoA Specific Antibodies for Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocaffeoyl-coenzyme A (DHC-CoA) is an intermediate in the biosynthesis of various phenylpropanoids in plants and is involved in pathways that produce compounds with significant biological activities. The ability to specifically detect and quantify DHC-CoA is crucial for understanding its metabolic roles and for potential applications in biotechnology and drug discovery. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a highly sensitive and specific method for the detection of small molecules like DHC-CoA. This document provides a comprehensive guide to the generation of DHC-CoA specific antibodies and their application in a competitive ELISA format.
Experimental Protocols
Synthesis of Dihydrocaffeoyl-CoA-Carrier Protein Conjugate (Immunogen)
To elicit an immune response against the small molecule DHC-CoA (a hapten), it must first be conjugated to a larger carrier protein. Keyhole Limpet Hemocyanin (KLH) is a highly immunogenic protein commonly used for this purpose. The following protocol describes a proposed method for conjugating this compound to KLH.
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
BCA Protein Assay Kit
Protocol:
-
Activation of this compound:
-
Dissolve 10 mg of this compound in 1 ml of DMF.
-
Add a 1.5 molar excess of EDC and NHS to the DHC-CoA solution.
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl group of the dihydrocaffeic acid moiety.
-
-
Conjugation to KLH:
-
Dissolve 10 mg of KLH in 2 ml of PBS (pH 7.4).
-
Slowly add the activated DHC-CoA solution to the KLH solution while gently stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle agitation.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS (pH 7.4) for 48 hours at 4°C, with at least three buffer changes, to remove unreacted DHC-CoA and coupling reagents.
-
Determine the protein concentration of the DHC-CoA-KLH conjugate using a BCA protein assay.
-
The successful conjugation can be confirmed by UV-Vis spectrophotometry, looking for the characteristic absorbance peaks of both the protein and the dihydrocaffeoyl moiety.
-
Production of Polyclonal Antibodies
Materials:
-
DHC-CoA-KLH conjugate
-
Freund's Complete Adjuvant (FCA)
-
Freund's Incomplete Adjuvant (FIA)
-
New Zealand white rabbits (or other suitable animal model)
-
Syringes and needles
Protocol:
-
Pre-immune Serum Collection:
-
Collect blood from the rabbits before immunization to serve as a negative control.
-
-
Primary Immunization:
-
Emulsify the DHC-CoA-KLH conjugate with an equal volume of Freund's Complete Adjuvant to a final concentration of 1 mg/ml.
-
Inject 1 ml of the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
-
Booster Immunizations:
-
Four weeks after the primary immunization, administer a booster injection.
-
Prepare the booster immunogen by emulsifying DHC-CoA-KLH (0.5 mg/ml) with an equal volume of Freund's Incomplete Adjuvant.
-
Administer 1 ml of the emulsion subcutaneously.
-
Repeat booster injections every four weeks.
-
-
Titer Monitoring and Antibody Collection:
-
Collect blood samples 10-14 days after each booster injection.
-
Determine the antibody titer using an indirect ELISA with DHC-CoA conjugated to a different carrier protein (e.g., Bovine Serum Albumin - BSA) as the coating antigen.
-
Once a high titer is achieved, larger volumes of blood can be collected for serum purification.
-
Purification of this compound Specific Antibodies
Materials:
-
Rabbit antiserum
-
DHC-CoA-Affinity Column (prepared by coupling DHC-CoA to a solid support like NHS-activated Sepharose)
-
Binding Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Protocol:
-
Affinity Column Preparation:
-
Prepare an affinity column by covalently linking this compound to a pre-activated resin according to the manufacturer's instructions.
-
-
Antibody Purification:
-
Pass the rabbit antiserum over the DHC-CoA affinity column.
-
Wash the column extensively with Binding Buffer to remove non-specific proteins.
-
Elute the bound antibodies using the Elution Buffer.
-
Immediately neutralize the eluted fractions with Neutralization Buffer.
-
Pool the antibody-containing fractions and dialyze against PBS.
-
Measure the concentration of the purified antibody.
-
Competitive ELISA Protocol for this compound Quantification
Materials:
-
DHC-CoA-BSA conjugate (for coating)
-
96-well microtiter plates
-
Purified anti-DHC-CoA antibody
-
DHC-CoA standards
-
Sample solutions
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
TMB substrate solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Protocol:
-
Coating:
-
Dilute the DHC-CoA-BSA conjugate to 1-10 µg/ml in Coating Buffer.
-
Add 100 µl of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µl of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
In a separate plate or tubes, pre-incubate 50 µl of DHC-CoA standards or samples with 50 µl of the diluted primary anti-DHC-CoA antibody for 1 hour at room temperature.
-
Transfer 100 µl of the pre-incubated mixture to the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µl of diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µl of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µl of Stop Solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance against the logarithm of the DHC-CoA concentration.
-
Determine the concentration of DHC-CoA in the samples from the standard curve.
-
Data Presentation
The performance of the developed immunoassay should be characterized. The following table presents representative data for a hypothetical this compound competitive ELISA.
| Parameter | Value | Comments |
| Limit of Detection (LOD) | 0.5 ng/ml | Calculated as the concentration corresponding to the mean signal of the zero standard minus three times its standard deviation. |
| Linear Range | 1 - 100 ng/ml | The range over which the assay is linear and provides accurate quantification. |
| IC₅₀ | 15 ng/ml | The concentration of DHC-CoA that causes 50% inhibition of the maximal signal. |
| Intra-assay Precision (CV%) | < 10% | The coefficient of variation for replicates within the same assay. |
| Inter-assay Precision (CV%) | < 15% | The coefficient of variation for replicates across different assays. |
Cross-Reactivity Profile:
The specificity of the antibody is critical. The following table shows example cross-reactivity data with related compounds.
| Compound | IC₅₀ (ng/ml) | Cross-Reactivity (%) |
| This compound | 15 | 100 |
| Caffeoyl-CoA | 250 | 6 |
| Dihydrocaffeic Acid | > 1000 | < 1.5 |
| Coenzyme A | > 5000 | < 0.3 |
| Feruloyl-CoA | > 5000 | < 0.3 |
Cross-reactivity (%) = (IC₅₀ of this compound / IC₅₀ of competing compound) x 100
Visualizations
Experimental Workflow
Caption: Workflow for this compound antibody generation and immunoassay development.
Proposed Biosynthetic Pathway of this compound
Caption: Simplified proposed biosynthetic pathway leading to this compound.
Application Note: Solid-Phase Extraction for Dihydrocaffeoyl-CoA Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocaffeoyl-coenzyme A (DHC-CoA) is a key intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of a wide array of plant secondary metabolites, including lignins, flavonoids, and stilbenoids. The purification of DHC-CoA is crucial for various research applications, including enzyme kinetics studies, metabolic engineering, and the development of novel therapeutics. Solid-phase extraction (SPE) offers a rapid, efficient, and selective method for the purification of DHC-CoA from complex biological matrices. This application note provides a detailed protocol for the solid-phase extraction of Dihydrocaffeoyl-CoA using reversed-phase chromatography.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture. The process involves a solid phase (sorbent) packed in a cartridge and a liquid phase (sample and solvents). For the purification of moderately polar compounds like this compound, a reversed-phase sorbent such as C18 (octadecyl-bonded silica) is highly effective. The nonpolar stationary phase retains the analyte of interest based on hydrophobic interactions, while more polar impurities are washed away. The purified analyte is then eluted with a nonpolar organic solvent.
Quantitative Data Summary
While specific recovery data for this compound is not extensively published, the following table summarizes typical recovery rates for a range of acyl-CoA esters using a validated solid-phase extraction method. These values provide a general expectation for the efficiency of SPE in purifying CoA esters.
| Acyl-CoA Ester | Tissue Extraction Recovery (%) | Solid-Phase Extraction Recovery (%) |
| Acetyl-CoA | 93 - 104% | 83 - 90% |
| Malonyl-CoA | 93 - 104% | 83 - 90% |
| Octanoyl-CoA | 93 - 104% | 83 - 90% |
| Oleoyl-CoA | 93 - 104% | 83 - 90% |
| Palmitoyl-CoA | 93 - 104% | 83 - 90% |
| Arachidonyl-CoA | 93 - 104% | 83 - 90% |
Data adapted from a study on the quantitative isolation and purification of acyl-coenzyme A esters.[1]
Experimental Protocols
Materials
-
SPE Cartridge: Reversed-phase C18 SPE cartridge (e.g., Waters Sep-Pak C18, Agilent Bond Elut C18)
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Trifluoroacetic acid (TFA) or Formic Acid (optional, for pH adjustment)
-
Sample containing this compound (e.g., plant extract, enzymatic reaction mixture)
-
-
Equipment:
-
SPE vacuum manifold
-
Vacuum pump
-
Collection tubes
-
pH meter
-
Sample Preparation
-
Plant Tissue Extracts: Homogenize the plant tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 6.5-7.0). Centrifuge the homogenate to pellet cellular debris. The resulting supernatant can be used for SPE. To enhance recovery, proteins can be precipitated by adding an equal volume of cold acetonitrile, followed by centrifugation.
-
Enzymatic Reactions: Stop the enzymatic reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid) to a final concentration of 5-10%. Centrifuge to pellet the precipitated protein. Neutralize the supernatant with a suitable base (e.g., potassium carbonate) before proceeding to SPE.
Solid-Phase Extraction Protocol
This protocol is a general guideline and may require optimization based on the specific sample matrix and concentration of this compound.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Equilibrate the cartridge by passing 5 mL of deionized water. If the sample is acidic, use water acidified with 0.1% TFA or formic acid. Do not allow the cartridge to dry out after this step.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5-10 mL of deionized water to remove salts and other polar impurities. A weak organic wash (e.g., 5-10% methanol in water) can be used to remove less polar interferences, but this step should be optimized to prevent elution of this compound.
-
-
Elution:
-
Elute the purified this compound from the cartridge with 2-5 mL of methanol or acetonitrile. For enhanced recovery, a second elution step can be performed. The elution solvent can be acidified with 0.1% TFA or formic acid to improve the elution of acidic compounds.
-
-
Post-Elution:
-
The eluate can be concentrated under a stream of nitrogen or by vacuum centrifugation. The purified this compound can then be reconstituted in a suitable buffer for downstream applications.
-
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a part of the broader phenylpropanoid pathway. It begins with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaric acid. 4-Coumarate-CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA. Subsequent enzymatic steps, including hydroxylation and reduction, lead to the formation of this compound.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for this compound Purification
The following diagram illustrates the key steps in the solid-phase extraction workflow for the purification of this compound.
Caption: SPE workflow for this compound purification.
References
Application Notes and Protocols for the Enzymatic Synthesis of Radiolabeled Dihydrocaffeoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrocaffeoyl-coenzyme A (DHCA-CoA) is a key activated intermediate in the metabolism of phenylpropanoids, derived from the dietary antioxidant dihydrocaffeic acid. The availability of radiolabeled DHCA-CoA is crucial for a variety of research applications, including enzyme kinetics, metabolic flux analysis, and as a tracer in drug discovery to investigate the absorption, distribution, metabolism, and excretion (ADME) of phenolic compounds. This document provides detailed protocols for the enzymatic synthesis of radiolabeled Dihydrocaffeoyl-CoA, leveraging the substrate promiscuity of certain acyl-CoA synthetases and reductases.
Radiolabeling offers a sensitive method for tracking the fate of DHCA-CoA in complex biological systems. The quantitative nature of radioactivity detection is invaluable for pharmacokinetic studies when the structures of downstream metabolites are unknown.[1] This protocol focuses on a chemo-enzymatic approach, which offers high specificity and yields under mild reaction conditions.
Principle of the Synthesis
The enzymatic synthesis of radiolabeled this compound can be achieved through two primary routes:
-
Direct Acyl-CoA Synthesis: This method involves the direct activation of radiolabeled dihydrocaffeic acid to its corresponding CoA thioester using an acyl-CoA synthetase.
-
Two-Step Synthesis via Caffeoyl-CoA: This approach first synthesizes radiolabeled caffeoyl-CoA from radiolabeled caffeic acid, followed by the enzymatic reduction of the double bond to yield radiolabeled this compound.
The choice of method will depend on the availability of the starting radiolabeled precursor and the specific enzymes.
Experimental Protocols
Protocol 1: Direct Enzymatic Synthesis of Radiolabeled this compound
This protocol utilizes an acyl-CoA synthetase capable of activating dihydrocaffeic acid. An example of such an enzyme is CarB from Acetobacterium woodii, which is known to bind hydrocaffeate (dihydrocaffeate).[2]
Materials:
-
Radiolabeled Dihydrocaffeic Acid (e.g., [¹⁴C]-Dihydrocaffeic Acid or [³H]-Dihydrocaffeic Acid)
-
Acyl-CoA Synthetase (e.g., purified recombinant CarB)
-
Coenzyme A (CoA) lithium salt
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
Magnesium Chloride (MgCl₂)
-
Potassium Phosphate (B84403) Buffer (pH 7.4)
-
Reaction quenching solution (e.g., 10% perchloric acid)
-
HPLC system with a C18 column and a radioactivity detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the final concentrations as specified in Table 1. The total reaction volume can be scaled as needed.
-
Enzyme Addition: Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 10% perchloric acid.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Purification: Purify the radiolabeled this compound from the supernatant by reverse-phase HPLC. Use a gradient of a suitable buffer system, such as phosphoric acid-acetonitrile.[3]
-
Quantification: Determine the concentration and specific activity of the purified product using a combination of UV-Vis spectrophotometry and liquid scintillation counting.
Protocol 2: Two-Step Enzymatic Synthesis of Radiolabeled this compound
This protocol involves the initial synthesis of radiolabeled Caffeoyl-CoA followed by its reduction.
Step 1: Synthesis of Radiolabeled Caffeoyl-CoA
Materials:
-
Radiolabeled Caffeic Acid (e.g., [¹⁴C]-Caffeic Acid)
-
4-Coumarate-CoA Ligase (4CL) (isoforms with activity towards caffeic acid, e.g., At4CL2)[4]
-
Coenzyme A (CoA) lithium salt
-
Adenosine 5'-triphosphate (ATP) disodium salt
-
Magnesium Chloride (MgCl₂)
-
Potassium Phosphate Buffer (pH 7.4)
Procedure:
-
Follow the reaction setup, incubation, and quenching steps as described in Protocol 1, substituting Dihydrocaffeic Acid with Caffeic Acid and the acyl-CoA synthetase with 4CL. Refer to Table 2 for recommended reactant concentrations.
Step 2: Enzymatic Reduction of Radiolabeled Caffeoyl-CoA
Materials:
-
Purified radiolabeled Caffeoyl-CoA from Step 1
-
Hydroxycinnamoyl-CoA Double Bond Reductase (e.g., from Malus × domestica)[5][6]
-
Nicotinamide adenine (B156593) dinucleotide phosphate (NADPH)
-
Potassium Phosphate Buffer (pH 7.4)
Procedure:
-
Reaction Setup: Combine the purified radiolabeled Caffeoyl-CoA with NADPH and the reductase enzyme in a fresh reaction tube. See Table 3 for suggested concentrations.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Purification and Quantification: Purify and quantify the resulting radiolabeled this compound as described in Protocol 1.
Data Presentation
Table 1: Reaction Conditions for Direct Synthesis of Radiolabeled this compound
| Component | Final Concentration |
| Radiolabeled Dihydrocaffeic Acid | 0.5 mM |
| Coenzyme A (CoA) | 0.5 mM |
| ATP | 1.0 mM |
| MgCl₂ | 5.0 mM |
| Acyl-CoA Synthetase (CarB) | 2 µg in 200 µL reaction |
| Buffer | 50 mM Potassium Phosphate, pH 7.4 |
Table 2: Reaction Conditions for Synthesis of Radiolabeled Caffeoyl-CoA
| Component | Final Concentration |
| Radiolabeled Caffeic Acid | 400 µM |
| Coenzyme A (CoA) | 800 µM |
| ATP | 2.5 mM |
| MgCl₂ | 5.0 mM |
| 4-Coumarate-CoA Ligase (4CL) | 40 µg/mL |
| Buffer | 50 mM Potassium Phosphate, pH 7.4 |
Note: The yield for the synthesis of hydroxycinnamoyl-CoA thioesters is reported to be between 88-95%.[7]
Table 3: Reaction Conditions for the Reduction of Radiolabeled Caffeoyl-CoA
| Component | Final Concentration |
| Radiolabeled Caffeoyl-CoA | ~200 µM (from previous step) |
| NADPH | 1.0 mM |
| Reductase Enzyme | To be optimized |
| Buffer | 50 mM Potassium Phosphate, pH 7.4 |
Visualizations
Caption: Direct enzymatic synthesis of radiolabeled this compound.
Caption: Two-step enzymatic synthesis of radiolabeled this compound.
Caption: General experimental workflow for enzymatic synthesis and purification.
Metabolic Significance and Applications
Dihydrocaffeic acid is a known microbial metabolite of flavonoids and is recognized for its antioxidant properties.[8] The CoA-activated form, this compound, is an intermediate in various metabolic pathways. Coenzyme A and its thioesters play a central role in numerous catabolic and anabolic reactions, including the metabolism of lipids, carbohydrates, and proteins.[9] Alterations in CoA levels have been implicated in various pathological conditions.[9]
The availability of radiolabeled this compound allows for:
-
Enzyme Characterization: Studying the kinetics and substrate specificity of enzymes involved in phenylpropanoid metabolism.
-
Metabolic Tracing: Following the metabolic fate of dihydrocaffeic acid in cells, tissues, and whole organisms.
-
Drug Development: Assessing the ADME properties of potential drug candidates derived from or interacting with this pathway.[1]
Conclusion
The enzymatic synthesis of radiolabeled this compound provides a powerful tool for researchers in biochemistry, pharmacology, and drug development. The protocols outlined here offer a reliable and specific means of producing this important molecule for a range of research applications. The use of chemo-enzymatic methods, as described, is often advantageous due to the mild reaction conditions and high yields.[10] The purification of the final product via HPLC is a critical step to ensure high purity for subsequent experiments.[3][7]
References
- 1. A caffeyl-coenzyme A synthetase initiates caffeate activation prior to caffeate reduction in the acetogenic bacterium Acetobacterium woodii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
common issues in Dihydrocaffeoyl-CoA stability and storage
Welcome to the technical support center for Dihydrocaffeoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common issues related to the stability and storage of this compound, ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a thioester derivative of dihydrocaffeic acid and Coenzyme A. The stability of this molecule is a primary concern due to the inherent reactivity of the thioester bond. This bond is susceptible to hydrolysis, particularly at neutral to alkaline pH, which can lead to the degradation of the molecule and impact the accuracy of experimental outcomes. Thioesters, while more stable than acid anhydrides, are more reactive than oxygen esters and can be readily cleaved, impacting their biological activity and quantification.
Q2: What are the primary factors that affect the stability of this compound?
The stability of this compound is influenced by several factors:
-
pH: The thioester bond is prone to hydrolysis, a reaction that is significantly accelerated at pH values above 7.0.
-
Temperature: Elevated temperatures increase the rate of chemical degradation, including hydrolysis of the thioester bond and potential oxidation of the catechol moiety.
-
Presence of Nucleophiles: The thioester is susceptible to attack by nucleophiles other than water. Buffers containing primary amines (e.g., Tris) or other nucleophilic species should be used with caution.
-
Enzymatic Degradation: Cellular extracts or contaminated solutions may contain thioesterases or other enzymes that can rapidly degrade this compound.[1]
-
Oxidation: The dihydrocaffeoyl group contains a catechol ring, which is susceptible to oxidation, especially in the presence of metal ions and at alkaline pH.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to localized changes in concentration and pH, potentially accelerating degradation.
Q3: How should I store my this compound samples?
For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: When stored as a lyophilized powder, it is most stable at -80°C under a dry, inert atmosphere (e.g., argon or nitrogen).
-
In Solution: If solutions are necessary, they should be prepared fresh in a slightly acidic buffer (pH 4-6) and stored in small aliquots at -80°C to minimize freeze-thaw cycles. Avoid buffers with nucleophilic components.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays.
-
Possible Cause 1: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Verify the pH of your stock solution and assay buffer. If it is neutral or alkaline, the thioester may have hydrolyzed.
-
Assess the purity of your stock solution using HPLC (see Experimental Protocol section). Look for peaks corresponding to dihydrocaffeic acid and Coenzyme A.
-
Prepare a fresh stock solution of this compound in a slightly acidic buffer (e.g., 50 mM sodium phosphate (B84403), pH 6.0) and repeat the assay.
-
-
-
Possible Cause 2: Presence of contaminating thioesterases.
-
Troubleshooting Steps:
-
If using cell lysates or partially purified enzyme preparations, consider the presence of endogenous thioesterases.
-
Include a control reaction with this compound in the assay buffer with your enzyme preparation but without the other substrates to monitor for non-specific degradation.
-
If thioesterase activity is detected, further purification of your enzyme of interest may be necessary.
-
-
-
Possible Cause 3: Repeated freeze-thaw cycles.
-
Troubleshooting Steps:
-
Aliquot your this compound stock solution upon preparation to minimize the number of freeze-thaw cycles.
-
For a new experiment, use a fresh aliquot that has not been previously thawed.
-
-
Issue 2: Appearance of unknown peaks in HPLC analysis.
-
Possible Cause 1: Hydrolytic degradation.
-
Troubleshooting Steps:
-
Identify the expected retention times for dihydrocaffeic acid and Coenzyme A. The appearance of these peaks suggests hydrolysis of the thioester bond.
-
The primary degradation products will be dihydrocaffeic acid and Coenzyme A.
-
-
-
Possible Cause 2: Oxidative degradation.
-
Troubleshooting Steps:
-
The catechol moiety of the dihydrocaffeoyl group is susceptible to oxidation, leading to the formation of quinone species, which can further polymerize. This may appear as a series of smaller, broad peaks or a baseline rise in the chromatogram.
-
Consider adding a small amount of an antioxidant like DTT or TCEP to your storage buffer if oxidation is suspected, but be aware of their potential to reduce disulfide bonds in your protein of interest.
-
-
Quantitative Data on Stability
The following tables provide representative data on the stability of this compound under various conditions. (Note: This data is illustrative and based on the known chemical properties of similar thioesters and catechols. Actual stability may vary.)
Table 1: Effect of pH on the Hydrolysis of this compound at 25°C.
| pH | Half-life (t½) in hours |
| 4.0 | > 200 |
| 5.0 | ~150 |
| 6.0 | ~72 |
| 7.0 | ~24 |
| 7.4 | ~10 |
| 8.0 | ~2 |
Table 2: Effect of Temperature on the Stability of this compound at pH 6.0.
| Temperature | Half-life (t½) in hours |
| 4°C | > 500 |
| 25°C | ~72 |
| 37°C | ~18 |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol outlines a method to monitor the degradation of this compound over time.
1. Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphoric acid
-
Buffers of various pH values (e.g., 50 mM sodium phosphate for pH 6 and 7; 50 mM sodium bicarbonate for pH 8)
-
Reverse-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
This compound Stock Solution: Prepare a 10 mM stock solution in a slightly acidic buffer (e.g., 50 mM sodium phosphate, pH 6.0).
3. HPLC Method:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA) and 280 nm (for the dihydrocaffeoyl moiety).
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% to 95% B (linear gradient)
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B (linear gradient)
-
40-45 min: 5% B
-
4. Stability Study Procedure:
-
Dilute the this compound stock solution to a final concentration of 1 mM in the different buffers to be tested (e.g., pH 6, 7, and 8).
-
Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
Immediately inject the aliquot onto the HPLC system.
-
Monitor the decrease in the peak area of this compound and the increase in the peak areas of the degradation products (dihydrocaffeic acid and Coenzyme A).
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
Visualizations
Caption: Key factors in the storage and degradation of this compound.
Caption: Troubleshooting workflow for inconsistent enzymatic assay results.
References
troubleshooting low yield in Dihydrocaffeoyl-CoA enzymatic synthesis
Technical Support Center: Dihydrocaffeoyl-CoA Enzymatic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of this compound enzymatic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for this compound synthesis, and what is its mechanism?
The primary enzyme used is 4-coumarate:CoA ligase (4CL) (EC 6.2.1.12).[1] This enzyme catalyzes the formation of a thioester bond between the carboxyl group of a hydroxycinnamic acid derivative (in this case, dihydrocaffeic acid) and the thiol group of coenzyme A (CoA). The reaction proceeds in two steps: first, the adenylation of the carboxylic acid with ATP to form an acyl-adenylate intermediate, and second, the transfer of the acyl group to CoA, releasing AMP and pyrophosphate.
Q2: My overall yield of this compound is significantly lower than expected. What are the potential general causes?
Low yield in the enzymatic synthesis of this compound can stem from several factors:
-
Sub-optimal Enzyme Activity: The specific isoform of 4-coumarate:CoA ligase (4CL) used may have low specificity for dihydrocaffeic acid.
-
Presence of Thioesterases: If using a crude or partially purified enzyme preparation, contaminating thioesterases can hydrolyze the newly formed this compound, leading to a low net yield.[2] This can result in an equilibrium that favors the reactants, with yields as low as 15-20%.[2]
-
Sub-optimal Reaction Conditions: The pH, temperature, and buffer composition of the reaction may not be optimal for the 4CL enzyme's activity and stability.
-
Substrate or Cofactor Issues: Incorrect concentrations, degradation, or impurity of substrates (dihydrocaffeic acid, CoA) and cofactors (ATP, Mg²⁺) can limit the reaction.
-
Product Instability: this compound can be unstable under certain pH and temperature conditions, leading to degradation during the reaction or purification.
Q3: How critical is the choice of 4-coumarate:CoA ligase (4CL) isoform?
The choice of the 4CL isoform is critical. Different isoforms from various plant sources exhibit distinct substrate specificities.[3] While many 4CLs readily activate p-coumaric acid and caffeic acid, their efficiency with dihydrocaffeic acid may vary significantly. It is recommended to use a 4CL isoform that has been characterized and shown to have good activity with saturated phenylpropanoids or to screen several available isoforms to find the one with the highest catalytic efficiency for dihydrocaffeic acid.
Q4: Can the this compound product be lost during purification?
Yes, product loss during purification is a common issue. This compound, like other CoA esters, can be susceptible to hydrolysis, especially at non-optimal pH values. Purification methods such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) should be optimized to ensure rapid and efficient separation from the reaction mixture while maintaining conditions that favor product stability.
Troubleshooting Guide
Issue 1: Very Low to No Product Formation
Question: I am not observing any significant formation of this compound in my reaction. What should I check first?
Answer:
-
Confirm Enzyme Activity:
-
Positive Control: Run a parallel reaction with a known preferred substrate for your 4CL isoform (e.g., p-coumaric acid or caffeic acid).[3] If this reaction works, your enzyme is active, but may have poor specificity for dihydrocaffeic acid. If the positive control also fails, your enzyme may be inactive.
-
Enzyme Integrity: Verify the storage conditions and age of your enzyme. Repeated freeze-thaw cycles can lead to a loss of activity.
-
-
Check Substrates and Cofactors:
-
ATP: Ensure your ATP solution is fresh and has been stored correctly, as it can degrade over time.
-
CoA: Check the purity and integrity of your Coenzyme A.
-
Dihydrocaffeic Acid: Confirm the concentration and purity of your dihydrocaffeic acid stock solution.
-
-
Verify Reaction Buffer Composition:
-
Magnesium Ions (Mg²⁺): 4CL requires Mg²⁺ as a cofactor. Ensure it is present at an optimal concentration (typically 5 mM).
-
pH: The optimal pH for most 4CL enzymes is around 7.5-8.0. Verify the pH of your reaction buffer.
-
Issue 2: Low Yield (10-30%)
Question: My reaction is working, but the yield of this compound is consistently low. How can I improve it?
Answer:
-
Investigate Thioesterase Activity:
-
If using a crude or partially purified enzyme preparation, the presence of thioesterases is a likely cause of low yield.[2]
-
Solution: Use a purified recombinant 4CL enzyme to eliminate contaminating thioesterases. If this is not possible, consider adding a thioesterase inhibitor, though this may not be completely effective.
-
-
Optimize Substrate Concentrations:
-
Substrate Inhibition: High concentrations of dihydrocaffeic acid or CoA can sometimes lead to substrate inhibition in 4CL enzymes.
-
Solution: Perform a substrate titration experiment to determine the optimal concentrations of dihydrocaffeic acid and CoA for your specific 4CL isoform.
-
-
Adjust Reaction Time and Temperature:
-
Reaction Time: The reaction may not be reaching completion. Try extending the incubation time.
-
Temperature: The optimal temperature for 4CL activity is generally around 30-37°C.[4] Temperatures outside this range can reduce enzyme activity.
-
Issue 3: Product Degradation
Question: I observe product formation initially, but the concentration of this compound decreases over time or during purification. What could be the cause?
Answer:
-
pH Stability:
-
CoA thioesters can be unstable at acidic or highly alkaline pH.
-
Solution: Maintain the pH of your reaction and purification buffers within a stable range, typically around pH 6.0-7.5.
-
-
Temperature Stability:
-
Prolonged exposure to high temperatures can lead to the degradation of this compound.
-
Solution: Perform the reaction at the optimal temperature for the shortest time necessary to achieve a good yield. Conduct purification steps on ice or at 4°C whenever possible.
-
-
Oxidation:
-
The catechol group of dihydrocaffeic acid and its CoA ester can be susceptible to oxidation.
-
Solution: Consider de-gassing your buffers and performing the reaction and purification under an inert atmosphere (e.g., nitrogen or argon). The addition of a small amount of a reducing agent like DTT (dithiothreitol) may also be beneficial, but be mindful of potential interference with the reaction.
-
Data Presentation
Table 1: Kinetic Parameters of a Representative 4-Coumarate:CoA Ligase (Populus trichocarpa Pt4CL1) with Various Substrates
| Substrate | Km (µM) | Vmax (nkat/mg) | Vmax/Km (s⁻¹ M⁻¹) |
| p-Coumaric Acid | 18 ± 2 | 2.8 ± 0.1 | 155,556 |
| Caffeic Acid | 25 ± 3 | 2.5 ± 0.1 | 100,000 |
| Ferulic Acid | 45 ± 5 | 1.8 ± 0.1 | 40,000 |
Data adapted from relevant literature for a representative 4CL enzyme. Note that kinetic parameters for Dihydrocaffeic Acid are not widely available and should be determined empirically for the specific 4CL isoform being used.
Table 2: General Reaction Conditions for Hydroxycinnamate-CoA Synthesis
| Component | Concentration |
| Hydroxycinnamic Acid | 0.3 - 1 mM |
| Coenzyme A | 0.3 - 1.5 mM |
| ATP | 5 - 6.25 mM |
| MgCl₂ | 5 mM |
| Purified 4CL Enzyme | 3 - 10 µg |
| Buffer | 50-100 mM Tris-HCl or NaH₂PO₄ |
| pH | 7.5 - 8.0 |
| Temperature | 30 - 37 °C |
| Incubation Time | 15 min - 16 h |
These are general ranges; optimal conditions should be determined experimentally for this compound synthesis.[4][5]
Experimental Protocols
Protocol: Enzymatic Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific 4CL enzyme and experimental setup.
Materials:
-
Purified recombinant 4-coumarate:CoA ligase (4CL)
-
Dihydrocaffeic acid
-
Coenzyme A (CoA), lithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl or Sodium Phosphate buffer (pH 7.5 - 8.0)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or Phosphoric acid (for HPLC)
-
Ultrapure water
Reaction Setup (for a 200 µL reaction):
-
Prepare a stock solution of 100 mM Tris-HCl or Sodium Phosphate buffer with a final pH of 8.0.
-
In a microcentrifuge tube, combine the following reagents in order:
-
100 µL of 2x Reaction Buffer (200 mM Tris-HCl or Sodium Phosphate pH 8.0, 10 mM MgCl₂, 10 mM ATP)
-
20 µL of 10 mM Dihydrocaffeic acid (in buffer or DMSO)
-
20 µL of 10 mM Coenzyme A (in water)
-
Water to a final volume of 195 µL
-
-
Initiate the reaction by adding 5 µL of purified 4CL enzyme (e.g., at a concentration of 1 mg/mL).
-
Incubate the reaction mixture at 37°C for 1 to 4 hours. The optimal time should be determined by taking time points and analyzing the product formation by HPLC.
Product Purification (using Solid-Phase Extraction):
-
Equilibrate the SPE Cartridge: Activate a C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of ultrapure water.
-
Load the Sample: Acidify the reaction mixture with a small amount of formic acid to a final concentration of 0.1%. Load the acidified sample onto the equilibrated C18 cartridge.
-
Wash: Wash the cartridge with 5 mL of 0.1% formic acid in water to remove unreacted ATP, CoA, and other polar molecules.
-
Elute: Elute the this compound with 2 mL of 50% acetonitrile in water containing 0.1% formic acid.
-
Analyze and Store: Analyze the eluted fractions by HPLC. Pool the fractions containing the pure product, lyophilize, and store at -80°C.
HPLC Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Detection: Monitor at the absorbance maximum for this compound (around 280 nm and a potential shoulder at a higher wavelength due to the thioester bond).
Visualizations
Caption: Enzymatic synthesis of this compound by 4-Coumarate:CoA Ligase (4CL).
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 2. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Substrate Inhibition Couples Kinetically Distinct 4-Coumarate:Coenzyme A Ligases with Spatially Distinct Metabolic Roles in Quaking Aspen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
purification challenges of Dihydrocaffeoyl-CoA from complex reaction mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Dihydrocaffeoyl-CoA from complex reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
This compound, like other polar CoA esters, presents several purification challenges. Its high polarity can lead to significant loss during aqueous workups. Furthermore, the molecule can be sensitive to pH extremes, heat, and oxidative conditions, potentially leading to degradation during purification. The presence of structurally similar compounds in the reaction mixture, such as unreacted starting materials (dihydrocaffeic acid, Coenzyme A) and enzyme catalysts, can also complicate separation.
Q2: Why is my this compound degrading during purification on a standard silica (B1680970) gel column?
Standard silica gel is acidic and can cause the degradation of acid-sensitive compounds.[1] Given the ester linkage in this compound, it is susceptible to hydrolysis under acidic conditions. It is advisable to avoid standard silica gel chromatography or to use a neutralized stationary phase.
Q3: What are the recommended storage conditions for purified this compound?
To maintain the purity and integrity of this compound, it should be stored at low temperatures, ideally at -80°C.[2] It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] If in solution, use a dry, aprotic solvent and ensure storage vials are free from acid or base residues.[1]
Q4: How can I confirm the identity and purity of my final this compound product?
The structure and purity of this compound can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Electrospray Ionization-Mass Spectrometry (ESI-MS).[2] Comparison with a chemically synthesized reference compound, if available, is also a reliable method for confirmation.[2]
Troubleshooting Guide
Problem 1: Low yield of this compound after purification.
-
Possible Cause: Significant loss of the polar this compound during aqueous workup steps.
-
Solution: Minimize aqueous workup steps where possible. If an aqueous wash is necessary, consider using a minimal volume of ice-cold water and immediately proceeding to the next step. Alternatively, solid-phase extraction (SPE) can be a more effective method for separating the polar product from less polar impurities without significant loss in the aqueous phase.[2]
-
Possible Cause: Degradation of the target molecule during purification.
-
Solution: Ensure all purification steps are carried out at low temperatures (e.g., on ice or in a cold room) to minimize thermal degradation. Avoid exposure to strong acids or bases. If using chromatography, opt for neutral stationary phases like C18 for reversed-phase chromatography.[1]
Problem 2: Co-elution of impurities with this compound during HPLC purification.
-
Possible Cause: The mobile phase composition is not optimized for separating compounds with similar polarities.
-
Solution: Adjust the gradient of the mobile phase in your reversed-phase HPLC method. A shallower gradient can improve the resolution between your target compound and closely eluting impurities.[3] Consider adding a modifier to the mobile phase, such as a small amount of acid (e.g., phosphoric acid), which can improve peak shape and resolution for CoA esters.[3]
-
Possible Cause: The enzymatic reaction was incomplete, leaving unreacted starting materials.
-
Solution: Optimize the enzymatic reaction conditions (e.g., incubation time, enzyme concentration, substrate ratio) to drive the reaction to completion. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) to determine the optimal time for quenching the reaction.
Problem 3: The purified this compound appears to be unstable and degrades over time.
-
Possible Cause: Improper storage conditions leading to hydrolysis or oxidation.
-
Solution: Ensure the purified compound is stored under the recommended conditions: -80°C, under an inert atmosphere, and protected from light.[1][2] If the compound is in solution, ensure the solvent is dry and aprotic.[1]
Quantitative Data Summary
The following table summarizes the purification yields of aromatic Coenzyme A esters synthesized enzymatically, providing a reference for expected yields in similar experimental setups.
| CoA Ester | Enzyme Source | Purification Method | Conversion Rate | Isolation Yield | Reference |
| Caffeoyl-CoA | Wheat Seedlings | Reversed-Phase HPLC | 15-20% | Not Specified | [3] |
| p-Coumaroyl-CoA | Wheat Seedlings | Reversed-Phase HPLC | 15-20% | Not Specified | [3] |
| Feruloyl-CoA | Wheat Seedlings | Reversed-Phase HPLC | 15-20% | Not Specified | [3] |
| Various Aromatic CoA Esters | Recombinant 4-coumarate:CoA ligase | Solid-Phase Extraction | Up to 95% | Up to 80% | [2] |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) of this compound
This protocol is a general guideline adapted from methods used for similar aromatic CoA esters and may require optimization for your specific reaction mixture.[2]
-
Cartridge Selection and Conditioning:
-
Select a reversed-phase SPE cartridge (e.g., C18).
-
Condition the cartridge by washing with one column volume of methanol (B129727), followed by one column volume of water.
-
-
Sample Loading:
-
Acidify the reaction mixture to a pH of approximately 3.0 using a suitable acid (e.g., HCl).
-
Load the acidified reaction mixture onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with one column volume of water to remove salts and highly polar impurities.
-
Wash the cartridge with one column volume of an appropriate low-percentage organic solvent in water (e.g., 5-10% methanol in water) to elute moderately polar impurities. The exact percentage may need to be optimized.
-
-
Elution:
-
Elute the this compound from the cartridge using a higher concentration of organic solvent (e.g., 50-100% methanol). The optimal concentration should be determined by collecting and analyzing fractions.
-
-
Fraction Analysis and Concentration:
-
Collect the eluate in fractions.
-
Analyze the fractions by TLC or LC-MS to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or a lyophilizer) to obtain the purified product.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
Technical Support Center: Dihydrocaffeoyl-CoA Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of Dihydrocaffeoyl-CoA by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] Common sources of matrix effects in biological samples include salts, phospholipids, and other endogenous metabolites.[1]
Q2: I am observing low and inconsistent signal intensity for my this compound standards when analyzing biological samples. Could this be due to matrix effects?
A2: Yes, low and inconsistent signal intensity are classic indicators of ion suppression, a common form of matrix effect.[2] Co-eluting components from your biological matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed and variable signal.
Q3: How can I confirm that matrix effects are the cause of the issues in my this compound analysis?
A3: A standard method to assess matrix effects is the post-extraction spike experiment. This involves comparing the peak area of this compound in a clean solvent (neat solution) to the peak area of this compound spiked into an extracted blank matrix sample. A significant difference between the two signals indicates the presence of matrix effects.
Q4: What are the initial steps I should take to mitigate matrix effects in my this compound LC-MS/MS assay?
A4: The primary strategies to combat matrix effects include:
-
Improving sample preparation: Employ more rigorous cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3][4]
-
Optimizing chromatographic separation: Adjusting the LC gradient, flow rate, or switching to a different column chemistry can help separate this compound from co-eluting interferences.[5]
-
Sample dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on ionization.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the mass spectrometric detection of this compound.
Problem 1: Poor Sensitivity and Low Signal Intensity
| Possible Cause | Troubleshooting Step |
| Ion Suppression | Perform a post-extraction spike experiment to confirm. If ion suppression is present, proceed with the mitigation strategies outlined below. |
| Optimize Sample Cleanup: Switch from protein precipitation to a more selective method like SPE or LLE. For acyl-CoAs, SPE is a common and effective technique.[3][4] | |
| Chromatographic Separation: Ensure that this compound is chromatographically resolved from the major matrix components. Modify the LC gradient to better separate the analyte from the early eluting, highly polar matrix components. | |
| Analyte Instability | Acyl-CoAs can be unstable. Ensure samples are processed quickly and stored at low temperatures (-80°C) to prevent degradation.[6][7] The use of glass vials instead of plastic can also improve stability for some CoA compounds.[7] |
| Suboptimal MS Parameters | Infuse a this compound standard to optimize source parameters (e.g., spray voltage, gas flows, and temperature) and compound-specific parameters (e.g., collision energy). |
Problem 2: High Variability and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | This is often due to variability between different lots of biological matrix. |
| Use a Stable Isotope Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with this compound is the most effective way to compensate for variable matrix effects.[1] | |
| Matrix-Matched Calibrators: Prepare calibration standards in the same blank biological matrix as your samples to mimic the matrix effects. | |
| Carryover | Inject a blank solvent after a high concentration sample to check for carryover. If observed, optimize the LC wash method between injections. |
| Inconsistent Sample Preparation | Ensure that the sample preparation procedure is followed precisely for all samples. Automating sample preparation can improve consistency. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the final mobile phase solvent.
-
Set B (Post-extraction Spike): Extract a blank biological matrix sample using your established protocol. Spike this compound into the final, extracted matrix.
-
Set C (Pre-extraction Spike): Spike this compound into the blank biological matrix before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Interpretation:
-
An ME value significantly different from 100% indicates the presence of ion suppression (<100%) or enhancement (>100%).
-
A low RE value suggests that this compound is being lost during the sample preparation process.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for Acyl-CoA Analysis
The following table summarizes recovery data for different sample preparation methods for Coenzyme A and related compounds, which can provide insights for optimizing this compound extraction.
| Analyte | Recovery with 10% TCA + SPE (%)[3] | Recovery with 2.5% SSA (%)[3] |
| Pantothenate | 0 | >100 |
| Dephospho-CoA | 0 | >99 |
| Coenzyme A | 1 | 74 |
| Malonyl-CoA | 26 | 74 |
| Acetyl-CoA | 36 | 59 |
| Propionyl-CoA | 62 | 80 |
| Isovaleryl-CoA | 58 | 59 |
Data adapted from a study on CoA biosynthetic intermediates and short-chain acyl-CoAs.[3] TCA: Trichloroacetic acid; SPE: Solid-Phase Extraction; SSA: 5-Sulfosalicylic acid.
Visualizations
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. Quantification of Coenzyme A in Cells and Tissues [jove.com]
- 7. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of Dihydrocaffeoyl-CoA extraction for different plant species
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Dihydrocaffeoyl-CoA from various plant species.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | Inappropriate solvent selection. | Test a range of solvents with varying polarities. Ethanol (B145695) and methanol, often in aqueous solutions (e.g., 50-80%), are effective for extracting phenolic compounds.[1][2][3] |
| Inefficient extraction method. | Consider more advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[2][4] | |
| Degradation of this compound. | This compound is susceptible to degradation. Work at low temperatures, protect samples from light, and consider using antioxidants during extraction. Store extracts at -20°C or -80°C.[2] | |
| Improper plant material preparation. | Ensure the plant material is properly dried (e.g., freeze-drying or convection drying) and finely ground to increase the surface area for extraction.[5] | |
| Co-extraction of Interfering Substances (e.g., Polysaccharides, Polyphenols) | High polarity of the extraction solvent. | While polar solvents are needed, excessively high water content can increase the extraction of water-soluble interfering compounds. Optimize the solvent-to-water ratio. |
| Presence of high levels of secondary metabolites in the plant species. | Incorporate a purification step using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds.[6] The use of CTAB buffers with high salt concentrations can also help remove polysaccharides.[7][8] | |
| Inconsistent Extraction Yields | Variability in plant material. | Use plant material from a consistent source and developmental stage, as the concentration of secondary metabolites can vary. |
| Non-standardized extraction protocol. | Ensure all extraction parameters (e.g., temperature, time, solvent-to-solid ratio) are kept consistent between experiments. | |
| Peak Tailing or Broadening in HPLC Analysis | Presence of impurities in the extract. | Purify the extract using SPE or other chromatographic techniques before HPLC analysis. |
| Inappropriate HPLC column or mobile phase. | Use a C18 column and optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a small amount of acid like formic or acetic acid) to improve peak shape.[3][9] | |
| Difficulty in Identifying this compound Peak | Low concentration in the extract. | Concentrate the extract before analysis. Use a more sensitive detector, such as a mass spectrometer (LC-MS), for identification and quantification.[10] |
| Lack of a proper standard. | Synthesize or purchase a this compound standard for accurate identification and quantification. Enzymatic synthesis from the corresponding hydroxycinnamic acid is a possible route.[9] |
Frequently Asked Questions (FAQs)
1. What is the best solvent for extracting this compound?
The optimal solvent can vary depending on the plant species and the specific goals of the extraction. However, polar solvents such as ethanol and methanol, often mixed with water, are generally effective for extracting phenolic compounds like this compound.[1][2][3] It is recommended to perform a solvent optimization study to determine the best solvent system for your specific plant material.
2. How can I improve the efficiency of my this compound extraction?
To enhance extraction efficiency, consider the following:
-
Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve yields and reduce extraction times compared to conventional methods like maceration.[2][4]
-
Temperature: Increasing the extraction temperature can improve solvent viscosity and the solubility of the target compound, but be cautious as excessive heat can lead to degradation.[1]
-
Particle Size: Grinding the plant material to a fine powder increases the surface area available for extraction.[5]
3. My extract is very dark and viscous. How can I clean it up before analysis?
A dark and viscous extract often indicates the presence of high concentrations of interfering compounds like pigments, polyphenols, and polysaccharides. To purify your extract, you can use:
-
Solid-Phase Extraction (SPE): This is a common method for cleaning up complex extracts. A C18 SPE cartridge can be used to retain this compound while washing away more polar impurities.
-
Liquid-Liquid Extraction: This can be used to partition your target compound into a solvent where it is more soluble and leave impurities behind.
-
CTAB Precipitation: For removing polysaccharides, a method involving cetyltrimethylammonium bromide (CTAB) can be effective.[7][8]
4. How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common method for quantifying this compound.[3][9][10] You will need a pure standard of this compound to create a calibration curve for accurate quantification.
5. What are the critical steps for sample preparation before extraction?
Proper sample preparation is crucial for obtaining reliable and reproducible results. Key steps include:
-
Drying: The plant material should be properly dried to prevent enzymatic degradation and to allow for efficient grinding. Methods like freeze-drying or convection drying are commonly used.[5]
-
Grinding: The dried material should be ground into a fine, homogenous powder to ensure uniform extraction.[5]
-
Storage: Store the powdered plant material in a cool, dry, and dark place to prevent degradation of the target compound.
Experimental Protocols
General Protocol for this compound Extraction
This protocol provides a general framework. Optimization of parameters such as solvent composition, temperature, and time is recommended for each specific plant species.
-
Sample Preparation:
-
Dry the plant material using a freeze-dryer or a convection oven at a low temperature (e.g., 40-50°C) to a constant weight.[5]
-
Grind the dried plant material into a fine powder using a laboratory mill.
-
-
Extraction:
-
Weigh approximately 1 gram of the powdered plant material into a flask.
-
Add 20 mL of the extraction solvent (e.g., 70% ethanol in water).
-
Choose one of the following extraction methods:
-
Maceration: Stopper the flask and shake it for 24-48 hours at room temperature.[11]
-
Ultrasound-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature.[2][3]
-
Microwave-Assisted Extraction (MAE): Use a laboratory microwave extractor according to the manufacturer's instructions. This method is typically much faster.[2]
-
-
-
Filtration and Concentration:
-
Filter the extract through filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to avoid degradation.
-
Lyophilize the concentrated extract to obtain a dry powder.
-
-
Purification (Optional but Recommended):
-
Dissolve the dried extract in a suitable solvent.
-
Perform Solid-Phase Extraction (SPE) using a C18 cartridge to remove interfering substances.
-
Elute the this compound fraction and collect it.
-
-
Analysis:
-
Dissolve the purified extract in a suitable solvent for HPLC analysis.
-
Analyze the sample using HPLC with a C18 column and a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile).[3][9]
-
Detect and quantify this compound using a UV detector (around 320-330 nm) or a mass spectrometer.[10]
-
Visualizations
Caption: A generalized experimental workflow for the extraction and analysis of this compound.
Caption: Simplified Phenylpropanoid Pathway showing the position of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Modern Methods of Pre-Treatment of Plant Material for the Extraction of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and purification of CoA esters [chromaappdb.mn-net.com]
- 7. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 9. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
improving the catalytic efficiency of enzymes in the Dihydrocaffeoyl-CoA pathway
Welcome to the technical support center for researchers, scientists, and drug development professionals working with enzymes in the Dihydrocaffeoyl-CoA pathway. This guide provides troubleshooting information and frequently asked questions to help you improve the catalytic efficiency of key enzymes in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during experiments aimed at enhancing the catalytic efficiency of enzymes in the this compound pathway.
| Problem | Potential Cause | Suggested Solution |
| Low or No Enzyme Activity | Inactive enzyme preparation | - Verify protein expression and purification. - Check for proper protein folding. - Ensure correct storage conditions (-80°C with glycerol).[1] |
| Sub-optimal assay conditions | - Optimize pH, temperature, and buffer composition.[2][3] - Verify concentrations of substrates (e.g., hydroxycinnamic acids, CoA, ATP, S-adenosyl-L-methionine) and cofactors (e.g., Mg2+).[2][4] | |
| Presence of inhibitors | - Check for product inhibition by accumulating products. - Ensure no contaminating proteases in the enzyme preparation. | |
| Inconsistent Results | Pipetting errors or inaccurate reagent concentrations | - Calibrate pipettes regularly. - Prepare fresh reagent solutions. |
| Enzyme instability | - Add stabilizing agents like glycerol (B35011) to storage buffers.[1] - Perform assays immediately after enzyme purification or thawing. | |
| Substrate degradation | - Prepare substrate solutions fresh before use. - Store stock solutions appropriately. | |
| Low Product Yield | Inefficient enzyme catalysis | - Consider site-directed mutagenesis to improve enzyme kinetics (Km and kcat).[5][6][7] - Explore different enzyme orthologs from other species. |
| Substrate inhibition | - Titrate substrate concentrations to determine the optimal range. | |
| Byproduct formation | - Engineer substrate specificity of the enzyme through rational design or directed evolution.[8] - Optimize the metabolic pathway to reduce flux towards competing reactions.[8] | |
| Difficulty in Expressing Recombinant Enzyme | Codon usage mismatch between the gene and the expression host | - Optimize the gene sequence for the specific expression host (e.g., E. coli, yeast). |
| Protein insolubility leading to inclusion bodies | - Lower the induction temperature and IPTG concentration during expression.[9] - Co-express molecular chaperones. - Test different expression strains. | |
| Poor Substrate Specificity | Enzyme has broad substrate acceptance | - Use site-directed mutagenesis to alter amino acid residues in the active site to favor the desired substrate.[8] |
Frequently Asked Questions (FAQs)
Enzyme-Specific Questions
4-Coumarate:CoA Ligase (4CL)
-
Q1: My 4CL enzyme shows activity with multiple hydroxycinnamic acids. How can I improve its specificity for a particular substrate? A1: Improving substrate specificity can be achieved through rational protein engineering.[8] By identifying key amino acid residues in the substrate-binding pocket, you can perform site-directed mutagenesis to create variants with a higher affinity for your target substrate. For example, mutating specific residues can diminish activity towards one substrate while maintaining or increasing it for another.[8]
-
Q2: What is a standard method to assay 4CL activity? A2: A common method is a spectrophotometric assay that measures the formation of the CoA thioester.[1] The product, such as 4-coumaroyl-CoA, has a characteristic absorbance maximum (e.g., 333 nm) that can be monitored over time.[10][11] Alternatively, HPLC-based methods can be used to separate and quantify the product.[4]
Caffeoyl-CoA O-Methyltransferase (CCoAOMT)
-
Q3: I am observing low methylation activity with my recombinant CCoAOMT. What could be the issue? A3: Low activity could be due to several factors. Ensure that the S-adenosyl-L-methionine (SAM) co-substrate is fresh and not degraded. The assay buffer should be at an optimal pH, typically around 7.5-8.0.[2][12] The enzyme may also require specific ions, like Mg2+, for optimal activity.[2] If these factors are controlled, consider that the enzyme itself may have intrinsically low catalytic efficiency, which could be improved through enzyme engineering.[13]
-
Q4: Can CCoAOMT methylate substrates other than caffeoyl-CoA? A4: Yes, some CCoAOMT enzymes, often referred to as CCoAOMT-like, can methylate a range of phenolic compounds, including flavonoids and caffeic acid.[2] The substrate preference can vary significantly between enzymes from different plant species.
Cinnamoyl-CoA Reductase (CCR)
-
Q5: How can I measure the kinetic parameters (Km and Vmax) for my CCR enzyme? A5: You can determine the kinetic parameters by measuring the initial reaction rates at varying substrate concentrations (e.g., feruloyl-CoA) while keeping the concentration of the co-substrate (NADPH) constant and saturating. The data can then be fitted to the Michaelis-Menten equation using a Lineweaver-Burk plot or non-linear regression analysis.[9]
-
Q6: My CCR enzyme activity is low. Are there any specific assay conditions I should check? A6: CCR activity is dependent on the presence of a reductant like NADPH, and its consumption can be monitored spectrophotometrically. The optimal pH for CCR is often slightly acidic, around 6.0.[3] The stability of the enzyme can also be a factor, so ensure proper handling and storage.
General Methodology Questions
-
Q7: What is site-directed mutagenesis and how can it improve my enzyme's catalytic efficiency? A7: Site-directed mutagenesis is a molecular biology technique used to make specific, targeted changes to the DNA sequence of a gene.[5][14] By altering the codons for specific amino acids, you can change the protein's structure and function. This can be used to enhance catalytic activity, improve thermal stability, or alter substrate specificity by modifying residues within the active site or other important regions of the enzyme.[6][7][15]
-
Q8: What are the key components of a metabolic engineering strategy to improve product yield from the this compound pathway? A8: A successful metabolic engineering strategy involves several components. First, identify and alleviate any bottlenecks in the pathway by overexpressing the genes encoding the rate-limiting enzymes. Second, block or downregulate competing pathways that drain precursors away from your desired product. Third, ensure a sufficient supply of necessary cofactors like CoA and SAM. Finally, you may need to engineer the enzymes themselves for improved catalytic properties.[13][16]
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 4-Coumarate:CoA Ligase (4CL) Activity
This protocol is adapted from methods described for assaying 4CL activity by monitoring the formation of the CoA thioester.[1][10]
Materials:
-
Purified recombinant 4CL enzyme
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate Stock Solutions:
-
10 mM 4-coumaric acid in DMSO
-
10 mM Coenzyme A (CoA) in water
-
50 mM ATP in water
-
100 mM MgCl2 in water
-
-
Spectrophotometer and UV-transparent cuvettes
Procedure:
-
Prepare a master mix of the reaction components (excluding one of the substrates to initiate the reaction, e.g., CoA). For a 200 µL final reaction volume:
-
100 µL of 2x Reaction Buffer
-
4 µL of 10 mM 4-coumaric acid (final concentration: 0.2 mM)
-
4 µL of 50 mM ATP (final concentration: 1 mM)
-
4 µL of 100 mM MgCl2 (final concentration: 2 mM)
-
Add purified 4CL enzyme (e.g., 1-5 µg)
-
Add nuclease-free water to a volume of 180 µL.
-
-
Incubate the master mix at the optimal temperature (e.g., 30°C) for 5 minutes to pre-warm.
-
Initiate the reaction by adding 20 µL of 2 mM CoA (final concentration: 0.2 mM).
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 333 nm over time (e.g., for 5-10 minutes).
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of 4-coumaroyl-CoA.
Protocol 2: Assay for Caffeoyl-CoA O-Methyltransferase (CCoAOMT) Activity
This protocol is based on typical O-methyltransferase assays.[2][12]
Materials:
-
Purified recombinant CCoAOMT enzyme
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM DTT and 0.2 mM MgCl2.[12]
-
Substrate Stock Solutions:
-
10 mM Caffeoyl-CoA in water
-
10 mM S-adenosyl-L-methionine (SAM) in water
-
-
Stopping Solution: 10% Acetic Acid
-
HPLC system with a C18 column
Procedure:
-
Set up the reaction in a microcentrifuge tube. For a 100 µL reaction:
-
50 µL of 2x Reaction Buffer
-
5 µL of 10 mM Caffeoyl-CoA (final concentration: 0.5 mM)
-
Add purified CCoAOMT enzyme (e.g., 2-10 µg)
-
Add nuclease-free water to a volume of 90 µL.
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Start the reaction by adding 10 µL of 10 mM SAM (final concentration: 1 mM).
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 10 µL of 10% acetic acid.
-
Centrifuge the sample to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the formation of feruloyl-CoA.
Protocol 3: Site-Directed Mutagenesis Workflow
This protocol outlines the general steps for performing site-directed mutagenesis to improve enzyme function.[5][15]
Materials:
-
Plasmid DNA containing the gene of interest
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Procedure:
-
Primer Design: Design primers containing the desired mutation, flanked by 15-20 base pairs of complementary sequence on both sides.
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations. The PCR will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated DNA, thereby selectively digesting the original parental plasmid DNA and leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on a selective antibiotic plate. Isolate plasmid DNA from the resulting colonies and sequence the gene of interest to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Protein Expression and Characterization: Express the mutant protein and perform functional assays to evaluate the effect of the mutation on catalytic efficiency, stability, or substrate specificity.
Visualizations
Caption: The this compound pathway and its key enzymes.
Caption: Workflow for improving enzyme catalytic efficiency.
Caption: Troubleshooting logic for low enzyme activity.
References
- 1. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]
- 5. Redesigning enzymes by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. How Is Site-Directed Mutagenesis Used in Protein Engineering? [synapse.patsnap.com]
- 8. Structure-guided engineering of 4-coumarate: CoA ligase for efficient production of rosmarinic acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. sunlongbiotech.com [sunlongbiotech.com]
- 11. ebiostore.com [ebiostore.com]
- 12. Essential Role of Caffeoyl Coenzyme A O-Methyltransferase in Lignin Biosynthesis in Woody Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering Caffeic Acid O‐Methyltransferase for Efficient De Novo Ferulic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enzyme site-directed mutagenesis: Topics by Science.gov [science.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolic engineering of Saccharomyces cerevisiae for de novo production of dihydrochalcones with known antioxidant, antidiabetic, and sweet tasting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming product inhibition in Dihydrocaffeoyl-CoA synthesis
Welcome to the technical support center for overcoming product inhibition in Dihydrocaffeoyl-CoA (DHCA-CoA) synthesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is product inhibition in the context of this compound synthesis?
A1: Product inhibition is a form of enzyme regulation where the product of an enzymatic reaction, in this case, this compound, binds to the enzyme and hinders its activity.[1][2] This can occur through competitive, non-competitive, or uncompetitive mechanisms.[2][3] In the synthesis of DHCA-CoA, the responsible enzyme, likely a member of the 4-coumarate:CoA ligase (4CL) family, may experience a decrease in its catalytic rate as the concentration of DHCA-CoA increases in the reaction mixture. This is a common phenomenon in metabolic pathways and serves as a natural feedback mechanism to control the flux of metabolites.[1][4]
Q2: Which enzyme is responsible for this compound synthesis and is it known to be susceptible to product inhibition?
A2: this compound is synthesized from dihydrocaffeic acid and Coenzyme A (CoA), a reaction catalyzed by an acyl-CoA synthetase or ligase. While the specific enzyme for DHCA-CoA synthesis is not extensively characterized in all organisms, it is often a member of the 4-coumarate:CoA ligase (4CL) family or a closely related hydroxycinnamate:CoA ligase.[5][6] Enzymes in the ligase family, including those involved in CoA ester synthesis, are known to be susceptible to product inhibition.[7][8][9] For instance, studies on T4 DNA ligase have shown significant inhibition by the product of the ligation reaction.[10]
Q3: What are the common symptoms of product inhibition in my DHCA-CoA synthesis reaction?
A3: A primary indicator of product inhibition is a noticeable decrease in the reaction rate over time, even when substrate concentrations are still high.[7] You might observe that initial velocity measurements are difficult to obtain accurately because the rate drops off quickly as the product accumulates.[7] Plotting reaction progress (product concentration versus time) will show a curve that plateaus earlier than expected based on substrate availability.
Q4: How can I confirm that product inhibition is the cause of my experimental issues?
A4: To confirm product inhibition, you can perform a kinetic analysis. A common method involves measuring the initial reaction rate at varying substrate concentrations while adding different, fixed concentrations of the product (DHCA-CoA) to the reaction mixture from the start.[11] If the presence of the product decreases the reaction rate, it is indicative of product inhibition. Plotting the data using a Lineweaver-Burk plot can help determine the type of inhibition (competitive, non-competitive, or uncompetitive).[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low final product yield despite sufficient substrate and enzyme. | Strong product inhibition by DHCA-CoA. | 1. Implement in situ product removal (ISPR): Continuously remove DHCA-CoA from the reaction mixture as it is formed.[13][14][15] Techniques include using a membrane reactor, liquid-liquid extraction, or product crystallization.[1][16] 2. Protein Engineering: If you are working with a recombinant enzyme, consider site-directed mutagenesis to alter the product binding site and reduce its affinity for DHCA-CoA.[17][18][19] 3. Optimize Reaction Conditions: Varying pH, temperature, or ionic strength might alter the enzyme's affinity for the product. |
| Reaction rate decreases rapidly over time. | Accumulation of DHCA-CoA is inhibiting the enzyme. | 1. Perform Kinetic Analysis: Determine the inhibition constant (Ki) of DHCA-CoA to quantify the severity of the inhibition.[20][21] 2. Fed-batch Substrate Addition: Instead of adding all the substrate at the beginning, a fed-batch approach can maintain a low but steady concentration of product, potentially reducing the inhibitory effect. 3. Use of a Coupled Enzyme System: If a subsequent enzyme in a pathway uses DHCA-CoA as a substrate, coupling the reactions can keep the DHCA-CoA concentration low. |
| Inconsistent results between experimental batches. | Variability in product concentration at the start of measurements. | 1. Standardize Initial Conditions: Ensure that there is no contaminating DHCA-CoA in your reaction setup before initiating the experiment. 2. Accurate Initial Rate Measurement: Use a continuous assay or quench the reaction at very early time points to accurately determine the initial velocity before significant product accumulation.[7] |
Experimental Protocols
Protocol 1: Kinetic Analysis of Product Inhibition
This protocol outlines the steps to determine the type and extent of product inhibition by DHCA-CoA.
-
Enzyme and Substrate Preparation:
-
Purify the enzyme responsible for DHCA-CoA synthesis (e.g., a 4CL).
-
Prepare stock solutions of dihydrocaffeic acid, CoA, and ATP of known concentrations.
-
Synthesize and purify a stock solution of DHCA-CoA to be used as the inhibitor.
-
-
Assay Setup:
-
Prepare a series of reaction mixtures with varying concentrations of one substrate (e.g., dihydrocaffeic acid) while keeping the other substrates (CoA, ATP) at saturating concentrations.
-
For each substrate concentration, set up multiple reactions containing different fixed concentrations of DHCA-CoA (e.g., 0 µM, 10 µM, 25 µM, 50 µM).
-
-
Reaction and Measurement:
-
Initiate the reactions by adding the enzyme.
-
Measure the initial reaction rates by monitoring the formation of a product or the depletion of a substrate over a short period. This can be done using HPLC or a spectrophotometric assay.
-
-
Data Analysis:
-
Plot the initial reaction rates against the substrate concentrations for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/rate vs. 1/[substrate]). The pattern of the lines will indicate the type of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
From these plots, you can calculate the Michaelis-Menten constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki).[12]
-
Protocol 2: In Situ Product Removal (ISPR) using Liquid-Liquid Extraction
This protocol provides a general framework for implementing an ISPR strategy to mitigate product inhibition.[22]
-
Solvent Selection:
-
Identify an organic solvent that is immiscible with the aqueous reaction buffer and has a high partition coefficient for DHCA-CoA but a low affinity for the substrates and the enzyme.
-
Ensure the chosen solvent does not denature the enzyme.
-
-
Bioreactor Setup:
-
Use a two-phase bioreactor where the aqueous phase contains the enzyme and substrates, and the organic phase serves as the extractant.
-
Ensure adequate mixing to facilitate mass transfer of the product from the aqueous to the organic phase without causing enzyme denaturation.
-
-
Reaction and Extraction:
-
Start the enzymatic reaction in the aqueous phase.
-
The DHCA-CoA produced will partition into the organic phase, keeping its concentration in the aqueous phase low and thus reducing product inhibition.
-
-
Product Recovery:
-
After the reaction, separate the organic phase.
-
Recover the DHCA-CoA from the organic solvent using techniques like back-extraction or evaporation.
-
Visualizations
Caption: Product inhibition in DHCA-CoA synthesis.
References
- 1. Product inhibition - Wikipedia [en.wikipedia.org]
- 2. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 3. Kinetics of enzymes with iso-mechanisms: analysis of product inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. savemyexams.com [savemyexams.com]
- 5. Differential Substrate Inhibition Couples Kinetically Distinct 4-Coumarate:Coenzyme A Ligases with Spatially Distinct Metabolic Roles in Quaking Aspen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 7. Kinetics of enzymes subject to very strong product inhibition: analysis using simplified integrated rate equations and average velocities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A strategy to recover a poor-quality ligase product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimizing Product Inhibition in DNA Self-Replication: Insights for Prebiotic Replication from the Role of the Enzyme in Lesion-Induced DNA Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Inhibitory Effect of Non-Substrate and Substrate DNA on the Ligation and Self-Adenylylation Reactions Catalyzed by T4 DNA Ligase | PLOS One [journals.plos.org]
- 11. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 13. researchgate.net [researchgate.net]
- 14. Development of in situ product removal strategies in biocatalysis applying scaled-down unit operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. arcjournals.org [arcjournals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Breaking through acetone inhibition: integrated protein engineering and bioreactor design for sustainable chiral aryl alcohol synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Extractive in situ product removal for the application of naturally produced l-alanine as an amine donor in enzymatic metaraminol production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
stability of Dihydrocaffeoyl-CoA under different pH and temperature conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Dihydrocaffeoyl-CoA under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound, a thioester, is primarily influenced by pH and temperature.[1] Like other thioesters, it is susceptible to hydrolysis, which can be accelerated under certain conditions.
Q2: What is the optimal pH range for maintaining the stability of this compound?
A2: Generally, thioesters exhibit greater stability in acidic to neutral conditions.[2][3][4] It is recommended to maintain solutions of this compound within a pH range of 4 to 7 to minimize hydrolytic degradation.
Q3: How does temperature impact the stability of this compound?
A3: Increased temperatures accelerate the rate of hydrolysis for thioesters.[1] For short-term storage and during experimental procedures, it is advisable to keep this compound solutions on ice or at refrigerated temperatures (2-8°C) whenever possible. For long-term storage, freezing at -20°C or -80°C is recommended.
Q4: Can repeated freeze-thaw cycles affect the integrity of this compound samples?
A4: Yes, repeated freeze-thaw cycles can degrade Coenzyme A (CoA) and its derivatives. It is best practice to aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw events.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of this compound in my assay, leading to inconsistent results.
-
Potential Cause: The pH of your buffer system may be too high (alkaline). Thioesters, particularly aliphatic ones, are known to be unstable at higher pH levels.[1]
-
Troubleshooting Steps:
-
Verify the pH of all buffers and solutions used in your experiment.
-
If the pH is above 7.5, consider adjusting it to a more neutral or slightly acidic range (pH 6.5-7.4), if compatible with your experimental design.
-
Prepare fresh buffers to rule out any contamination or changes in pH over time.
-
Issue 2: My this compound standard curve is not linear, showing lower than expected concentrations at higher points.
-
Potential Cause: Degradation of the compound during the preparation of the standard curve. This can be exacerbated by prolonged exposure to room temperature.
-
Troubleshooting Steps:
-
Prepare dilutions for the standard curve immediately before analysis.
-
Keep all stock solutions and dilutions on ice throughout the preparation process.
-
Minimize the time between sample preparation and analysis.
-
Issue 3: I suspect my this compound has degraded during storage. How can I check its integrity?
-
Potential Cause: Improper storage conditions, such as storage at inappropriate temperatures or in solutions with suboptimal pH.
-
Troubleshooting Steps:
-
Analyze an aliquot of your stored this compound using a validated analytical method, such as HPLC or LC-MS.[5]
-
Compare the peak area and retention time to a freshly prepared standard or a previously analyzed sample that was stored under optimal conditions.
-
The presence of new peaks may indicate the formation of degradation products.
-
Quantitative Data Summary
The following tables summarize the expected stability of this compound based on general principles of thioester chemistry. This data is illustrative and should be confirmed experimentally.
Table 1: Estimated Half-Life of this compound at Various pH Values (at 25°C)
| pH | Estimated Half-Life (hours) |
| 4.0 | > 48 |
| 5.0 | 36 |
| 6.0 | 24 |
| 7.0 | 12 |
| 8.0 | 4 |
| 9.0 | < 1 |
Table 2: Estimated Percentage of this compound Remaining After 24 Hours at Various Temperatures (at pH 7.0)
| Temperature (°C) | Estimated % Remaining |
| 4 | > 90% |
| 25 | ~50% |
| 37 | < 20% |
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol outlines a general method to determine the stability of this compound under different pH and temperature conditions.
1. Materials:
- This compound
- Buffers of varying pH (e.g., phosphate (B84403) buffer for pH 6-8, acetate (B1210297) buffer for pH 4-5)
- Quenching solution (e.g., 10% trichloroacetic acid)
- HPLC system with a C18 column
- Mobile phase A: 0.1% trifluoroacetic acid in water
- Mobile phase B: Acetonitrile
- Temperature-controlled incubators or water baths
2. Procedure:
- Prepare a stock solution of this compound in a suitable buffer at a known concentration.
- Aliquot the stock solution into separate tubes for each condition (pH and temperature) to be tested.
- Incubate the samples at the desired temperatures.
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
- Immediately quench the reaction by adding the quenching solution to stop further degradation.
- Centrifuge the samples to pellet any precipitate.
- Analyze the supernatant by HPLC.
3. HPLC Analysis:
- Column: C18, 5 µm, 4.6 x 150 mm
- Mobile Phase: A gradient of mobile phase A and B.
- Flow Rate: 1 mL/min
- Detection: UV detector at a wavelength appropriate for this compound.
- Injection Volume: 10 µL
4. Data Analysis:
- Quantify the peak area of this compound at each time point.
- Calculate the percentage of this compound remaining relative to the time zero sample.
- Plot the percentage remaining versus time to determine the degradation kinetics and calculate the half-life under each condition.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Factors influencing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
minimizing degradation of Dihydrocaffeoyl-CoA during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Dihydrocaffeoyl-CoA during sample preparation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and preparation of samples containing this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Detection of this compound | 1. Chemical Degradation: The thioester bond is susceptible to hydrolysis, especially in neutral to alkaline aqueous solutions. The catechol group is prone to oxidation. 2. Enzymatic Degradation: Endogenous thioesterases and other hydrolases in the sample can rapidly degrade this compound. 3. Inefficient Extraction: The compound may not be efficiently extracted from the sample matrix. | 1. Control pH and Temperature: Immediately process samples upon collection. Use an acidic extraction buffer (pH 4.5-5.5) and maintain low temperatures (0-4°C) throughout the procedure. Consider adding antioxidants like ascorbic acid or EDTA to the extraction buffer to prevent catechol oxidation. 2. Rapid Enzyme Inactivation: Flash-freeze tissue samples in liquid nitrogen immediately after collection. For cell cultures, quench metabolic activity by adding ice-cold extraction solvent directly to the cell plate. 3. Optimize Extraction Solvent: Use a mixture of organic solvents like acetonitrile (B52724) and/or methanol (B129727) with an acidic aqueous buffer for efficient extraction. |
| High Variability Between Replicates | 1. Inconsistent Sample Handling: Differences in the time between sample collection and processing can lead to variable degradation. 2. Freeze-Thaw Cycles: Repeated freezing and thawing of samples or extracts can accelerate degradation. | 1. Standardize Workflow: Ensure that all samples are processed with consistent timing and temperature conditions. 2. Aliquot Samples: After initial extraction, divide the sample into single-use aliquots before freezing to avoid multiple freeze-thaw cycles. |
| Presence of Interfering Peaks in Chromatogram | 1. Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the detection of this compound. 2. Sample Contamination: Introduction of contaminants during sample preparation. | 1. Solid-Phase Extraction (SPE): Incorporate an SPE cleanup step using a suitable sorbent (e.g., C18) to remove interfering substances. 2. Use High-Purity Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade). |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unstable?
A1: this compound has two primary points of instability. First, like other acyl-CoAs, its high-energy thioester bond is prone to hydrolysis, a reaction that is accelerated in neutral to alkaline pH conditions. Second, the dihydrocaffeoyl moiety contains a catechol group (two adjacent hydroxyl groups on a benzene (B151609) ring), which is susceptible to oxidation, especially in the presence of oxygen and metal ions.
Q2: What is the optimal pH for extracting and storing this compound?
A2: An acidic pH is crucial for minimizing the degradation of this compound. For extraction, a buffer with a pH between 4.5 and 5.5 is recommended to inhibit the activity of many degradative enzymes and reduce the rate of thioester hydrolysis. For short-term storage of extracts, maintaining a slightly acidic to neutral pH in an appropriate solvent is advisable.
Q3: Can I store my tissue samples at -20°C before extraction?
A3: For optimal preservation of this compound, it is highly recommended to flash-freeze tissue samples in liquid nitrogen and store them at -80°C. Storage at -20°C may not be sufficient to completely halt all enzymatic and chemical degradation processes over time.
Q4: What are the best practices for preventing oxidation of the catechol group?
A4: To prevent oxidation, it is advisable to work quickly, keep samples on ice, and minimize exposure to air. The addition of antioxidants such as ascorbic acid or metal chelators like ethylenediaminetetraacetic acid (EDTA) to the extraction buffer can also be effective in protecting the catechol group from oxidative degradation.
Q5: How many freeze-thaw cycles are acceptable for this compound samples?
A5: It is best to avoid freeze-thaw cycles altogether. Each cycle can lead to increased degradation. After the initial extraction, it is recommended to divide the sample into single-use aliquots before freezing.
Quantitative Data on Acyl-CoA Stability
| Acyl-CoA | Methanol | 50% MeOH / 50mM NH4OAc (pH 7) | Water | 50mM NH4OAc (pH 7) | 50% MeOH / 50mM NH4OAc (pH 3.5) |
| Acetyl-CoA (C2) | ~95% | ~90% | ~70% | ~75% | ~85% |
| Propionyl-CoA (C3) | ~96% | ~92% | ~72% | ~78% | ~88% |
| Butyryl-CoA (C4) | ~97% | ~93% | ~75% | ~80% | ~90% |
| Hexanoyl-CoA (C6) | ~98% | ~95% | ~78% | ~82% | ~92% |
| Octanoyl-CoA (C8) | ~98% | ~96% | ~80% | ~85% | ~93% |
| Palmitoyl-CoA (C16) | ~99% | ~97% | ~85% | ~88% | ~95% |
Data extrapolated from Lin, F.-H., et al. (2015). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Journal of Agricultural and Food Chemistry, 63(3), 934-941.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Tissue
-
Sample Collection and Preservation:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen.
-
Store samples at -80°C until extraction.
-
-
Homogenization:
-
Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
-
Weigh the frozen powder (typically 50-100 mg) into a pre-chilled tube.
-
-
Extraction:
-
Add 1 mL of ice-cold extraction buffer (e.g., 10% trichloroacetic acid in water or a buffer containing 50 mM ammonium (B1175870) acetate, pH 5.0) containing an appropriate internal standard.
-
Homogenize the sample on ice using a tissue homogenizer.
-
Add 2 mL of an organic solvent mixture (e.g., acetonitrile/methanol, 1:1, v/v).
-
Vortex vigorously for 1 minute.
-
-
Phase Separation and Clarification:
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the this compound.
-
-
Drying and Storage:
-
Dry the supernatant under a gentle stream of nitrogen gas.
-
Store the dried extract at -80°C until LC-MS/MS analysis.
-
Protocol 2: Extraction of this compound from Cell Culture
-
Quenching and Lysis:
-
Aspirate the culture medium from the cell plate on ice.
-
Immediately add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water or 2.5% 5-sulfosalicylic acid) containing an internal standard.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Clarification:
-
Vortex the lysate vigorously for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Drying and Storage:
-
Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Store the dried extract at -80°C until LC-MS/MS analysis.
-
Visualizations
Caption: Recommended workflow for this compound sample preparation.
Caption: Major degradation pathways of this compound.
Technical Support Center: Dihydrocaffeoyl-CoA Quantification using LC-MS/MS
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantification of Dihydrocaffeoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues when quantifying this compound by LC-MS/MS?
The most frequent challenges include the inherent instability of acyl-CoA thioesters in aqueous solutions, poor chromatographic peak shape (tailing), ion suppression from complex biological matrices, and low sensitivity.[1][2][3] Careful sample preparation and optimized LC-MS/MS parameters are crucial for accurate quantification.
Q2: Why is my this compound peak tailing?
Peak tailing for acyl-CoAs is often caused by secondary interactions between the analyte and residual silanol (B1196071) groups on silica-based C18 columns.[4] Other potential causes include column contamination, a partially blocked column frit, or an injection solvent that is stronger than the initial mobile phase.[5][6]
Q3: I am observing a weak signal or no peak for my analyte. What should I check?
A weak or absent signal can be due to several factors:
-
Analyte Instability: this compound can degrade in aqueous solutions. Ensure samples are processed quickly on ice and consider using stabilizing additives.[1][2]
-
Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[7] Improving chromatographic separation or using a more effective sample cleanup can mitigate this.
-
Incorrect MS Parameters: Verify that the correct Multiple Reaction Monitoring (MRM) transitions and collision energies are being used for this compound.
-
Sample Preparation Issues: Inefficient extraction can lead to low recovery of the analyte.
Q4: How can I minimize ion suppression and matrix effects?
To minimize ion suppression, it is important to achieve good chromatographic separation of this compound from other matrix components.[1][7] This can be accomplished by optimizing the gradient elution program. Additionally, thorough sample preparation, such as solid-phase extraction (SPE), can help remove interfering substances.[8] The use of a stable isotope-labeled internal standard is also highly recommended to compensate for matrix effects.[9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the column. - Column contamination or aging. - Injection solvent stronger than mobile phase. | - Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress silanol activity. - Employ a column with high-purity, end-capped silica. - Flush the column or replace it if it's old.[5][6] - Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[10] |
| No or Low Signal Intensity | - Analyte degradation. - Ion suppression. - Incorrect MRM transitions. - Inefficient sample extraction. | - Keep samples on ice and process them quickly.[2] - Improve chromatographic resolution to separate the analyte from co-eluting matrix components.[1] - Optimize MRM transitions for this compound. A common fragmentation for acyl-CoAs is the neutral loss of 507 amu.[8][11] - Optimize the extraction procedure for your specific sample matrix. |
| Inconsistent Retention Times | - Fluctuations in column temperature. - Inconsistent mobile phase preparation. - Pump issues (unstable flow rate). | - Use a column oven to maintain a stable temperature.[10] - Prepare fresh mobile phases daily and ensure accurate pH adjustment.[10] - Check the LC pump for leaks and ensure proper solvent degassing. |
| High Background Noise | - Contaminated solvents or reagents. - Contamination in the LC-MS system. | - Use high-purity, LC-MS grade solvents and reagents.[12] - Flush the entire LC system and mass spectrometer.[12] |
| Split Peaks | - Partially clogged column inlet frit. - Column void. - Sample solvent incompatible with the mobile phase. | - Reverse-flush the column to dislodge particulates.[5] - Replace the column if a void has formed. - Dissolve the sample in the initial mobile phase.[13] |
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework. Optimization will be required for specific sample types and instrumentation.
1. Sample Preparation (Cell Pellets)
-
Extraction:
-
Place cell pellets on wet ice.
-
Add 200 µL of a cold extraction solution (e.g., 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing a suitable internal standard).[8][14]
-
Vortex briefly to mix.
-
Centrifuge at 18,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to glass LC-MS vials for analysis.[2][8]
-
2. LC-MS/MS Method
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 2.6 µm particle size).[8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 300 µL/min.[8]
-
Injection Volume: 10 µL.[8]
-
Gradient: Optimize to ensure separation of this compound from isomers and matrix components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be optimized for this compound. A characteristic fragmentation for acyl-CoAs is the neutral loss of 507 amu from the protonated molecule [M+H]+.[8][11] The precursor ion will be the m/z of protonated this compound, and a common product ion results from this neutral loss. A second, qualifying transition should also be monitored.
-
Quantitative Data Summary
The following table provides a template for the kind of quantitative data you will need to generate during method development. The specific values for this compound need to be determined empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| This compound | To be determined | [M-507+H]+ | To be determined | To be optimized |
| Internal Standard | To be determined | To be determined | To be determined | To be optimized |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. halocolumns.com [halocolumns.com]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 13. echemi.com [echemi.com]
- 14. mdpi.com [mdpi.com]
enhancing the solubility of Dihydrocaffeoyl-CoA for in vitro assays
Welcome to the technical support center for Dihydrocaffeoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in their in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound is a derivative of coenzyme A.[1] Coenzyme A and its derivatives are crucial molecules in numerous metabolic pathways in all living organisms.[2] In research, this compound is often used as a substrate or an inhibitor in biochemical assays to study enzyme kinetics and screen for potential drug candidates.
Q2: What are the general recommendations for storing this compound?
For specific storage conditions, it is always best to consult the Certificate of Analysis provided by the supplier.[1] Generally, coenzyme A derivatives should be stored at low temperatures, such as -20°C or -80°C, to maintain their stability and prevent degradation.
Q3: I am having trouble dissolving this compound. What solvents are recommended?
Poor solubility is a common issue with complex organic molecules in aqueous buffers used for in vitro assays. For this compound, a stepwise approach to solubilization is recommended. Start with common organic solvents to create a concentrated stock solution, which can then be diluted into the aqueous assay buffer.
For initial screening, consider the following solvents. It is crucial to test the tolerance of your specific assay to the final concentration of any organic solvent, as it may impact enzyme activity or cell viability.
| Solvent | General Recommendations & Considerations |
| DMSO (Dimethyl Sulfoxide) | A powerful and widely used solvent for creating high-concentration stock solutions of hydrophobic compounds.[3] It is important to keep the final DMSO concentration in the assay low, typically below 1%, to avoid detrimental effects on the experiment. |
| Ethanol | Another common organic solvent for dissolving compounds for biological assays. Like DMSO, the final concentration in the assay should be minimized. Ethanol is more volatile than DMSO, so care should be taken to prevent evaporation from the stock solution, which would alter its concentration.[3] |
| Aqueous Buffers | Direct solubility in aqueous buffers may be low. The pH of the buffer can significantly impact the solubility and stability of phenolic compounds.[4] Experimenting with a range of pH values (e.g., from acidic to slightly basic) may be beneficial. |
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound in your experiments.
Issue: this compound precipitates when added to my aqueous assay buffer.
This is a common problem when a concentrated stock solution in an organic solvent is diluted into an aqueous medium.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution and Dilution into Assay Buffer
This protocol provides a general method for solubilizing this compound using an organic solvent, followed by dilution into an aqueous buffer.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Your aqueous assay buffer (e.g., Tris-HCl, HEPES)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
Procedure:
-
Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. b. Weigh out the desired amount of this compound. c. Add the appropriate volume of anhydrous DMSO to achieve the target concentration. d. Vortex the solution thoroughly for 1-2 minutes to aid dissolution. e. If the compound does not fully dissolve, you may sonicate the vial for 5-10 minutes in a water bath or gently warm the solution (be cautious, as heat can degrade the compound). f. Visually inspect the solution to ensure there is no precipitate. If necessary, centrifuge the solution at high speed for 5-10 minutes and carefully transfer the supernatant to a new tube.
-
Dilution into Aqueous Assay Buffer: a. Before adding the this compound stock solution to your entire assay volume, perform a small-scale test to check for precipitation. b. Add the required volume of the DMSO stock solution to your assay buffer. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation. c. The final concentration of DMSO in the assay should be kept as low as possible (ideally ≤1%). d. Visually inspect the final solution for any signs of precipitation or cloudiness.
Important Considerations:
-
Solvent Purity: Always use high-purity, anhydrous solvents to prepare stock solutions.
-
pH of the Assay Buffer: The stability of phenolic compounds can be pH-dependent.[4] It is advisable to work with freshly prepared buffers and consider the optimal pH for both your enzyme and the stability of this compound.
-
Controls: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the organic solvent (e.g., DMSO) as your experimental samples to account for any effects of the solvent on the assay.
References
Technical Support Center: Enhancing Dihydrocaffeoyl-CoA Production in Microbial Hosts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the microbial production of Dihydrocaffeoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its microbial production important? A1: this compound is a key intermediate in the biosynthesis of various plant-derived natural products, including flavonoids and stilbenoids, which have significant therapeutic potential. Microbial production offers a sustainable and scalable alternative to extraction from natural plant sources, which often yield low quantities.[1]
Q2: What is the general biosynthetic pathway for this compound in a microbial host? A2: The pathway is heterologously expressed in hosts like E. coli or S. cerevisiae. It typically starts from the aromatic amino acid L-tyrosine or L-phenylalanine, which is converted to p-coumaric acid. This is then hydroxylated to caffeic acid, reduced to dihydrocaffeic acid, and finally ligated with coenzyme A by a 4-coumarate:CoA ligase (4CL) to form this compound. A crucial co-substrate for this pathway is malonyl-CoA, which is derived from the central carbon metabolism.
Q3: Which microbial hosts are commonly used for producing this compound and related compounds? A3: Escherichia coli and Saccharomyces cerevisiae (yeast) are the most common hosts. E. coli is favored for its rapid growth and well-established genetic tools.[2] Yeast is advantageous for expressing membrane-associated enzymes like cytochrome P450s, which can be involved in precursor synthesis.[2][3]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Titer of this compound Detected
Question: I have introduced all the necessary pathway genes into my E. coli strain, but the final product titer is very low or undetectable. What are the likely causes and how can I fix this?
Answer: Low product titer is a common issue that can stem from several bottlenecks in the metabolic pathway or within the host's cellular machinery. The primary areas to investigate are precursor availability, enzyme efficiency, and metabolic burden on the host.
Potential Cause A: Insufficient Precursor Supply
The production of this compound is highly dependent on the intracellular pools of its two key precursors: dihydrocaffeic acid (derived from the shikimate pathway) and malonyl-CoA (derived from acetyl-CoA). A limited supply of either will severely restrict the final titer.
Solutions:
-
Enhance Malonyl-CoA Pool: Malonyl-CoA is often a rate-limiting precursor for the production of numerous natural products.[4][5]
-
Overexpress Acetyl-CoA Carboxylase (Acc): This enzyme catalyzes the conversion of acetyl-CoA to malonyl-CoA. Overexpression has been shown to increase cellular malonyl-CoA levels significantly.[4]
-
Increase Acetyl-CoA Availability: Delete competing pathways that drain the acetyl-CoA pool, such as those leading to acetate (B1210297) or ethanol (B145695) formation.[4][6] Additionally, overexpressing an acetate assimilation enzyme can help channel more carbon towards acetyl-CoA.[4]
-
Dynamic Regulation: Implement dynamic control strategies to balance metabolic flux between growth and production phases, which can alleviate the metabolic burden of constant high-level precursor synthesis.[7]
-
-
Boost Shikimate Pathway Flux: Increase the carbon flow towards L-tyrosine, the starting point for dihydrocaffeic acid.
-
Use Feedback-Resistant Enzymes: Overexpress feedback-resistant versions of key shikimate pathway enzymes, such as AroG or TyrA, to prevent allosteric inhibition by the final amino acid products.
-
Knock Out Competing Pathways: Delete genes responsible for converting shikimate pathway intermediates into other compounds to direct flux towards L-tyrosine.
-
Quantitative Impact of Precursor Supply Strategies
The following table summarizes metabolic engineering strategies and their reported impact on increasing the availability of malonyl-CoA, a critical precursor.
| Strategy | Host Organism | Key Gene(s) Manipulated | Reported Improvement in Malonyl-CoA or Derivative Product |
| Overexpression of Acetyl-CoA Carboxylase (Acc) | E. coli | acc | ~3-fold increase in cellular malonyl-CoA concentration.[4] |
| Deletion of Competing Pathways + Acc Overexpression | E. coli | acc overexpression, deletion of acetate/ethanol pathways | ~15-fold increase in cellular malonyl-CoA level.[4] |
| Engineering Citrate (B86180) Metabolism & Orthogonal Malonyl-CoA Pathway | Y. lipolytica | Engineering of citrate lyase and introduction of malonate assimilation | Significant increase in DPA (a polyketide) yield.[8] |
| Overexpression of Pantothenate Kinase (PanK) | S. cerevisiae | PanK | ~2-fold increase in acetyl-CoA levels.[9] |
Metabolic Pathway for this compound Production
Caption: Biosynthetic pathway of this compound, highlighting key precursors and enzymatic steps.
Issue 2: Accumulation of Intermediates like Caffeic Acid
Question: My HPLC analysis shows a large peak for caffeic acid but a very small peak for the final product, this compound. What does this signify and how can I resolve it?
Answer: The accumulation of an intermediate metabolite strongly suggests a bottleneck at the subsequent enzymatic step. In this case, the conversion of dihydrocaffeic acid to this compound, catalyzed by the 4-coumarate:CoA ligase (4CL), is likely the rate-limiting step.
Potential Cause A: Low Enzyme Expression or Activity
The 4CL enzyme might be poorly expressed, misfolded, or have low specific activity towards dihydrocaffeic acid.
Solutions:
-
Optimize Codon Usage: Ensure the codon usage of the 4CL gene is optimized for your microbial host (E. coli or yeast) to improve translation efficiency.
-
Increase Gene Copy Number: Move the 4CL gene to a higher copy number plasmid or integrate multiple copies into the host genome.
-
Use Stronger Promoters: Drive the expression of the 4CL gene with a stronger constitutive or inducible promoter.
-
Enzyme Screening: Screen for 4CL homologs from different plant species. Some may exhibit higher activity or better stability in a microbial host.
Potential Cause B: Imbalanced Pathway Expression
The expression levels of the pathway enzymes are not balanced. The upstream enzymes are producing intermediates faster than the downstream 4CL enzyme can convert the final precursor.
Solutions:
-
Promoter Tuning: Create a library of expression plasmids with promoters of varying strengths for each pathway gene. Combine them to systematically test different expression ratios and identify the optimal balance.
-
Ribosome Binding Site (RBS) Engineering: In prokaryotes like E. coli, engineer the RBS upstream of the 4CL gene to modulate its translation initiation rate, thereby fine-tuning its expression level relative to other enzymes in the pathway.
Troubleshooting Workflow for Pathway Bottlenecks
Caption: A logical workflow for diagnosing and resolving metabolic pathway bottlenecks.
Key Experimental Protocols
Protocol 1: Quantification of this compound by HPLC
This protocol provides a general method for extracting and quantifying acyl-CoA thioesters from microbial cells.
1. Sample Preparation and Extraction: a. Harvest 5 mL of cell culture by centrifugation at 4,000 x g for 10 min at 4°C. b. Wash the cell pellet once with 5 mL of cold phosphate-buffered saline (PBS). c. Resuspend the pellet in 1 mL of a quenching/extraction solution (e.g., a cold 60:40 methanol:water mixture). d. Lyse the cells using bead beating or sonication on ice. e. Centrifuge the lysate at 13,000 x g for 15 min at 4°C to pellet cell debris. f. Collect the supernatant for analysis.
2. HPLC Analysis: a. Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase A: 100 mM sodium phosphate (B84403) buffer, pH 7.0. c. Mobile Phase B: Acetonitrile. d. Gradient:
- 0-5 min: 5% B
- 5-25 min: Linear gradient from 5% to 50% B
- 25-30 min: 50% B
- 30-35 min: Return to 5% B e. Flow Rate: 1.0 mL/min. f. Detection: UV detector set to 260 nm (for the adenine (B156593) ring of CoA) and a second wavelength appropriate for the dihydrocaffeoyl moiety (~280 nm). g. Quantification: Create a standard curve using a purified this compound standard. If a standard is unavailable, an enzymatic synthesis method can be used to produce a small quantity for standard curve generation.[10][11]
Protocol 2: Overexpression of Acetyl-CoA Carboxylase (Acc) in E. coli
This protocol outlines the steps to overexpress Acc to boost the malonyl-CoA supply.
1. Plasmid Construction: a. Obtain the gene sequence for the acetyl-CoA carboxylase complex (e.g., accA, accB, accC, accD from E. coli or a heterologous source). b. Amplify the gene(s) via PCR using primers that add appropriate restriction sites. c. Clone the gene(s) into an expression vector (e.g., pET or pTrc series) under the control of an inducible promoter like T7 or trc. d. Transform the resulting plasmid into a cloning strain like E. coli DH5α and verify the sequence.
2. Protein Expression: a. Transform the verified expression plasmid into a suitable expression host, such as E. coli BL21(DE3). b. Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C. c. The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of ~0.1. d. Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6. e. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. f. Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein solubility.
3. Verification of Success: a. Harvest the cells and lyse them. b. Run the soluble and insoluble fractions on an SDS-PAGE gel to confirm the overexpression of the Acc protein subunits. c. Measure the intracellular malonyl-CoA concentration via HPLC or LC-MS to confirm the functional impact of the overexpression.
References
- 1. Biosynthetic Pathway and Metabolic Engineering of Plant Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emsl.pnnl.gov [emsl.pnnl.gov]
- 3. Recent advances in biosynthesis of fatty acids derived products in Saccharomyces cerevisiae via enhanced supply of precursor metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving cellular malonyl-CoA level in Escherichia coli via metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dynamic-tuning yeast storage carbohydrate improves the production of acetyl-CoA-derived chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving Precursor Supply and Optimizing the Fermentation Process for High-Level Production of Docosapentaenoic Acid in Yarrowia Lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (593w) Improve Acetyl-CoA Level in Baker's Yeast | AIChE [proceedings.aiche.org]
- 10. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
dealing with co-eluting interferences in Dihydrocaffeoyl-CoA HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to co-eluting interferences in the HPLC analysis of Dihydrocaffeoyl-CoA.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in HPLC analysis that can compromise the accuracy and precision of quantification. This guide offers a systematic approach to troubleshoot and resolve these interferences during this compound analysis.
Initial System Assessment & Suitability
Before modifying your HPLC method, it is crucial to ensure your system is performing optimally.
Question: My chromatogram for this compound shows broad or tailing peaks. What should I check first?
Answer: Peak broadening and tailing can mask the presence of a co-eluting peak. Before adjusting the mobile phase or column, verify the following:
-
Column Health: The column might be contaminated or have developed a void. Try flushing it with a strong solvent. If the issue persists, consider replacing the column.[1]
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[1]
-
Flow Rate: Ensure the pump is delivering a consistent and accurate flow rate.[1][2]
-
Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to prevent peak distortion.[1] Incompatibility between the sample solvent and the mobile phase can lead to poor peak shape.
Method Optimization Strategies
If the HPLC system is functioning correctly, the next step is to optimize the chromatographic method to improve separation.
Question: How can I improve the separation of this compound from a closely eluting impurity using a C18 column?
Answer: For a standard C18 column, you can manipulate the mobile phase composition and gradient profile. Since this compound is a phenolic compound, methods used for plant phenolic analysis are often applicable.[3][4]
-
Mobile Phase Composition:
-
Change Solvent Percentages: In reversed-phase HPLC, increasing the aqueous component (e.g., water with a formic acid modifier) will increase retention times and may improve the separation of closely eluting peaks.[5]
-
Change Organic Solvent: If you are using acetonitrile (B52724) as the organic solvent, switching to methanol (B129727), or vice versa, can alter selectivity and potentially resolve co-eluting peaks.[6][7]
-
Adjust pH: If the co-eluting compounds have different pKa values, adjusting the pH of the mobile phase can change their ionization state and improve separation.[5] Using an acidic modifier like 0.1% formic acid is common for the analysis of phenolic compounds.[5][7]
-
-
Gradient Profile:
-
Scouting Gradient: Begin with a fast, broad gradient (e.g., 5% to 95% organic solvent in 15 minutes) to determine the approximate elution time of this compound and any interferences.[7]
-
Gradient Optimization: Based on the scouting run, design a more focused gradient. If peaks are eluting too close together, decrease the slope of the gradient in that region to improve resolution.[7]
-
Question: What other parameters can I adjust to resolve co-eluting peaks?
Answer: Beyond the mobile phase, several other factors can be modified:
-
Column Chemistry: If optimizing the mobile phase is insufficient, changing the stationary phase can provide the necessary selectivity. Consider a column with a different bonded phase.[8]
-
Column Temperature: Adjusting the column temperature can alter selectivity and efficiency. Higher temperatures can lead to faster analysis but may decrease resolution, while lower temperatures can improve resolution but lengthen run times.[2][8]
-
Flow Rate: Lowering the flow rate can increase peak efficiency and improve resolution, though it will also increase the analysis time.[2]
Frequently Asked Questions (FAQs)
Q1: How can I detect if I have a co-eluting peak?
A1: Detecting co-elution can be challenging, especially if the peaks perfectly overlap. Here are some indicators:
-
Peak Shape: Look for signs of asymmetry, such as shoulders or merged peaks. A "shoulder" is a sudden discontinuity in the peak shape, which is different from "tailing," a gradual exponential decline.[6][9]
-
Diode Array Detector (DAD): A DAD can perform peak purity analysis by collecting multiple UV spectra across a single peak. If the spectra are not identical, it suggests the presence of more than one compound.[6][9]
-
Mass Spectrometry (MS): An MS detector can analyze the mass spectra across the peak. A shift in the mass spectral profile indicates co-elution.[9]
Q2: Could my sample preparation be causing co-elution issues?
A2: Yes, improper sample preparation can introduce interferences. It is critical to have a clean sample to protect the HPLC system and ensure accurate quantification.[7] For plant-derived samples, which can be complex, a thorough extraction and cleanup procedure is necessary.[3] Consider solid-phase extraction (SPE) to remove interfering compounds before injection.[10]
Q3: What is a "ghost peak" and could it be co-eluting with my analyte?
A3: A ghost peak is an unexpected peak that can appear in your chromatogram, even in blank runs. These can be caused by impurities in the mobile phase, carryover from a previous injection, or contamination within the HPLC system. If a ghost peak has a similar retention time to this compound, it will lead to co-elution. To troubleshoot, run a blank gradient and systematically clean or replace system components.[1]
Q4: Can I quantify this compound if it is co-eluting with another compound?
A4: If chromatographic separation cannot be achieved, a mass spectrometry (MS) detector may still allow for quantification. By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), you can selectively detect and quantify this compound based on its unique mass-to-charge ratio (m/z), provided the co-eluting compound has a different mass.[1]
Quantitative Data Summary
While specific quantitative data for this compound co-elution is highly dependent on the specific interference and matrix, the following table summarizes general parameters that can be adjusted to improve peak resolution.
| Parameter | Recommended Adjustment for Better Resolution | Potential Outcome | Reference(s) |
| Mobile Phase | |||
| % Organic Solvent | Decrease | Increase retention and improve separation | [5][8] |
| Solvent Type | Switch from acetonitrile to methanol (or vice versa) | Change in selectivity | [6][7] |
| pH | Adjust based on analyte and interferent pKa | Alter ionization and improve separation | [5] |
| Column | |||
| Stationary Phase | Change to a different bonded phase | Change in selectivity | [8] |
| Temperature | Decrease | Increase retention and potentially improve resolution | [2] |
| Flow Rate | Decrease | Increase efficiency and resolution | [2] |
Experimental Protocols
Protocol 1: General Method for HPLC Analysis of Plant Phenolic Compounds
This protocol provides a starting point for developing a separation method for this compound, based on common practices for analyzing plant phenolics.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detector: UV detector at an appropriate wavelength for this compound (phenolic compounds are often detected around 280 nm or 360 nm).[11]
-
Scouting Gradient: Start with a broad gradient to determine the elution range (e.g., 5% to 95% B in 15 minutes).[7]
-
Gradient Optimization: Based on the scouting run, create a segmented gradient that is shallower in the region where this compound and any interferences elute.[7]
Protocol 2: Sample Preparation for Plant Extracts
Proper sample preparation is crucial to minimize interferences.
-
Extraction: Extract the plant material with a suitable solvent. The choice of solvent (e.g., methanol, ethanol, acetone, or mixtures with water) depends on the specific plant matrix and the polarity of the target compounds.[3][4]
-
Cleanup: To remove interfering substances, a cleanup step such as solid-phase extraction (SPE) may be necessary.[10]
-
Filtration: Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could damage the column.
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Caption: Key factors influencing chromatographic resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ftb.com.hr [ftb.com.hr]
Technical Support Center: Optimizing Heterologous Expression of Dihydrocaffeoyl-CoA Enzymes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the codon usage and heterologous expression of Dihydrocaffeoyl-CoA enzymes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the expression of this compound enzymes in heterologous hosts.
| Problem | Potential Cause | Suggested Solution |
| Low or No Protein Expression | Suboptimal Codon Usage: The native gene sequence contains codons that are rare in the expression host, leading to translational stalling.[1] | 1. Codon-optimize the gene sequence: Synthesize a new gene with codons adapted to the host's usage preferences.[2][3][4] 2. Use a host strain with supplemental tRNAs: Employ strains like E. coli Rosetta™, which carry plasmids expressing tRNAs for rare codons.[1] 3. Vary expression conditions: Lower the induction temperature and/or the inducer concentration to reduce metabolic burden on the host.[1] |
| mRNA Instability: The mRNA transcript is rapidly degraded. | 1. Analyze and optimize mRNA secondary structure: Use software to predict and minimize strong secondary structures near the 5' end of the transcript.[4] 2. Utilize strains with reduced RNase activity: E. coli strains deficient in RNase E can increase mRNA stability.[1] | |
| Toxicity of the expressed protein: The this compound enzyme or its product is toxic to the host cell. | 1. Use a tightly regulated promoter: This will minimize basal expression before induction.[1] 2. Lower expression temperature: This can reduce the rate of protein production and mitigate toxic effects. | |
| Insoluble Protein (Inclusion Bodies) | Misfolded Protein: High expression rates can overwhelm the host's folding machinery.[5] | 1. Lower expression temperature: Inducing expression at lower temperatures (e.g., 16-25°C) can slow down translation and promote proper folding.[3] 2. Co-express chaperones: Utilize plasmids that co-express molecular chaperones (e.g., GroEL/GroES) to assist in protein folding.[1] 3. Use a weaker promoter or lower inducer concentration: This will reduce the rate of protein synthesis. |
| Hydrophobic Patches: The protein surface may have exposed hydrophobic regions leading to aggregation. | 1. Fuse to a highly soluble protein: Tags like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can enhance the solubility of the target protein. 2. Optimize buffer conditions: Include additives like L-arginine, glycerol, or non-detergent sulfobetaines in the lysis buffer to improve solubility. | |
| Low Enzyme Activity | Incorrect Protein Folding: Even if soluble, the enzyme may not be in its active conformation. The presence of rare codons can sometimes play a role in proper folding by slowing translation at key points.[6][7] | 1. Codon harmonization: Instead of replacing all codons with the most frequent ones, match the codon usage frequency of the native host to maintain translation pausing at critical folding points.[2][3] 2. In vitro refolding: Denature the purified protein and refold it under optimized conditions. |
| Missing Cofactors: The heterologous host may not provide the necessary cofactors for enzyme activity. | 1. Supplement the growth media: Add any known cofactors or their precursors to the culture medium. 2. Co-express enzymes for cofactor synthesis: If the cofactor is not readily available, consider co-expressing the biosynthetic pathway for that cofactor. | |
| Post-translational Modifications: The enzyme may require specific post-translational modifications that the host cannot perform. | 1. Switch to a eukaryotic expression system: Systems like Saccharomyces cerevisiae or insect cells can perform more complex post-translational modifications.[8] |
Frequently Asked Questions (FAQs)
Q1: What is codon optimization and why is it important for expressing this compound enzymes?
A1: Codon optimization is the process of modifying the nucleotide sequence of a gene to match the codon usage preferences of a specific expression host, without altering the amino acid sequence of the encoded protein.[9] This is crucial because different organisms have different frequencies of using synonymous codons (codons that code for the same amino acid).[2][3] this compound enzymes are often derived from plants, and their native codon usage can be significantly different from that of common heterologous hosts like E. coli. This mismatch can lead to inefficient translation, low protein yield, and even truncated proteins.[1]
Q2: What are the main strategies for codon optimization?
A2: There are three primary strategies for codon optimization:
-
Use Best Codon: This method replaces every codon with the most frequently used synonymous codon in the host organism.[2]
-
Match Codon Usage: This approach adjusts the codon frequency of the target gene to match the overall codon usage frequency of the host.[2]
-
Harmonize Relative Codon Adaptiveness: This strategy aims to match the relative codon frequencies of the target gene in the native host with those in the expression host. This can help preserve translational pausing, which may be important for proper protein folding.[2]
Q3: How can I assess the success of my codon optimization strategy?
A3: The success of codon optimization can be evaluated at multiple levels:
-
mRNA levels: Quantitative real-time PCR (qRT-PCR) can be used to compare the transcript levels of the optimized and non-optimized genes.
-
Protein Expression Levels: SDS-PAGE and Western blotting are used to visualize and quantify the amount of expressed protein. Densitometry can provide a semi-quantitative comparison.
-
Protein Solubility: After cell lysis, centrifugation is used to separate the soluble and insoluble fractions. Analyzing both fractions by SDS-PAGE or Western blot will indicate the amount of protein in inclusion bodies versus the soluble fraction.
-
Enzyme Activity: A functional assay specific to your this compound enzyme should be performed to ensure that the expressed and purified protein is active.
Q4: Which expression host is best for this compound enzymes?
A4: The choice of expression host depends on the specific enzyme and the downstream application.
-
Escherichia coli is the most common and cost-effective host for prokaryotic expression. Strains like BL21(DE3) are widely used. For genes with high rare codon content, strains like Rosetta™(DE3), which contain a plasmid with tRNAs for rare codons, can be beneficial.[1][3]
-
Saccharomyces cerevisiae (yeast) is a good option if your enzyme requires post-translational modifications. It is a eukaryotic system that can perform glycosylation and other modifications not possible in E. coli.[8]
-
Insect and Mammalian Cell Lines are used for complex proteins that require extensive post-translational modifications for their activity.
Q5: Can codon optimization negatively impact my protein?
A5: Yes, in some cases, aggressive codon optimization can have detrimental effects. Replacing all codons with the most frequent ones can sometimes lead to faster translation rates that result in protein misfolding and aggregation.[6] Moreover, the removal of rare codons might eliminate translational pauses that are critical for the correct co-translational folding of protein domains.[7] Therefore, it is often a good practice to consider a "codon harmonization" strategy or to test multiple optimized sequences.
Quantitative Data Summary
The following tables summarize quantitative data on the impact of codon optimization and expression conditions on enzymes related to the this compound pathway.
Table 1: Impact of Codon Optimization on Protein Yield
| Enzyme | Original Host | Expression Host | Optimization Strategy | Fold Increase in Protein Yield | Reference |
| 4-Coumarate-CoA ligase (4CL) | Arabidopsis thaliana | Escherichia coli | Matched E. coli codon usage | ~5-fold | Adapted from[10] |
| Caffeoyl-CoA O-methyltransferase | Populus tremula | Escherichia coli | Optimized for E. coli | ~3-fold | Adapted from[11] |
| Feruloyl-CoA synthase | Streptomyces sp. | Escherichia coli | Optimized for E. coli | 9.96-fold (engineered) | [12] |
| Human clotting factor VIII | Human | Tobacco Chloroplasts | psbA-based codon hierarchy | 4.9- to 7.1-fold | [13][14] |
Table 2: Effect of Expression Strain on Product Titer
| Product | Pathway Enzymes | E. coli Strain | Titer (mg/L) | Reference |
| p-Coumaric acid | Tyrosine ammonia-lyase (TAL) | M-PAR-121 (tyrosine overproducer) | 2540 | [10] |
| Naringenin (B18129) Chalcone | TAL, 4CL, CHS | M-PAR-121 | 560.2 | [10] |
| Naringenin | TAL, 4CL, CHS, CHI | M-PAR-121 | 765.9 | [10] |
| Resveratrol (B1683913) | TAL, 4CL, STS | Coculture of two engineered strains | >1000 | [13] |
Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis
-
Obtain the amino acid sequence of the target this compound enzyme.
-
Select the expression host (e.g., E. coli K-12).
-
Use a codon optimization tool (e.g., GeneArt™, OptimumGene™) to generate a DNA sequence optimized for the chosen host.
-
Input the amino acid sequence.
-
Select the desired optimization strategy (e.g., match host usage).
-
Specify additional parameters like avoiding restriction sites for cloning and minimizing mRNA secondary structures.
-
-
Review the optimized sequence. Pay attention to the Codon Adaptation Index (CAI), which should ideally be >0.8 for high expression in E. coli.
-
Synthesize the optimized gene. This is typically done through a commercial gene synthesis service. The synthesized gene is usually delivered cloned into a standard vector.
Protocol 2: Heterologous Expression in E. coli
-
Subclone the optimized gene into a suitable expression vector (e.g., pET series) with an inducible promoter (e.g., T7).
-
Transform the expression plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).[15]
-
Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
-
Inoculate a larger culture (e.g., 1 L) with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote soluble protein expression.
-
Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.
Protocol 3: Protein Purification and Analysis
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Centrifuge the lysate to pellet cell debris and insoluble protein.
-
Purify the soluble protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Load the supernatant onto the column.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration).
-
Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole).
-
-
Analyze the purified protein by SDS-PAGE to check for purity and size.
-
Perform a functional assay to determine the activity of the purified this compound enzyme.
Visualizations
Caption: Simplified Phenylpropanoid Pathway involving this compound enzymes.
Caption: Experimental workflow for codon optimization and heterologous protein expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Silencing of Hydroxycinnamoyl-Coenzyme A Shikimate/Quinate Hydroxycinnamoyltransferase Affects Phenylpropanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Step-by-step optimization of a heterologous pathway for de novo naringenin production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of a Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase 4 Gene from Zoysia japonica (ZjHCT4) Causes Excessive Elongation and Lignin Composition Changes in Agrostis stolonifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cloning and expression system in yeast | PPTX [slideshare.net]
- 9. web.azenta.com [web.azenta.com]
- 10. Step-by-step optimization of a heterologous pathway for de novo naringenin production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Essential Role of Caffeoyl Coenzyme A O-Methyltransferase in Lignin Biosynthesis in Woody Poplar Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering a Feruloyl-Coenzyme A Synthase for Bioconversion of Phenylpropanoid Acids into High-Value Aromatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Engineering of a microbial coculture of Escherichia coli strains for the biosynthesis of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Codon Optimization to Enhance Expression Yields Insights into Chloroplast Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heterologous protein expression in E. coli [protocols.io]
preventing non-enzymatic degradation of Dihydrocaffeoyl-CoA
Welcome to the technical support center for Dihydrocaffeoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the non-enzymatic degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a thioester molecule that plays a role as an intermediate in certain biosynthetic pathways. Its stability is a concern due to two primary chemical features: the thioester bond and the catechol (3,4-dihydroxyphenyl) group. The thioester is susceptible to hydrolysis, particularly at non-neutral pH, while the catechol moiety is prone to oxidation.
Q2: What are the main causes of non-enzymatic degradation of this compound?
The primary causes of non-enzymatic degradation are:
-
Oxidation: The catechol ring can be easily oxidized, especially in the presence of oxygen and at neutral to alkaline pH. This can lead to the formation of colored byproducts (o-quinones) and subsequent polymerization.
-
Hydrolysis: The thioester bond can be cleaved by water, a process that is accelerated at acidic or, more significantly, alkaline pH.
-
Thiol-Thioester Exchange: The presence of other free thiols in the solution can lead to an exchange reaction, altering the this compound molecule.
Q3: What are the ideal short-term and long-term storage conditions for this compound?
-
Short-term (days to weeks): For aqueous solutions, store at 4°C in a slightly acidic buffer (pH 4-6). For longer periods within this timeframe, freezing at -20°C is recommended.
-
Long-term (months to years): Lyophilized powder stored at -80°C is the most stable form. Alternatively, solutions in an acidic buffer (e.g., pH 6.0) can be stored at -80°C for several months with minimal degradation.[1] Dry pellets of the compound can also be stored at -80°C to maintain stability.[2] For catecholamines, which share the oxidizable catechol group, storage at -70°C is effective for up to a year.[3][4]
Q4: Can I use antioxidants to protect my this compound sample?
Yes, the addition of antioxidants is highly recommended to prevent the oxidation of the catechol group. Common choices include ascorbic acid, glutathione (B108866), or dithiothreitol (B142953) (DTT).[3][5] These agents help to maintain a reducing environment.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution turns brown or black | Oxidation of the catechol group to form o-quinones and polymers. This is accelerated by neutral to alkaline pH and exposure to oxygen.[6] | 1. Work with solutions under an inert atmosphere (e.g., argon or nitrogen).2. Ensure the pH of your buffer is slightly acidic (pH 4-6).3. Add an antioxidant like ascorbic acid or glutathione to the solution.4. Prepare solutions fresh whenever possible. |
| Loss of compound over time in aqueous buffer | Hydrolysis of the thioester bond. This is more rapid at alkaline pH. | 1. Store aqueous solutions frozen (-20°C or -80°C).2. Use a slightly acidic buffer (pH 4-6) for storage and experiments where feasible.3. Avoid prolonged incubation at room temperature or elevated temperatures. |
| Inconsistent results in enzymatic assays | Degradation of this compound stock solution. | 1. Aliquot stock solutions upon preparation to avoid multiple freeze-thaw cycles.2. Verify the concentration and purity of the stock solution regularly using HPLC.3. Prepare fresh working solutions for each experiment from a frozen stock. |
| Precipitate forms in the solution | Polymerization of oxidized catechol groups or insolubility at the given concentration and buffer conditions. | 1. If oxidation is suspected (color change), discard the sample.2. Ensure the buffer has sufficient solubilizing capacity. A small amount of organic solvent like methanol (B129727) may aid solubility, but check for compatibility with your experiment.[7] |
Quantitative Data Summary
While specific quantitative data for this compound degradation is limited, the following table provides an illustrative summary of expected stability based on the principles of thioester and catechol chemistry. Degradation rates are influenced by multiple factors including buffer composition and the presence of metal ions.
| Condition | Expected Primary Degradation Pathway | Estimated Half-life (Illustrative) |
| pH 4.0, 4°C, anoxic | Minimal hydrolysis and oxidation | > 1 month |
| pH 7.0, 25°C, aerobic | Oxidation and moderate hydrolysis | Hours to days |
| pH 8.5, 25°C, aerobic | Rapid oxidation and hydrolysis | Minutes to hours |
| pH 6.0, -80°C, with antioxidant | Minimal | > 6 months[1] |
Key Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Preparation:
-
Weigh the lyophilized this compound in a controlled environment to minimize moisture absorption.
-
Dissolve in a slightly acidic buffer (e.g., 50 mM potassium phosphate (B84403), pH 6.0) that has been degassed to remove oxygen.
-
To further prevent oxidation, consider adding an antioxidant such as 0.5 mM glutathione.
-
-
Quantification:
-
Determine the precise concentration of the stock solution spectrophotometrically using the absorbance of the adenine (B156593) ring of CoA at 260 nm (extinction coefficient ≈ 16,400 M⁻¹cm⁻¹).
-
-
Storage:
-
Dispense the stock solution into small, single-use aliquots in microcentrifuge tubes.
-
Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.
-
Store at -80°C for long-term use.[1]
-
Protocol 2: HPLC Method for Assessing this compound Stability
This protocol allows for the quantification of intact this compound and the detection of degradation products.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 4.5.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 50% B
-
25-30 min: 50% B
-
30-35 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 260 nm (for the CoA moiety) and 280 nm (for the dihydrocaffeoyl moiety).
-
Procedure:
-
Prepare samples by diluting the this compound solution in mobile phase A.
-
Inject a defined volume (e.g., 20 µL) onto the column.
-
Monitor the peak area of this compound over time under various storage or experimental conditions. A decrease in the peak area indicates degradation.
-
Visualizations
References
- 1. Synthesis and purification of CoA esters [chromaappdb.mn-net.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal collection and storage conditions for catecholamine measurements in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimal collection and storage conditions for catecholamine measurements in human plasma and urine. - Biospecimen Research Database [brd.nci.nih.gov]
- 5. Stability of human plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Dihydrocaffeoyl-CoA and Caffeoyl-CoA as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dihydrocaffeoyl-CoA and Caffeoyl-CoA as substrates for enzymatic reactions. Due to a notable scarcity of direct comparative studies in publicly available literature, this document synthesizes known data for enzymes acting on Caffeoyl-CoA and contextualizes the potential enzymatic transformations and subsequent metabolic fate of this compound. Experimental protocols are provided to facilitate further research in this area.
Introduction
Caffeoyl-CoA is a central intermediate in the phenylpropanoid pathway in plants, serving as a precursor for the biosynthesis of lignin (B12514952), flavonoids, and other important secondary metabolites. Its enzymatic conversion is a critical regulatory point in these pathways. This compound, its saturated analogue, is less studied, but its formation from Caffeoyl-CoA and its subsequent metabolic roles are of increasing interest, particularly in understanding the full scope of phenylpropanoid metabolism and for applications in metabolic engineering. This guide aims to provide a comparative overview of these two molecules as enzyme substrates.
Data Presentation
Table 1: Kinetic Parameters of Petunia hybrida Cinnamoyl-CoA Reductase 1 (Ph-CCR1) with Various Hydroxycinnamoyl-CoA Esters
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹µM⁻¹) | Relative Activity (%) |
| Feruloyl-CoA | 1.9 ± 0.2 | 3.5 ± 0.1 | 1.84 | 100 |
| Sinapoyl-CoA | 3.1 ± 0.4 | 2.0 ± 0.1 | 0.65 | 65.4 |
| p-Coumaroyl-CoA | 4.2 ± 0.5 | 0.7 ± 0.0 | 0.17 | 21.6 |
| Caffeoyl-CoA | N/D | N/D | N/D | <1 |
| Benzoyl-CoA | N/D | N/D | N/D | <1 |
N/D: Not determined due to very low activity. Data sourced from studies on Petunia hybrida CCR1.[1]
As indicated in Table 1, the activity of Ph-CCR1 with Caffeoyl-CoA is minimal compared to other common hydroxycinnamoyl-CoA esters.[1] This suggests a high degree of substrate specificity for this particular enzyme. While no data is available for this compound, it is plausible that the absence of the α,β-unsaturated double bond would render it an even poorer substrate, or not a substrate at all, for CCR, which acts on the thioester group in a reaction that is electronically influenced by the conjugated system.
Metabolic Pathways and Enzymatic Conversions
The relationship between this compound and Caffeoyl-CoA is primarily that of a product and its precursor, linked by the action of a reductase.
Enzymatic Reduction of Caffeoyl-CoA
The conversion of Caffeoyl-CoA to this compound is catalyzed by an NADPH-dependent hydroxycinnamoyl-CoA double bond reductase.[2] Such an enzyme has been identified in Malus x domestica, where it was shown to convert p-coumaroyl-CoA and feruloyl-CoA to their dihydro- derivatives.[2] This suggests a similar enzymatic activity is responsible for the production of this compound from Caffeoyl-CoA in plants.
Potential Metabolism of this compound
Once formed, this compound can be further metabolized. While specific enzymes that utilize this compound as a primary substrate are not well-characterized, potential metabolic fates include:
-
Hydrolysis: Acyl-CoA thioesterases could hydrolyze this compound to dihydrocaffeic acid and Coenzyme A. These enzymes often exhibit broad substrate specificity.
-
Transfer to other molecules: this compound could serve as an acyl donor in reactions catalyzed by acyltransferases, leading to the formation of dihydrocaffeoyl esters, such as dihydrocaffeoylquinic acids.[3][4][5][6]
-
Further modifications: The dihydrocaffeoyl moiety could undergo further enzymatic modifications, such as methylation or glycosylation.
Visualizations
Phenylpropanoid Pathway Context
References
- 1. researchgate.net [researchgate.net]
- 2. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Gene Function in Planta: A Comparison Guide for Knockout Mutant Analysis of Dihydrocaffeoyl-CoA Metabolism
For researchers, scientists, and drug development professionals, understanding the precise function of genes within metabolic pathways is paramount. This guide provides a comprehensive comparison of methodologies for validating gene function in plants, with a specific focus on the use of knockout mutants in the context of a hypothetical gene involved in Dihydrocaffeoyl-CoA metabolism.
The elucidation of gene function is a cornerstone of biological research, with profound implications for crop improvement and the discovery of novel therapeutic compounds. Among the various techniques available, the generation and analysis of knockout mutants stand out as a powerful approach for definitive functional characterization. This guide will delve into the application of this technique, comparing it with alternative methods and providing detailed experimental protocols and data interpretation frameworks.
The Power of Knockout Mutants: A Direct Approach to Functional Validation
Creating a knockout mutant, a genetically modified organism in which a specific gene is rendered non-functional, offers the most direct evidence for that gene's role in a biological process.[1][2] The principle is straightforward: if the absence of a gene leads to a measurable change in the plant's phenotype or metabolite profile, a direct link between the gene and that characteristic can be established.[2]
Comparison of Gene Function Validation Methods
While knockout mutants provide a gold standard for functional analysis, other methods offer complementary information and can be advantageous in specific contexts.
| Method | Principle | Advantages | Disadvantages |
| Knockout Mutants (e.g., CRISPR/Cas9) | Complete inactivation of a target gene.[3][4][5][6] | Provides definitive loss-of-function evidence. Heritable mutations allow for long-term studies.[3][4] | Can be lethal if the gene is essential.[7] Potential for off-target effects. Time-consuming to generate stable lines.[4] |
| Gene Knockdown (e.g., RNAi, amiRNA) | Reduction in the expression level of a target gene.[8] | Useful for studying essential genes where a full knockout would be lethal. Can be inducible for temporal control. | Incomplete suppression may not reveal the full spectrum of the gene's function.[8] Potential for off-target silencing. |
| Overexpression/Gain-of-Function Mutants | Increased expression of a target gene.[1][9] | Can reveal novel functions or enhance existing traits. Useful for confirming that the gene is sufficient for a particular phenotype. | The resulting phenotype may not reflect the gene's normal physiological role. Can lead to metabolic imbalances or toxicity. |
| Chemical Genetics | Use of small molecules to inhibit the function of the protein product of a gene. | Allows for conditional and reversible inactivation of protein function. Can be applied to a wide range of plant species. | Specificity of the chemical inhibitor can be a concern. Off-target effects are common. |
| Enzyme Assays & in vitro studies | Characterization of the biochemical activity of the protein product in a controlled environment. | Provides direct evidence of enzymatic function. Allows for detailed kinetic analysis. | May not accurately reflect the protein's function within the complex cellular environment (in vivo). |
A Hypothetical Case Study: Validating a Putative this compound Reductase
To illustrate the process, let's consider a hypothetical gene, DCR1, suspected to encode a this compound Reductase, an enzyme that converts this compound to a downstream product essential for the biosynthesis of a medicinally important compound.
Experimental Workflow
The following diagram outlines the typical workflow for validating the function of DCR1 using a knockout mutant approach.
Caption: Experimental workflow for validating gene function using knockout mutants.
Data Presentation: Expected Outcomes for a dcr1 Knockout Mutant
The following tables summarize the expected quantitative data from a comparative analysis of wild-type (WT) and dcr1 knockout plants.
Table 1: Phenotypic Analysis
| Phenotype | Wild-Type (WT) | dcr1 Knockout Mutant |
| Plant Height (cm) | 25.4 ± 2.1 | 24.9 ± 2.3 |
| Flowering Time (days) | 35 ± 2 | 36 ± 2 |
| Seed Yield ( g/plant ) | 2.1 ± 0.3 | 2.0 ± 0.4 |
| Disease Resistance (Lesion size in mm) | 2.5 ± 0.5 | 8.2 ± 1.1 |
Data are presented as mean ± standard deviation (n=20). A significant difference in disease resistance is observed.
Table 2: Metabolomic Analysis (Relative Abundance)
| Metabolite | Wild-Type (WT) | dcr1 Knockout Mutant | Fold Change |
| This compound | 1.00 ± 0.15 | 5.78 ± 0.89 | +5.78 |
| Putative Downstream Product | 1.00 ± 0.12 | Not Detected | - |
| Caffeic Acid | 1.00 ± 0.21 | 1.05 ± 0.25 | ~1 |
| Ferulic Acid | 1.00 ± 0.18 | 0.98 ± 0.20 | ~1 |
Metabolite levels are normalized to the wild-type average. A significant accumulation of the substrate (this compound) and absence of the product are key indicators of DCR1 function.
Signaling Pathway Context
The disruption of DCR1 is expected to impact a specific branch of the phenylpropanoid pathway.
Caption: Hypothetical metabolic pathway involving DCR1.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summarized protocols for key experiments.
Generation of dcr1 Knockout Mutants using CRISPR/Cas9
-
sgRNA Design and Vector Construction: Design two independent single guide RNAs (sgRNAs) targeting the first exon of the DCR1 gene to ensure a high probability of generating a knockout mutation.[4] Clone the sgRNA cassettes into a plant expression vector containing the Cas9 nuclease gene under the control of a strong constitutive promoter.
-
Plant Transformation: Introduce the CRISPR/Cas9 construct into Agrobacterium tumefaciens. Transform wild-type plant explants (e.g., leaf discs) via Agrobacterium-mediated transformation.[3][5]
-
Selection and Regeneration: Select transformed cells on a medium containing an appropriate antibiotic or herbicide. Regenerate whole plants from the selected calli.
-
Mutant Screening: Isolate genomic DNA from the T0 generation plants. Use PCR to amplify the target region of the DCR1 gene. Sequence the PCR products to identify plants with insertions or deletions (indels) that result in a frameshift mutation.[3]
-
Generation of Homozygous Lines: Self-pollinate the T1 generation plants and screen the T2 progeny to identify homozygous knockout lines that are free of the Cas9 transgene.
Metabolomic Analysis of Plant Tissues
-
Sample Collection and Preparation: Harvest leaf tissue from both wild-type and homozygous dcr1 knockout plants at the same developmental stage. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.[10][11] Lyophilize and grind the tissue to a fine powder.
-
Metabolite Extraction: Extract metabolites from a precise amount of powdered tissue (e.g., 50 mg) using a cold solvent mixture, such as 80% methanol.[11] Centrifuge to pellet the cell debris.
-
LC-MS/MS Analysis: Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Separate the metabolites on a C18 reverse-phase column. Use a targeted approach to quantify this compound and related phenylpropanoids based on their specific mass-to-charge ratios and retention times.
-
Data Analysis: Integrate the peak areas for each metabolite and normalize to the internal standard and sample weight. Perform statistical analysis (e.g., t-test) to identify significant differences between wild-type and mutant plants.
Phenotypic Analysis
-
Growth and Development: Grow a cohort of wild-type and dcr1 knockout plants under controlled environmental conditions.[12] Measure key developmental parameters such as plant height, leaf area, and flowering time at regular intervals.[13]
-
Stress Response Assays: To assess the role of DCR1 in defense, inoculate leaves with a relevant pathogen. Measure the extent of disease progression (e.g., lesion size) at specific time points post-inoculation.
-
Data Collection and Statistical Analysis: For each phenotypic parameter, collect data from a sufficient number of biological replicates. Use appropriate statistical tests to determine if the observed differences between wild-type and mutant plants are statistically significant.
Logical Relationships in Functional Validation
The validation of gene function relies on a logical framework that connects the genetic modification to the observed changes.
References
- 1. Phenome Analysis in Plant Species Using Loss-of-Function and Gain-of-Function Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Generation of Targeted Knockout Mutants in Arabidopsis thaliana Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. media.addgene.org [media.addgene.org]
- 7. Knockdown of the plastid-encoded acetyl-CoA carboxylase gene uncovers functions in metabolism and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multi-Knock – a multi-targeted genome-scale CRISPR toolbox to overcome functional redundancy in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Gene Knock-Up Approach to Improve Plant Traits - Lifeasible [lifeasible.com]
- 10. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 11. southalabama.edu [southalabama.edu]
- 12. Phenotyping of Arabidopsis mutants for developmental effects of gene deletions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Dihydrocaffeoyl-CoA vs. Feruloyl-CoA in Lignin Polymerization: A Comparative Analysis Based on Current Research
A comparative guide for researchers, scientists, and drug development professionals on the roles of key intermediates in lignin (B12514952) biosynthesis. This guide clarifies the established function of feruloyl-CoA and addresses the current understanding of dihydrocaffeoyl-CoA in the context of lignin polymerization.
Introduction
Lignin, a complex aromatic polymer in plant cell walls, is synthesized through the phenylpropanoid pathway. This pathway involves several key intermediates, with hydroxycinnamoyl-CoA esters playing a pivotal role as precursors to monolignols, the building blocks of the lignin polymer. Feruloyl-CoA is a well-established and crucial intermediate in the biosynthesis of both guaiacyl (G) and syringyl (S) lignin units. In contrast, the role of this compound in lignin polymerization is not documented in the current scientific literature. This guide provides a detailed comparison based on the established functions of feruloyl-CoA and explores the hypothetical role of a saturated equivalent.
The Role of Feruloyl-CoA in Lignin Biosynthesis
Feruloyl-CoA is a central molecule in the lignin biosynthetic pathway. It is formed from caffeoyl-CoA through the action of caffeoyl-CoA O-methyltransferase (CCoAOMT).[1][2] This methylation step is critical for the subsequent synthesis of coniferyl alcohol, the monolignol precursor for G-lignin units. Furthermore, feruloyl-CoA can be hydroxylated and subsequently methylated to produce sinapoyl-CoA, the precursor for S-lignin units.[3][4] The reduction of feruloyl-CoA by cinnamoyl-CoA reductase (CCR) and subsequent reduction of the resulting aldehyde by cinnamyl alcohol dehydrogenase (CAD) are key steps in the formation of coniferyl alcohol.[5]
This compound: An Uncharted Territory in Lignin Polymerization
Extensive searches of scientific literature do not identify this compound as a known intermediate in the canonical lignin biosynthetic pathway. While dihydrocaffeic acid and its derivatives have been detected in various plants, there is no evidence to suggest that this compound is synthesized in planta and subsequently utilized as a substrate by the enzymes responsible for monolignol synthesis and polymerization.
Research has identified NADPH-dependent hydroxycinnamoyl-CoA double bond reductases in some plants, which are capable of reducing the propenoic side chain of hydroxycinnamoyl-CoAs like feruloyl-CoA.[5] This suggests a potential, yet unconfirmed, metabolic route for the formation of saturated CoA esters. However, the substrate specificity of the downstream enzymes of the lignin pathway for such saturated precursors has not been reported.
Due to the lack of experimental data on the involvement of this compound in lignin polymerization, a direct quantitative comparison with feruloyl-CoA is not feasible at this time.
Quantitative Data: A Focus on Feruloyl-CoA
The following table summarizes key enzymatic reactions involving feruloyl-CoA, highlighting its central role in the lignin pathway. No corresponding data is available for this compound.
| Enzyme | Substrate | Product(s) | Plant Species Example(s) | Reference(s) |
| Caffeoyl-CoA O-methyltransferase (CCoAOMT) | Caffeoyl-CoA | Feruloyl-CoA | Poplar, Tobacco | [1],[2] |
| Cinnamoyl-CoA Reductase (CCR) | Feruloyl-CoA | Coniferaldehyde | Arabidopsis, Poplar | [5] |
| Ferulate 5-hydroxylase (F5H) | Feruloyl-CoA | 5-hydroxyferuloyl-CoA | Arabidopsis | [3] |
Experimental Protocols
Detailed experimental protocols are provided for key assays related to the enzymatic conversion of feruloyl-CoA.
Protocol 1: Caffeoyl-CoA O-methyltransferase (CCoAOMT) Activity Assay
Objective: To determine the enzymatic activity of CCoAOMT in converting caffeoyl-CoA to feruloyl-CoA.
Materials:
-
Plant protein extract or purified CCoAOMT
-
Caffeoyl-CoA (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
HPLC system with a C18 column
-
Mobile phase (e.g., gradient of acetonitrile (B52724) in water with 0.1% formic acid)
-
Spectrophotometer or mass spectrometer for detection
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of caffeoyl-CoA, and SAM.
-
Initiate the reaction by adding the plant protein extract or purified CCoAOMT.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time period.
-
Stop the reaction by adding an acid (e.g., 5% trichloroacetic acid).
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the product, feruloyl-CoA.
-
Monitor the elution profile at a specific wavelength (e.g., 346 nm) or by mass spectrometry to identify and quantify feruloyl-CoA based on its retention time and mass-to-charge ratio compared to a standard.
-
Calculate the enzyme activity based on the rate of product formation.
Protocol 2: Cinnamoyl-CoA Reductase (CCR) Activity Assay
Objective: To measure the activity of CCR in reducing feruloyl-CoA to coniferaldehyde.
Materials:
-
Plant protein extract or purified CCR
-
Feruloyl-CoA (substrate)
-
NADPH (cofactor)
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.25)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and feruloyl-CoA.
-
Add NADPH to the mixture.
-
Initiate the reaction by adding the plant protein extract or purified CCR.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The rate of NADPH oxidation is directly proportional to the CCR activity.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
Signaling Pathways and Experimental Workflows
Lignin Biosynthesis Pathway Focusing on Feruloyl-CoA
The following diagram illustrates the central position of feruloyl-CoA in the monolignol biosynthesis pathway.
Caption: Simplified lignin biosynthesis pathway highlighting the central role of Feruloyl-CoA.
Conceptual Workflow for Investigating a Novel Lignin Precursor
This diagram outlines a hypothetical experimental workflow to investigate the potential incorporation of a novel precursor, such as this compound, into the lignin polymer.
Caption: Hypothetical workflow for studying a novel lignin precursor.
Conclusion
Feruloyl-CoA is a cornerstone intermediate in the biosynthesis of G and S lignin units, with a well-characterized enzymatic pathway. In contrast, this compound is not a recognized precursor in the canonical lignin biosynthetic pathway. Consequently, a direct comparison of their performance in lignin polymerization models is not possible based on the current body of scientific literature. Future research into non-canonical monolignols and the substrate flexibility of lignin biosynthetic enzymes may reveal novel pathways and precursors. For now, the focus of lignin engineering and research remains on the established intermediates, with feruloyl-CoA being a prime target for modification to alter lignin content and composition for various biotechnological applications.
References
- 1. Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts | MDPI [mdpi.com]
- 2. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? - PMC [pmc.ncbi.nlm.nih.gov]
Functional Characterization of Dihydrocaffeoyl Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While research into the functional characterization of novel Dihydrocaffeoyl-CoA derivatives is an emerging field with limited publicly available comparative data, extensive studies have been conducted on the closely related Dihydrocaffeic acid (DHCA) and its derivatives. These compounds have garnered significant interest for their therapeutic potential, demonstrating a range of biological activities. This guide provides a comparative overview of the functional characterization of prominent DHCA derivatives, presenting available quantitative data, outlining experimental methodologies, and visualizing key signaling pathways they modulate.
Comparative Analysis of Biological Activity
The biological efficacy of Dihydrocaffeic acid derivatives has been evaluated across various assays, with a primary focus on their anti-inflammatory and enzyme-inhibitory properties. The following tables summarize key quantitative data from these studies, offering a direct comparison of the potency of different derivatives.
| Derivative | Target Enzyme/Process | Assay Type | IC50 / Inhibition Constant (Kᵢ) | Reference |
| Kukoamine A (N¹,N¹²-bis(dihydrocaffeoyl)spermine) | Trypanothione Reductase (TR) | Enzyme Inhibition | Kᵢ = 1.8 µM, Kᵢᵢ = 13 µM | [1] |
| N¹,N⁸-bis(dihydrocaffeoyl)spermidine | Trypanothione Reductase (TR) | Enzyme Inhibition | Kᵢ = 7.5 µM | [1] |
| N¹-(dihydrocaffeoyl)spermine | Trypanothione Reductase (TR) | Enzyme Inhibition | Kᵢ = 85 µM | [1] |
| N¹-(dihydrocaffeoyl)spermidine | Trypanothione Reductase (TR) | Enzyme Inhibition | Kᵢ = 108 µM | [1] |
| Kukoamine A | Soybean Lipoxygenase | Enzyme Inhibition | IC50 = 9.5 µM | [1] |
Signaling Pathways Modulated by Dihydrocaffeic Acid Derivatives
Dihydrocaffeic acid and its derivatives exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and cellular stress responses. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. Dihydrocaffeic acid has been shown to inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by Dihydrocaffeic Acid derivatives.
MAPK Signaling Pathway
The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and apoptosis. Dihydrocaffeic acid derivatives have been demonstrated to suppress the activation of key kinases within this pathway.
Caption: Modulation of the MAPK signaling cascade by Dihydrocaffeic Acid derivatives.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, and apoptosis.
Caption: Interference of the JAK/STAT signaling pathway by Dihydrocaffeic Acid derivatives.
Experimental Protocols
Detailed experimental protocols for the functional characterization of novel this compound derivatives are not extensively available in the public domain. However, based on studies of related compounds, the following methodologies are central to their evaluation.
Enzyme Inhibition Assays
-
Objective: To determine the inhibitory effect of a compound on a specific enzyme.
-
General Procedure:
-
A solution of the target enzyme is prepared in a suitable buffer.
-
The Dihydrocaffeoyl derivative (inhibitor) is added at various concentrations.
-
A substrate for the enzyme is added to initiate the reaction.
-
The reaction progress is monitored over time by measuring the formation of a product or the depletion of the substrate, often using spectrophotometry or fluorometry.
-
The initial reaction rates are calculated for each inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring reaction rates at various substrate and inhibitor concentrations, followed by analysis using methods such as Lineweaver-Burk plots.
-
Cell-Based Assays for Inflammatory Response
-
Objective: To assess the anti-inflammatory effects of a compound in a cellular context.
-
General Procedure (using Lipopolysaccharide (LPS)-stimulated macrophages as an example):
-
Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of the Dihydrocaffeoyl derivative for a specified time.
-
Inflammation is induced by adding LPS to the cell culture.
-
After incubation, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA).
-
The cells are lysed to extract proteins for Western blot analysis or RNA for quantitative real-time PCR (qRT-PCR) to measure the expression levels of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins.
-
Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To investigate the effect of a compound on the activation state of proteins within a signaling pathway.
-
General Procedure:
-
Cells are treated with the Dihydrocaffeoyl derivative and/or a stimulus (e.g., cytokine).
-
Cells are lysed, and total protein is extracted and quantified.
-
Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated-p65 for NF-κB activation, phosphorylated-ERK for MAPK activation).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting light signal is detected, indicating the amount of the target protein. The intensity of the bands is quantified to determine changes in protein expression or phosphorylation.
-
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and functional characterization of novel Dihydrocaffeoyl derivatives.
Caption: A typical workflow for the evaluation of novel Dihydrocaffeoyl derivatives.
References
A Comparative Guide to Antibody Cross-Reactivity with Dihydrocaffeoyl-CoA Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing and comparing the cross-reactivity of antibodies against Dihydrocaffeoyl-CoA and its structural analogues. Due to a lack of publicly available quantitative data on the cross-reactivity of specific anti-Dihydrocaffeoyl-CoA antibodies, this document serves as a template for researchers conducting such studies. It outlines the expected cross-reactivity based on structural similarities, provides detailed experimental protocols for determining antibody specificity, and includes visualizations for experimental workflows and relevant biochemical pathways.
Understanding Antibody Cross-Reactivity
Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its specific target antigen. This occurs when the non-target molecule, in this case, an analogue of this compound, shares structural similarities with the target antigen. For researchers developing immunoassays or antibody-based therapeutics targeting this compound, understanding the degree of cross-reactivity with related molecules is crucial for ensuring the specificity and accuracy of their applications.
Hypothetical Cross-Reactivity Data for this compound Analogues
The following table is a template for presenting quantitative cross-reactivity data. The selection of analogues is based on common chemical modifications to the this compound structure. The percentage of cross-reactivity is a measure of how strongly an antibody binds to an analogue compared to its binding to the primary antigen (this compound), which is set at 100%. This is often determined using competitive immunoassays.
Table 1: Hypothetical Cross-Reactivity of a Polyclonal Anti-Dihydrocaffeoyl-CoA Antibody with Various Analogues
| Analogue Name | Structure | % Cross-Reactivity |
| This compound | (Reference Compound) | 100% |
| Caffeoyl-CoA | Contains a double bond in the acyl chain | Expected Low to Moderate |
| Feruloyl-CoA | Methoxy (B1213986) group at the 3-position of the phenyl ring | Expected Low |
| Sinapoyl-CoA | Methoxy groups at the 3- and 5-positions | Expected Very Low |
| p-Coumaroyl-CoA | Lacks the 3-hydroxyl group on the phenyl ring | Expected Very Low |
| Dihydroferuloyl-CoA | Saturated acyl chain and a 3-methoxy group | Expected Moderate to High |
| Dihydrosinapoyl-CoA | Saturated acyl chain and two methoxy groups | Expected Low to Moderate |
Note: The percentage of cross-reactivity is hypothetical and would need to be determined experimentally.
Experimental Protocols
To generate the data for a table like the one above, the following experimental methods are commonly employed.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This technique is used to determine the specificity and cross-reactivity of an antibody. In a competitive ELISA, the analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites.
Materials:
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-Dihydrocaffeoyl-CoA antibody
-
This compound standard
-
This compound analogue standards
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with a this compound-protein conjugate in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Competition: Add a mixture of the anti-Dihydrocaffeoyl-CoA antibody and either the this compound standard or one of the analogues to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: The percentage of cross-reactivity can be calculated using the following formula: (IC₅₀ of this compound / IC₅₀ of analogue) x 100%
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity between molecules.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS)
-
Anti-Dihydrocaffeoyl-CoA antibody (ligand)
-
This compound and analogues (analytes)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization: Immobilize the anti-Dihydrocaffeoyl-CoA antibody onto the surface of a sensor chip.
-
Binding Analysis: Inject different concentrations of this compound and each analogue over the chip surface and monitor the binding response in real-time.
-
Regeneration: After each binding event, regenerate the chip surface to remove the bound analyte.
-
Data Analysis: Determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each interaction. The cross-reactivity can be assessed by comparing the KD values of the analogues to that of this compound.
Visualizations
Experimental Workflow for Antibody Cross-Reactivity Assessment
Comparative Kinetics of Dihydrocaffeoyl-CoA Methylation by O-Methyltransferases: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic properties of various O-methyltransferases (OMTs) with dihydrocaffeoyl-CoA as a substrate. Due to a scarcity of published kinetic data for this compound, this guide utilizes kinetic parameters determined with the structurally similar substrate, caffeoyl-CoA, to provide a relevant comparative framework. The included data, experimental protocols, and pathway visualizations are intended to support research and development in enzymology and drug discovery.
Data Presentation: Kinetic Parameters of O-Methyltransferases with Caffeoyl-CoA
The following table summarizes the kinetic parameters of different O-methyltransferase classes, specifically Caffeoyl-CoA O-methyltransferases (CCoAOMTs) and Caffeic Acid O-methyltransferases (COMTs), with caffeoyl-CoA as the substrate. These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of caffeoyl-CoA, producing feruloyl-CoA and S-adenosyl-L-homocysteine (SAH). The kinetic data reveal differences in substrate affinity (Km) and maximum reaction velocity (Vmax) among the various enzyme classes.
| Enzyme Class | Organism | Substrate | Km (µM) | Vmax (nkat/g protein) | Reference |
| CCoAOMT Class I | Nicotiana tabacum (Tobacco) | Caffeoyl-CoA | 1.5 | 1.8 | [1] |
| CCoAOMT Class II | Nicotiana tabacum (Tobacco) | Caffeoyl-CoA | 2.5 | 2.5 | [1] |
| CCoAOMT Class III | Nicotiana tabacum (Tobacco) | Caffeoyl-CoA | 4.0 | 1.2 | [1] |
| CCoAOMT | Petroselinum crispum (Parsley) | Caffeoyl-CoA | 1.8 | N/A | [2] |
| COMT Class I | Nicotiana tabacum (Tobacco) | Caffeoyl-CoA | 12 | 0.8 | [1] |
| COMT Class II | Nicotiana tabacum (Tobacco) | Caffeoyl-CoA | 8 | 1.5 | [1] |
Note: The kinetic data presented are for the substrate caffeoyl-CoA, which serves as a proxy for this compound.
Mandatory Visualization
Caption: Enzymatic methylation of this compound by O-methyltransferase.
Experimental Protocols
The determination of kinetic parameters for O-methyltransferases typically involves incubating the purified enzyme with varying concentrations of the substrate (this compound or caffeoyl-CoA) and a saturating concentration of the methyl donor, S-adenosyl-L-methionine (SAM). The reaction progress is monitored over time by measuring the formation of the methylated product or the co-product, S-adenosyl-L-homocysteine (SAH).
1. Reagents and Buffers:
-
Enzyme: Purified recombinant O-methyltransferase.
-
Substrate: this compound or Caffeoyl-CoA, prepared in a suitable buffer.
-
Co-substrate: S-adenosyl-L-methionine (SAM), freshly prepared.
-
Reaction Buffer: e.g., 50 mM sodium phosphate (B84403) buffer (pH 7.4) or 100 mM Tris-HCl (pH 7.5).
-
Cofactor: MgCl2 (typically 2-5 mM).[3]
-
Stop Solution: e.g., 0.4 M Sodium Borate (pH 10.0) or an acidic solution for quenching.[4]
2. General Assay Procedure:
-
Reaction Mixture Preparation: A typical reaction mixture includes the reaction buffer, MgCl2, a fixed, saturating concentration of SAM, and the purified enzyme.
-
Initiation of Reaction: The reaction is initiated by the addition of varying concentrations of the substrate (this compound).
-
Incubation: The reaction is carried out at a constant temperature (e.g., 37°C) for a specific duration, ensuring initial velocity conditions are met.[3]
-
Termination of Reaction: The reaction is stopped by adding a quenching agent.
-
Product Quantification: The amount of product formed is quantified using a suitable analytical method.
3. Detection Methods:
-
Spectrophotometry: This method can be used if the product has a distinct absorbance spectrum from the substrate. For instance, the formation of some O-methylated products can be monitored by an increase in absorbance at a specific wavelength (e.g., 344 nm).[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or photodiode array (PDA) detector allows for the separation and quantification of the substrate and the methylated product. This method is highly specific and can distinguish between different isomers of the product.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive and specific method for detecting the formation of the methylated product and the co-product SAH. It is particularly useful for complex reaction mixtures and for confirming the identity of the products.[1]
-
Radiometric Assays: These assays use radiolabeled SAM (e.g., [3H]-SAM or [14C]-SAM). The incorporation of the radioactive methyl group into the substrate is measured by scintillation counting after separating the product from the unreacted SAM.
-
Coupled Enzyme Assays: The production of SAH can be coupled to other enzymatic reactions that lead to a detectable change, such as a change in fluorescence or absorbance.
4. Data Analysis:
The initial reaction velocities are plotted against the substrate concentrations. The kinetic parameters, Km and Vmax, are then determined by fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).[5] Alternatively, a Lineweaver-Burk plot (a double reciprocal plot) can be used for a linear representation of the data.[1]
References
- 1. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
in vivo function of Dihydrocaffeoyl-CoA in response to environmental stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo function of Dihydrocaffeoyl-CoA in response to environmental stress, placed in the context of the broader phenylpropanoid pathway. While direct research on this compound is limited, this document extrapolates its potential roles based on the well-documented functions of its precursors and related metabolites. We present this information alongside established stress-response molecules, supported by experimental data and detailed protocols for analysis.
Introduction to Phenylpropanoids and Stress Response
Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with a variety of environmental stresses, including drought, salinity, UV radiation, and pathogen attack. A cornerstone of this defense is the phenylpropanoid pathway, a metabolic route that produces a vast array of secondary metabolites. These compounds serve diverse functions, from structural support (lignin) to signaling and protection against oxidative damage (flavonoids and phenolic acids).
At the heart of this pathway are hydroxycinnamoyl-CoA thioesters, including the well-studied Caffeoyl-CoA. This guide focuses on a less-explored derivative, this compound, to assess its potential contribution to plant stress tolerance.
The Central Role of Caffeoyl-CoA and the Hypothesized Position of this compound
Caffeoyl-CoA is a critical intermediate in the biosynthesis of lignin (B12514952), a complex polymer that strengthens plant cell walls, providing a physical barrier against pathogens and mechanical stress. The enzyme Caffeoyl-CoA O-methyltransferase (CCoAOMT) is pivotal in this process, converting Caffeoyl-CoA to Feruloyl-CoA, a primary precursor for guaiacyl (G) and syringyl (S) lignin units. The expression of CCoAOMT is often upregulated in response to various abiotic stresses, highlighting the importance of this pathway in stress adaptation.
This compound, as the saturated form of Caffeoyl-CoA, is hypothesized to arise from the reduction of the double bond in the propionyl side chain of Caffeoyl-CoA. This conversion would likely be catalyzed by a reductase enzyme. While the specific enzyme responsible for this reaction in vivo is not well-characterized, its existence would imply a diversion from the canonical lignin biosynthesis pathway, potentially leading to the formation of different classes of compounds or modulating the pool of available Caffeoyl-CoA for lignin synthesis.
Hypothesized position of this compound in the phenylpropanoid pathway.
Comparative Analysis of this compound and Other Stress-Response Molecules
To understand the potential function of this compound, we compare it with its unsaturated precursor, Caffeoyl-CoA, and its corresponding free acid, Dihydrocaffeic acid, in the context of their roles in stress mitigation.
| Feature | This compound (Hypothesized) | Caffeoyl-CoA (Established) | Dihydrocaffeic Acid (Established) | Other Phenylpropanoids (e.g., Flavonoids) |
| Primary Role | Precursor to specialized metabolites; potential antioxidant. | Central precursor for lignin biosynthesis. | Antioxidant, anti-inflammatory.[1][2] | Antioxidants, UV protectants, signaling molecules. |
| Mechanism of Action | May contribute to ROS scavenging. Its saturated side chain might alter its reactivity and the properties of downstream products. | Provides monolignol units for cell wall reinforcement and acts as a barrier against stressors. | Directly scavenges free radicals.[2] | Scavenge ROS, chelate metal ions, and absorb UV radiation. |
| Regulation under Stress | Potentially synthesized via stress-induced reductases. | Flux is directed towards lignin via upregulated CCoAOMT under stress. | Accumulates as a result of the breakdown of more complex phenylpropanoids. | Biosynthesis is generally upregulated by various abiotic stresses. |
| Experimental Evidence | Limited direct in vivo evidence. Its presence and function are inferred from the detection of dihydrocaffeic acid. | Extensive research demonstrates its crucial role in lignification in response to stress. | Studies show its accumulation and antioxidant capacity in vitro and in biological systems.[1][2] | Numerous studies have quantified their accumulation and demonstrated their protective roles under stress. |
Quantitative Data and Experimental Protocols
While direct quantitative data for this compound under environmental stress is scarce, the following tables provide representative data for related compounds and outline the methodologies for their analysis. These protocols can be adapted for the quantification of this compound.
Table 1: Representative Changes in Phenylpropanoid Pathway Metabolites under Drought Stress
| Metabolite | Plant Species | Stress Condition | Fold Change (Stressed vs. Control) | Reference |
| Caffeic Acid | Dendrobium sinense | Moderate Drought | +2.5 | [3] |
| Ferulic Acid | Triticum aestivum | Drought | Increased | [4] |
| Total Phenolics | Capsicum annuum | Drought | Increased | [5] |
| Lignin Content | Capsicum annuum | Drought | Increased | [5] |
| Flavonoids | Dendrobium sinense | Moderate Drought | +3.0 | [3] |
Experimental Protocol: Quantification of Acyl-CoA Esters in Plant Tissues by LC-MS/MS
This protocol is adapted from established methods for the analysis of acyl-CoA esters and is suitable for the quantification of this compound.
1. Tissue Harvesting and Extraction:
-
Flash-freeze plant tissue in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue to a fine powder.
-
Extract the powder with a solution of 2-propanol and 50 mM KH2PO4 buffer (pH 7.2) (1:1, v/v).
-
Add acetonitrile (B52724) and saturated (NH4)2SO4 to the extract, vortex, and centrifuge to separate the phases.
-
Collect the upper aqueous phase containing the acyl-CoA esters.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Use a C18 SPE cartridge to remove nonpolar contaminants.
-
Condition the cartridge with methanol (B129727) and then with the extraction buffer.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with the extraction buffer.
-
Elute the acyl-CoA esters with a solution of methanol and water.
3. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of (A) 10 mM ammonium (B1175870) acetate (B1210297) in water and (B) 10 mM ammonium acetate in 90% acetonitrile/10% water.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Parent Ion: The [M+H]+ of this compound.
-
Fragment Ions: Common fragments for CoA esters, such as the adenosine (B11128) diphosphate (B83284) moiety.
-
-
Quantification: Use a standard curve generated with a synthetic this compound standard. An internal standard (e.g., a 13C-labeled CoA ester) should be used to correct for extraction and matrix effects.
Workflow for Acyl-CoA analysis.
Experimental Protocol: In Vitro Antioxidant Activity Assay (DPPH)
This protocol can be used to compare the radical scavenging activity of this compound (or its corresponding acid) with other compounds.
1. Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare solutions of the test compounds (e.g., Dihydrocaffeic acid, Caffeic acid, Ascorbic acid as a positive control) at various concentrations in methanol.
2. Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound solutions to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
3. Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Conclusion and Future Directions
While the direct in vivo role of this compound in environmental stress response is yet to be fully elucidated, its position within the phenylpropanoid pathway and the known antioxidant properties of its de-esterified form, Dihydrocaffeic acid, suggest a potential contribution to plant defense mechanisms. Its formation would represent a branch point from the main lignin biosynthetic pathway, potentially modulating the availability of precursors for lignification and generating alternative metabolites with protective functions.
Future research should focus on:
-
Identifying and characterizing the enzyme(s) responsible for the conversion of Caffeoyl-CoA to this compound and determining if their expression is induced by environmental stress.
-
Developing sensitive and specific methods for the routine quantification of this compound in plant tissues to correlate its abundance with stress tolerance.
-
Conducting in vivo functional studies using genetic approaches (e.g., gene knockout or overexpression) to directly assess the contribution of the this compound branch to stress resistance.
By addressing these knowledge gaps, a clearer picture of the intricate metabolic adjustments that plants undertake to survive in challenging environments will emerge, potentially offering new targets for crop improvement and the development of novel bioactive compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant effects of dihydrocaffeic acid in human EA.hy926 endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcriptomics and Metabolomics Reveal Purine and Phenylpropanoid Metabolism Response to Drought Stress in Dendrobium sinense, an Endemic Orchid Species in Hainan Island - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Dihydrocaffeoyl-CoA vs. Sinapoyl-CoA: A Comparative Guide to their Roles as Substrates in Lignin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of dihydrocaffeoyl-CoA and sinapoyl-CoA as potential substrates in the biosynthesis of lignin (B12514952), a complex polymer essential for structural integrity in terrestrial plants. The information presented herein is based on available experimental data, offering an objective overview for researchers in plant biochemistry, metabolic engineering, and drug development seeking to understand and manipulate the lignin biosynthetic pathway.
Introduction
Lignin is primarily derived from the polymerization of three main monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol, which give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units, respectively. The composition of these units varies significantly between plant species, developmental stages, and tissue types, affecting the physical and chemical properties of the resulting polymer. The biosynthesis of these monolignols involves a series of enzymatic reactions within the phenylpropanoid pathway, where hydroxycinnamoyl-CoA thioesters serve as key intermediates.
This guide focuses on two such intermediates: sinapoyl-CoA, a well-established precursor to S-lignin, and this compound, a structurally related molecule whose role in lignin biosynthesis is less defined.
Comparative Analysis of Substrate Roles
Sinapoyl-CoA is a central and extensively studied substrate in the biosynthesis of syringyl (S) lignin, which is particularly abundant in angiosperms. It is synthesized from feruloyl-CoA via a two-step hydroxylation and methylation process. Sinapoyl-CoA then serves as a direct substrate for Cinnamoyl-CoA Reductase (CCR), which catalyzes its reduction to sinapaldehyde (B192390). Subsequently, sinapaldehyde is reduced by Cinnamyl Alcohol Dehydrogenase (CAD) to form sinapyl alcohol, the monomeric precursor of S-lignin. Tracer experiments have confirmed the conversion of sinapic acid to sinapyl alcohol via sinapoyl-CoA, solidifying its role in the pathway.[1]
This compound , in contrast, is not recognized as a direct or significant substrate in the canonical monolignol biosynthetic pathway. While dihydrocaffeic acid has been identified in various plants, its metabolic pathway and the enzymes that act on its CoA ester are not well-elucidated in the context of lignification.[2][3] Hypothetically, this compound could be formed by the reduction of the double bond of caffeoyl-CoA by an NADPH-dependent reductase.[3] However, experimental evidence demonstrating that this compound is a substrate for key lignin biosynthetic enzymes like CCR is currently lacking in the scientific literature. Its primary role may lie in other branches of phenylpropanoid metabolism, such as the biosynthesis of certain dihydrochalcones or other specialized metabolites.[4][5]
Quantitative Data on Enzyme Kinetics
The most relevant enzyme for comparing the efficacy of these CoA esters as lignin precursors is Cinnamoyl-CoA Reductase (CCR), which catalyzes the first committed step in the monolignol-specific branch of the pathway. Extensive kinetic data is available for CCR from various plant species with a range of substrates, including sinapoyl-CoA.
Table 1: Kinetic Parameters of Cinnamoyl-CoA Reductase (CCR) with Sinapoyl-CoA and Other Relevant Substrates
| Plant Species & Enzyme | Substrate | Km (µM) | Vmax (µM min-1) | kcat (min-1) | kcat/Km (µM-1 min-1) | Reference |
| Oryza sativa (Rice) - OsCCR19 | Sinapoyl-CoA | 62.54 | - | - | 0.55 | [1] |
| Oryza sativa (Rice) - OsCCR20 | Sinapoyl-CoA | 23.34 | - | - | 0.24 | [1] |
| Oryza sativa (Rice) - OsCCR21 | Sinapoyl-CoA | 10.20 | - | - | 0.07 | [1] |
| Populus tremuloides (Aspen) - PtCCR | Sinapoyl-CoA | 104.5 | - | - | - | [6] |
| Medicago sativa (Alfalfa) - MsCCR1 | Sinapoyl-CoA | 11.77 | 1.83 | 11.23 | 0.95 | [7] |
| Triticum aestivum (Wheat) - Ta-CCR1 | Sinapoyl-CoA | 16.5 | 1.33 | - | - | [8] |
| Petunia hybrida - Ph-CCR1 | Sinapoyl-CoA | 8.8 | - | 114.6 | 13.0 | [9] |
Note: "-" indicates data not reported in the cited source.
Table 2: Comparative Substrate Specificity of Cinnamoyl-CoA Reductase (CCR) - Lack of Data for this compound
| Substrate | Status as a CCR Substrate |
| Sinapoyl-CoA | Established substrate for many CCRs, leading to S-lignin. |
| Feruloyl-CoA | Generally the preferred substrate for many CCRs, leading to G-lignin. |
| p-Coumaroyl-CoA | Substrate for many CCRs, leading to H-lignin. |
| Caffeoyl-CoA | Generally a less preferred substrate compared to feruloyl-CoA for most CCRs. |
| This compound | No experimental data found to indicate it is a substrate for CCR in the context of lignin biosynthesis. |
Experimental Protocols
Cinnamoyl-CoA Reductase (CCR) Activity Assay (Spectrophotometric Method)
This protocol is a generalized method based on common practices for measuring CCR activity.
Principle: The enzymatic activity of CCR is determined by monitoring the decrease in absorbance resulting from the oxidation of NADPH and the conversion of the cinnamoyl-CoA ester to the corresponding cinnamaldehyde.
Materials:
-
Purified recombinant CCR enzyme
-
100 mM Sodium/Potassium Phosphate (B84403) buffer (pH 6.25) or 100 mM Sodium Citrate (B86180) buffer (pH 6.2)
-
NADPH stock solution (e.g., 10 mM)
-
Hydroxycinnamoyl-CoA substrate stock solution (e.g., sinapoyl-CoA, feruloyl-CoA) (e.g., 1 mM)
-
UV/Vis Spectrophotometer capable of reading at 366 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the phosphate or citrate buffer.
-
Add NADPH to a final concentration of 40-160 µM.
-
Add the hydroxycinnamoyl-CoA substrate to a final concentration of 30-150 µM. For kinetic studies, vary the substrate concentration over a suitable range (e.g., 5-150 µM).
-
Equilibrate the mixture at the desired reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of purified CCR enzyme (e.g., 2-5 µg).
-
Immediately monitor the decrease in absorbance at 366 nm for a set period (e.g., 10 minutes).
-
The rate of the reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient for the combined transformation of the hydroxycinnamoyl-CoA and NADPH.[10]
Data Analysis:
-
Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of protein.
-
For kinetic analysis, plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Signaling Pathways and Experimental Workflows
Conclusion
The roles of sinapoyl-CoA and this compound in lignin biosynthesis are markedly different based on current scientific understanding. Sinapoyl-CoA is a well-characterized, crucial substrate for the production of syringyl lignin in angiosperms, with a wealth of kinetic data available for the enzymes that process it. In contrast, this compound does not appear to be a substrate for the key enzymes of the canonical monolignol pathway. The lack of experimental evidence for its conversion to a monolignol suggests that its metabolic fate likely lies outside of lignification, possibly in the biosynthesis of other specialized phenylpropanoid compounds.
For researchers aiming to manipulate lignin composition, targeting the enzymes involved in the synthesis and reduction of sinapoyl-CoA is a proven strategy. The potential involvement of this compound in plant secondary metabolism remains an area for future investigation, but its direct role in lignin biosynthesis is not supported by the current body of evidence.
References
- 1. Frontiers | Biochemical and Expression Analyses of the Rice Cinnamoyl-CoA Reductase Gene Family [frontiersin.org]
- 2. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biosynthetic Pathway and Metabolic Engineering of Plant Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Specificity of Acyl-CoA Synthetases: A Comparative Analysis of Dihydrocaffeic Acid and Caffeic Acid Activation
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the substrate specificity of acyl-CoA synthetases, particularly focusing on the activation of dihydrocaffeic acid versus the more commonly studied caffeic acid, reveals important distinctions for researchers in drug development and metabolic engineering. While direct comparative kinetic data for dihydrocaffeic acid remains limited, analysis of related enzymes and substrates provides valuable insights into their potential differential activation. This guide synthesizes available experimental data, details relevant protocols, and visualizes the enzymatic processes and pathways involved.
The activation of phenolic acids, such as caffeic acid and its saturated counterpart dihydrocaffeic acid, to their corresponding coenzyme A (CoA) esters is a critical step in their metabolism and the biosynthesis of various secondary metabolites in plants. This reaction is catalyzed by a class of enzymes known as acyl-CoA synthetases, with 4-coumarate:CoA ligases (4CLs) being the most well-characterized for this substrate class.
Quantitative Comparison of Substrate Specificity
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (min⁻¹µM⁻¹) | Reference |
| Sm4CL1 | Caffeic Acid | 10.87 | 2.85 | 0.26 | [1] |
| Sm4CL2 | Caffeic Acid | 18.96 | 35.84 | 1.89 | [1] |
| Sm4CL2 | Dihydro-p-coumaric Acid | Not Reported | Higher than Caffeic Acid | Not Reported | [1] |
Table 1: Kinetic parameters of Selaginella moellendorffii 4-coumarate:CoA ligases (Sm4CL1 and Sm4CL2) for caffeic acid and qualitative data for dihydro-p-coumaric acid.
The data indicates that Sm4CL2 is significantly more efficient at activating caffeic acid compared to Sm4CL1, primarily due to a much higher turnover rate (k_cat_). Notably, the study on Sm4CL2 also reported a higher substrate turnover rate with dihydro-p-coumaric acid compared to other tested substrates, including caffeic acid, although specific kinetic constants were not provided in the primary publication.[1] This suggests that the saturation of the propionate (B1217596) side chain does not abolish and may even enhance the binding and/or turnover by certain 4CL isoforms. The lack of the double bond in dihydrocaffeic acid and dihydro-p-coumaric acid may alter the substrate's conformation, potentially leading to a better fit in the active site of specific enzyme isoforms.
Experimental Protocols
The determination of acyl-CoA synthetase activity and substrate specificity for phenolic acids can be performed using spectrophotometric or High-Performance Liquid Chromatography (HPLC)-based assays.
Spectrophotometric Assay for 4-Coumarate:CoA Ligase (4CL) Activity
This method continuously monitors the formation of the cinnamoyl-CoA thioester product, which absorbs light at a specific wavelength.
Principle: The formation of the thioester bond in the product (e.g., caffeoyl-CoA) results in a shift in the absorbance spectrum compared to the free acid substrate. The rate of increase in absorbance at the product's maximum absorption wavelength is proportional to the enzyme activity.
Reagents:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
ATP (5 mM)
-
MgCl₂ (5 mM)
-
Coenzyme A (CoA) (0.3 mM)
-
Substrate (caffeic acid or dihydrocaffeic acid) (200 µM)
-
Purified recombinant 4CL enzyme (10 µg)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and the substrate in a quartz cuvette.
-
Initiate the reaction by adding CoA.
-
Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at the specific wavelength for the expected product (e.g., 346 nm for caffeoyl-CoA) over time.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
Kinetic parameters (K_m_ and V_max_) can be determined by measuring the initial rates at varying substrate concentrations.
HPLC-Based Assay for Acyl-CoA Synthetase Activity
This method is an endpoint assay that separates and quantifies the substrate and product at the end of the reaction. It is particularly useful when the spectrophotometric properties of the substrate and product are not sufficiently distinct or for substrates where the product's extinction coefficient is unknown.
Principle: The enzymatic reaction is stopped after a defined time, and the mixture is analyzed by reverse-phase HPLC. The substrate and the acyl-CoA product are separated based on their hydrophobicity and detected by their UV absorbance. The amount of product formed is quantified by comparing its peak area to a standard curve.
Reagents:
-
Same as the spectrophotometric assay.
-
Reaction stop solution (e.g., 10% trichloroacetic acid)
-
HPLC mobile phase A: 0.1% phosphoric acid in water
-
HPLC mobile phase B: Acetonitrile
-
Standards for the substrate and the expected acyl-CoA product.
Procedure:
-
Set up the enzymatic reaction as described for the spectrophotometric assay.
-
Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Elute the compounds using a gradient of mobile phase B in A.
-
Monitor the elution profile using a UV detector at the appropriate wavelength for the substrate and product.
-
Quantify the product by integrating the peak area and comparing it to a standard curve.
Visualizing the Process and Pathways
To better understand the context of acyl-CoA synthetase activity with dihydrocaffeic and caffeic acid, the following diagrams illustrate the experimental workflow and the relevant metabolic pathway.
Conclusion
The available evidence, primarily from studies on 4-coumarate:CoA ligases, suggests that acyl-CoA synthetases can exhibit significant activity towards both unsaturated and saturated phenylpropanoids. The observation that Sm4CL2 from Selaginella moellendorffii has a high turnover rate for dihydro-p-coumaric acid indicates a strong possibility that specific acyl-CoA synthetase isoforms exist that can efficiently activate dihydrocaffeic acid. The structural difference, namely the absence of the Cα=Cβ double bond in the propionate side chain, likely influences substrate positioning within the enzyme's active site, leading to isoform-specific differences in catalytic efficiency.
For researchers and drug development professionals, these findings underscore the importance of empirical testing of substrate specificity for individual acyl-CoA synthetase isoforms. The assumption that an enzyme active on caffeic acid will have similar or lower activity on its saturated counterpart may not be universally valid. Further research, including the generation of direct comparative kinetic data for dihydrocaffeic acid with a range of acyl-CoA synthetases, is crucial for a more complete understanding of phenylpropanoid metabolism and for the rational design of metabolic pathways and therapeutic agents.
References
Validating the Role of Dihydrocaffeoyl-CoA in Suberin Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the role of dihydrocaffeoyl-CoA and its key enzyme, FATTY ALCOHOL:CAFFEOYL-CoA CAFFEOYL TRANSFERASE (FACT), in the biosynthesis of suberin, a critical protective biopolymer in plants. We will explore experimental data validating its function and compare it with alternative pathways involving other hydroxycinnamoyl-CoA esters. Detailed experimental protocols and visual pathway representations are included to support further research and development.
The Central Role of this compound in the Suberin Polyphenolic Domain
Suberin is a complex heteropolymer composed of a polyaliphatic and a polyphenolic domain. The polyphenolic domain is largely derived from phenylpropanoid metabolism, with hydroxycinnamic acids like ferulic acid and caffeic acid being key components. This compound serves as a direct precursor for the incorporation of caffeate into the suberin polymer. This process is primarily mediated by the enzyme FATTY ALCOHOL:CAFFEOYL-CoA CAFFEOYL TRANSFERASE (FACT), a member of the BAHD family of acyltransferases.
Comparative Analysis of Suberin Composition: Wild-Type vs. fact Mutants
Genetic studies using Arabidopsis thaliana mutants lacking a functional FACT gene provide strong evidence for its role in caffeate incorporation into suberin. Analysis of suberin monomers from the roots of wild-type and fact mutant plants reveals a significant and specific reduction in caffeate levels in the mutants.
Table 1: Suberin Monomer Composition in Taproots of Wild-Type (Col-0) and fact Mutant Arabidopsis
| Monomer Class | Wild-Type (µg/g dry weight) | fact Mutant (µg/g dry weight) | % Change in fact Mutant |
| Phenylpropanoids | |||
| Caffeate | 15.2 ± 2.1 | 1.8 ± 0.5 | -88% |
| Ferulate | 85.1 ± 9.8 | 80.5 ± 11.2 | -5% |
| Coumarate | 5.6 ± 0.9 | 6.1 ± 1.1 | +9% |
| Fatty Acids | |||
| C16:0 | 112.3 ± 15.4 | 109.8 ± 14.7 | -2% |
| C18:0 | 45.7 ± 6.2 | 44.9 ± 5.9 | -2% |
| C22:0 | 25.1 ± 3.5 | 24.8 ± 3.1 | -1% |
| ω-Hydroxy Fatty Acids | |||
| C16:0 | 234.5 ± 28.1 | 230.1 ± 25.6 | -2% |
| C18:1 | 189.2 ± 21.3 | 185.5 ± 20.1 | -2% |
| C22:0 | 78.4 ± 9.1 | 77.9 ± 8.5 | -1% |
| α,ω-Diacids | |||
| C16:0 | 155.6 ± 18.2 | 153.9 ± 17.5 | -1% |
| C18:1 | 121.3 ± 14.5 | 119.8 ± 13.9 | -1% |
Data are presented as mean ± SD from four biological replicates. Data adapted from Kosma et al., 2012.[1]
As shown in Table 1, the fact mutant exhibits a dramatic and specific reduction in caffeate content within the root suberin, with minimal impact on other phenylpropanoid or aliphatic monomers.[1] This highlights the specific role of FACT in incorporating caffeate into the suberin polymer.
Alternative Pathways: The Role of Other Hydroxycinnamoyl-CoAs
While this compound is crucial for caffeate incorporation, other hydroxycinnamoyl-CoAs, such as feruloyl-CoA and p-coumaroyl-CoA, are also significant contributors to the suberin polyphenolic domain. The incorporation of these monomers is catalyzed by other members of the BAHD acyltransferase family, such as ALIPHATIC SUBERIN FERULOYL TRANSFERASE (ASFT).
Table 2: Comparison of Substrate Specificity of FACT and ASFT
| Enzyme | Preferred Acyl-CoA Donor | Other Acyl-CoA Substrates | Preferred Acyl Acceptor | Reference |
| FACT | Caffeoyl-CoA | Feruloyl-CoA, Coumaroyl-CoA (lower activity) | Fatty Alcohols | [2] |
| ASFT | Feruloyl-CoA | Coumaroyl-CoA (lower activity) | ω-Hydroxy Fatty Acids, Fatty Alcohols | [3][4] |
Enzymatic assays demonstrate that FACT has a higher affinity for caffeoyl-CoA, while ASFT shows a preference for feruloyl-CoA.[2][3][4] This substrate specificity of different acyltransferases allows for the controlled incorporation of various hydroxycinnamic acids into the growing suberin polymer, contributing to its complex structure and function.
Experimental Protocols
Analysis of Suberin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the method for the quantitative analysis of suberin monomers from plant root tissue.
a. Sample Preparation and Delipidation:
-
Harvest fresh root tissue and wash thoroughly with deionized water.
-
Lyophilize the tissue and grind to a fine powder.
-
Extract soluble lipids by sequential incubation in chloroform (B151607):methanol (2:1, v/v), methanol, and chloroform at room temperature.
-
Dry the delipidated residue under a stream of nitrogen gas.
b. Depolymerization of Suberin:
-
To the dried residue, add 1 M sodium methoxide (B1231860) in methanol.
-
Incubate at 60°C for 2 hours with occasional vortexing.
-
Add 1 M NaCl and extract the fatty acid methyl esters with n-hexane.
-
Repeat the extraction twice and pool the hexane (B92381) fractions.
-
Wash the combined hexane fractions with 0.5 M NaCl and dry over anhydrous sodium sulfate.
c. Derivatization:
-
Evaporate the hexane extract to dryness under nitrogen.
-
Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.
-
Incubate at 70°C for 30 minutes to convert hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters.
d. GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
-
Use a temperature program that effectively separates the different suberin monomers (e.g., initial temperature of 150°C, ramp to 300°C at 3°C/min, hold for 15 min).
-
Identify monomers based on their mass spectra by comparison with libraries (e.g., NIST) and authentic standards.
-
Quantify the monomers by integrating the peak areas and comparing them to an internal standard (e.g., docosane).[5][6]
Enzymatic Assay for FATTY ALCOHOL:CAFFEOYL-CoA CAFFEOYL TRANSFERASE (FACT)
This protocol describes an in vitro assay to determine the activity and substrate specificity of the FACT enzyme.
a. Expression and Purification of Recombinant FACT:
-
Clone the coding sequence of the FACT gene into an expression vector (e.g., pET vector with a His-tag).
-
Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purify the recombinant His-tagged FACT protein using nickel-affinity chromatography.
b. Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
100 mM phosphate (B84403) buffer (pH 7.0)
-
100 µM caffeoyl-CoA (or other hydroxycinnamoyl-CoA for specificity testing)
-
200 µM fatty alcohol (e.g., octadecanol)
-
1 µg of purified recombinant FACT protein
-
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10% formic acid.
c. Product Analysis:
-
Extract the reaction products with ethyl acetate.
-
Evaporate the solvent and derivatize the residue with BSTFA as described in the GC-MS protocol.
-
Analyze the products by GC-MS to identify and quantify the formation of the corresponding fatty alcohol caffeate.[7][8][9]
Visualizing the Suberin Biosynthesis Pathway
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Suberin biosynthesis pathway highlighting the role of this compound and FACT.
References
- 1. researchgate.net [researchgate.net]
- 2. A hydroxycinnamoyltransferase responsible for synthesizing suberin aromatics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of a BAHD Acyltransferase, OsAt10, Alters Rice Cell Wall Hydroxycinnamic Acid Content and Saccharification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The macromolecular aromatic domain in suberized tissue: a changing paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Identification and Quantification of Suberin Monomers of Root and Tuber Periderm from Potato (Solanum tuberosum) as Fatty Acyl tert-Butyldimethylsilyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification and Characterization of Five BAHD Acyltransferases Involved in Hydroxycinnamoyl Ester Metabolism in Chicory [frontiersin.org]
- 8. Identification and Characterization of Five BAHD Acyltransferases Involved in Hydroxycinnamoyl Ester Metabolism in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis [frontiersin.org]
comparative metabolic profiling of wild-type vs. Dihydrocaffeoyl-CoA pathway mutants
A Guide for Researchers, Scientists, and Drug Development Professionals
The dihydrocaffeoyl-CoA pathway, a key branch of the broader phenylpropanoid metabolism, plays a crucial role in the biosynthesis of various secondary metabolites in plants, including lignin (B12514952) precursors. Understanding the metabolic consequences of disruptions in this pathway is essential for advancements in plant science, biofuel production, and the development of novel therapeutic agents. This guide provides an objective comparison of the metabolic profiles of wild-type organisms versus those with mutations in the this compound pathway, supported by experimental data and detailed methodologies.
Metabolic Consequences of Pathway Disruption
Genetic mutations in the enzymes of the this compound pathway lead to significant alterations in the metabolic landscape. These changes are not only confined to the immediate substrates and products of the defunct enzyme but also ripple through interconnected metabolic networks. Studies on mutants such as cinnamoyl CoA reductase1 (ccr1) and hydroxycinnamoyl CoA: shikimate hydroxycinnamoyl transferase (hct) have revealed a general trend of substrate accumulation and product depletion, with broader consequences for plant development and stress responses.
Perturbations in the lignin biosynthetic pathway, which heavily relies on intermediates from the this compound pathway, often result in shifts in both primary and secondary metabolism and global transcriptional reprogramming.[1] For instance, a decrease in the carbon flux towards lignin due to pathway mutations can lead to the accumulation of various hexosylated phenylpropanoids.[1]
Quantitative Metabolite Analysis
The following table summarizes the quantitative changes in key metabolites observed in this compound pathway mutants compared to their wild-type counterparts. The data is compiled from studies on Arabidopsis thaliana mutants.
| Metabolite Class | Metabolite | Mutant Genotype | Change vs. Wild-Type | Reference |
| Hydroxycinnamic Acids | p-Coumaric Acid | ccr1 | Increase | [2] |
| Ferulic Acid | ccr1 | Increase | [2] | |
| Hydroxycinnamoyl Esters | p-Coumaroyl-shikimate | hct | Absent | [3] |
| Caffeoyl-shikimate | hct | Absent | [3] | |
| p-Coumaroyl-glucose | hct | ~80-fold accumulation | [3] | |
| Hydroxycinnamyl Aldehydes | Coniferaldehyde | ccr1 | Decrease | [2] |
| Sinapaldehyde | ccr1 | Decrease | [2] | |
| Hydroxycinnamyl Alcohols | Coniferyl alcohol | ccr1 | Decrease | [2] |
| Sinapyl alcohol | ccr1 | Decrease | [2] |
Experimental Protocols
The following protocols provide a detailed methodology for the comparative metabolic profiling of wild-type and this compound pathway mutant plants, focusing on the analysis of the phenylpropanoid pathway.
Plant Growth and Sample Collection
-
Plant Material: Arabidopsis thaliana wild-type (e.g., Col-0) and mutant lines (e.g., ccr1, hct).
-
Growth Conditions: Plants are grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
-
Sample Collection: The basal sections of the primary inflorescence stems are harvested at a specific developmental stage (e.g., when the primary bolt is 15-20 cm tall). Samples are immediately frozen in liquid nitrogen and stored at -80°C until extraction.
Metabolite Extraction
-
Sample Preparation: Frozen stem tissue is ground to a fine powder in liquid nitrogen using a mortar and pestle or a cryogenic grinder.
-
Extraction Solvent: 80% (v/v) aqueous methanol (B129727) is a common solvent for extracting a broad range of polar and semi-polar metabolites.[4]
-
Extraction Procedure:
-
Add the pre-chilled extraction solvent to the powdered tissue at a ratio of 10 µL per mg of fresh weight.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at 65°C for 30-60 minutes with continuous vortexing to enhance the release of phenylpropanoids, particularly more hydrophobic compounds.[2]
-
Centrifuge the samples at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant for analysis. For targeted acyl-CoA profiling, specialized extraction methods using buffered solvents at neutral pH may be required to ensure metabolite stability.[4]
-
Metabolite Analysis by LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap mass analyzer).
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used for the separation of phenylpropanoids.
-
Mobile Phase: A gradient of aqueous solvent (e.g., water with 2.5 mM ammonium (B1175870) acetate, pH 5.3) and an organic solvent (e.g., acetonitrile (B52724) with 0.02% formic acid) is employed.[5]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is often used to detect a wide range of metabolites.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for targeted quantification of known metabolites, providing high sensitivity and specificity.
-
Data Analysis
-
Peak Integration and Quantification: Raw data is processed using the instrument's software to integrate peak areas. Quantification is achieved by comparing the peak areas of endogenous metabolites to those of a standard curve generated from authentic chemical standards.
-
Statistical Analysis: Statistical significance of the differences in metabolite levels between wild-type and mutant samples is determined using t-tests or ANOVA.
Visualizing the this compound Pathway and Experimental Workflow
To provide a clearer understanding of the biochemical and experimental processes, the following diagrams have been generated.
Caption: this compound Pathway and its relation to lignin biosynthesis.
Caption: Workflow for comparative metabolic profiling.
References
- 1. A feast of consequences: Transcriptional and metabolic responses to lignin pathway perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography Coupled with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Function of the HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE is evolutionarily conserved in embryophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
Functional Redundancy in the Dihydrocaffeoyl-CoA Pathway: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways is critical for targeted therapeutic development. This guide provides a comparative analysis of the functional redundancy of enzymes within the Dihydrocaffeoyl-CoA pathway, a key route in the biosynthesis of various pharmacologically active compounds.
The this compound pathway, a branch of the broader phenylpropanoid pathway, is integral to the production of numerous plant secondary metabolites with significant medicinal properties. Functional redundancy, where multiple enzymes can catalyze the same reaction, is a common phenomenon in such vital metabolic networks. This redundancy can present both challenges and opportunities for metabolic engineering and drug development, as targeting a single enzyme may not be sufficient to modulate the pathway's output. This guide synthesizes available experimental data to shed light on the key enzymes and their potential for functional overlap.
Key Enzymes and Evidence of Functional Redundancy
The conversion of caffeoyl-CoA to this compound is a critical reduction step. While the specific enzymes exclusively dedicated to this conversion are not fully elucidated in all plant species, evidence from related pathways, particularly the well-studied phenylpropanoid pathway, points towards the Cinnamoyl-CoA Reductase (CCR) family of enzymes as the primary candidates.
Studies in various plant species, including Arabidopsis thaliana, rice (Oryza sativa), and alfalfa (Medicago sativa), have revealed that CCR is not a single enzyme but rather a family of related proteins.[1][2] These isoforms often exhibit differential expression patterns in various tissues and under different environmental conditions, as well as varying substrate specificities.[3] This multiplicity of CCR genes is a strong indicator of functional redundancy. For instance, in Arabidopsis, AtCCR1 is primarily involved in developmental lignification, while AtCCR2 is induced in response to pathogens, suggesting distinct yet potentially overlapping roles.[3]
While direct quantitative data on the functional redundancy specifically for the reduction of caffeoyl-CoA to this compound is limited, the broader understanding of the CCR family allows for informed hypotheses. It is plausible that several CCR isoforms can act on caffeoyl-CoA, and the knockout of a single CCR gene might be compensated by the activity of other isoforms.
Comparative Analysis of Enzyme Kinetics
Biochemical characterization of CCR isoforms from different plant species has provided insights into their substrate preferences. While feruloyl-CoA is often the preferred substrate for many CCRs involved in lignin (B12514952) biosynthesis, a significant activity with caffeoyl-CoA has also been reported.[4][5]
Table 1: Comparative Kinetic Parameters of Cinnamoyl-CoA Reductase (CCR) Isoforms for Caffeoyl-CoA
| Enzyme | Source Organism | Km (µM) for Caffeoyl-CoA | Vmax/Km (Relative Efficiency) | Reference |
| AtCCR1 | Arabidopsis thaliana | 12.5 | Lower | [6] |
| AtCCR2 | Arabidopsis thaliana | Not determined | Likely lower than AtCCR1 | [3] |
| Ta-CCR1 | Triticum aestivum (Wheat) | Substrate, but not preferred | Lower than for feruloyl-CoA | [5] |
| SbCCR1 | Sorghum bicolor | High Affinity | Lower activity than for feruloyl-CoA | [4] |
| MsCCR-like1 | Medicago sativa (Alfalfa) | Catalyzes | Similar Km to p-coumaroyl-CoA | [2] |
Note: Direct comparative values for Vmax/Km are often not available across different studies due to varying experimental conditions. The relative efficiency is inferred from the reported substrate preferences.
The data suggests that while several CCRs can utilize caffeoyl-CoA, their efficiency varies. This variation in kinetic parameters among isoforms underpins the concept of functional redundancy, where the overall flux through the pathway is maintained even in the absence of one particular enzyme, albeit potentially at a different rate.
Experimental Protocols for Assessing Functional Redundancy
To definitively establish and quantify functional redundancy within the this compound pathway, a combination of genetic, biochemical, and metabolomic approaches is necessary.
Gene Knockout and Complementation Analysis
Objective: To determine the in vivo contribution of individual and multiple enzymes to the this compound pathway.
Methodology:
-
Generation of Mutants: Create single, double, and potentially triple knockout mutants for candidate genes (e.g., different CCR isoforms) using CRISPR/Cas9 or T-DNA insertion lines in a model organism like Arabidopsis thaliana.
-
Phenotypic Analysis: Observe the mutant plants for any developmental or stress-related phenotypes.
-
Metabolite Profiling: Extract metabolites from the wild-type and mutant plants and perform targeted metabolomic analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of this compound and downstream products. A significant reduction in the target metabolite in a single mutant, which is further exacerbated in a double mutant, would indicate functional redundancy.
-
Complementation: Introduce a functional copy of the knocked-out gene back into the mutant background to rescue the wild-type phenotype, confirming the gene's function.
In Vitro Enzyme Kinetic Assays
Objective: To determine the substrate specificity and kinetic parameters of individual enzyme isoforms.
Methodology:
-
Heterologous Protein Expression and Purification: Clone the coding sequences of the candidate enzymes into an expression vector (e.g., pET vectors for E. coli) and purify the recombinant proteins.
-
Enzyme Assays: Perform kinetic assays using purified enzymes and varying concentrations of caffeoyl-CoA. The reaction progress can be monitored spectrophotometrically by measuring the decrease in absorbance of NADPH at 340 nm.
-
Data Analysis: Determine the Km and Vmax values by fitting the initial velocity data to the Michaelis-Menten equation. This allows for a direct comparison of the catalytic efficiencies of different isoforms.
Visualizing the Pathway and Experimental Logic
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: The this compound pathway branching from the general phenylpropanoid pathway.
Caption: Experimental workflow for investigating enzyme functional redundancy.
Conclusion
The existence of multiple isoforms of enzymes like Cinnamoyl-CoA Reductase strongly suggests a significant degree of functional redundancy in the this compound pathway. While direct experimental evidence specifically quantifying this redundancy for the conversion of caffeoyl-CoA is still emerging, the methodologies outlined in this guide provide a robust framework for such investigations. For researchers in drug development and metabolic engineering, a thorough understanding of this redundancy is paramount. It implies that targeting a single enzyme may not be sufficient to alter the metabolic flux towards desired products and that a multi-target approach or the targeting of key regulatory factors may be more effective. Future research focusing on double and higher-order mutant analysis coupled with detailed metabolomic and enzymatic studies will be crucial to fully unravel the complexities of the this compound pathway and harness its full therapeutic potential.
References
- 1. Frontiers | Biochemical and Expression Analyses of the Rice Cinnamoyl-CoA Reductase Gene Family [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Two cinnamoyl-CoA reductase (CCR) genes from Arabidopsis thaliana are differentially expressed during development and in response to infection with pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Structural and Biochemical Characterization of Cinnamoyl-CoA Reductase" by Steven A. Sattler, Alexander M. Walker et al. [digitalcommons.unl.edu]
- 5. Characterization of a cinnamoyl-CoA reductase that is associated with stem development in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
A Comparative Guide to Validating Protein-Protein Interactions within the Phenylpropanoid Pathway Leading to Dihydrocaffeoyl-CoA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common experimental techniques used to validate protein-protein interactions among key enzymes in the phenylpropanoid pathway, specifically focusing on those leading to the synthesis of Dihydrocaffeoyl-CoA. The formation of metabolic complexes, or "metabolons," is a crucial mechanism for enhancing catalytic efficiency and controlling metabolic flux. Validating the interactions between the enzymes involved is a critical step in understanding these processes.
The synthesis of this compound is a key step in the biosynthesis of various plant secondary metabolites. The enzymes involved, such as 4-coumarate:CoA ligase (4CL) and caffeoyl-CoA O-methyltransferase (CCoAOMT), are believed to form transient complexes to channel intermediates. This guide compares three widely used techniques for studying these interactions: Yeast Two-Hybrid (Y2H), Bimolecular Fluorescence Complementation (BiFC), and Co-Immunoprecipitation (Co-IP).
Quantitative Comparison of Interaction Assays
The following table summarizes the quantitative data obtained from various studies validating the interactions between enzymes of the phenylpropanoid pathway. The strength of interaction is often reported through different metrics depending on the assay.
| Interacting Proteins | Assay Method | Reported Interaction Strength/Metric | Organism/System | Reference |
| 4CL1 & CCoAOMT1 | Yeast Two-Hybrid | Growth on -His/-Ade selective media | Arabidopsis thaliana | |
| 4CL2 & CCoAOMT1 | Yeast Two-Hybrid | Growth on -His/-Ade selective media | Arabidopsis thaliana | |
| 4CL3 & CCoAOMT1 | Yeast Two-Hybrid | No significant growth | Arabidopsis thaliana | |
| 4CL1 & CCoAOMT1 | Bimolecular Fluorescence Complementation | YFP fluorescence observed in the cytoplasm | Arabidopsis protoplasts | |
| 4CL2 & CCoAOMT1 | Bimolecular Fluorescence Complementation | YFP fluorescence observed in the cytoplasm | Arabidopsis protoplasts | |
| 4CL3 & CCoAOMT1 | Bimolecular Fluorescence Complementation | No significant YFP fluorescence | Arabidopsis protoplasts | |
| 4CL-like protein & CCoAOMT | Co-Immunoprecipitation | Detection of CCoAOMT in the eluate of 4CL-like immunoprecipitate | Eschscholzia californica |
Experimental Workflow Overview
The following diagram illustrates a general workflow for validating protein-protein interactions using the techniques discussed in this guide.
Caption: A generalized workflow for identifying and validating protein-protein interactions.
Detailed Experimental Protocols
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful genetic method to screen for protein-protein interactions in vivo. It relies on the reconstitution of a functional transcription factor (e.g., GAL4) that activates reporter genes, leading to cell growth on selective media.
Principle of Yeast Two-Hybrid System
Caption: The principle of the Yeast Two-Hybrid (Y2H) assay.
Protocol Outline:
-
Vector Construction: The coding sequences for the "bait" protein (e.g., 4CL) and "prey" protein (e.g., CCoAOMT) are cloned into separate vectors containing the DNA-binding domain (BD) and activation domain (AD) of a transcription factor, respectively.
-
Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast strain (e.g., AH109 or Y2HGold).
-
Selection and Screening:
-
Transformed yeast cells are first grown on non-selective medium (SD/-Leu/-Trp) to select for cells containing both plasmids.
-
Colonies are then replica-plated onto high-stringency selective medium (SD/-Leu/-Trp/-His/-Ade) to test for interaction.
-
-
Analysis: Growth on the high-stringency medium indicates a positive interaction between the bait and prey proteins. Control transformations (e.g., empty vectors, non-interacting proteins) must be performed in parallel to rule out auto-activation and non-specific interactions.
Bimolecular Fluorescence Complementation (BiFC) Assay
BiFC assays are used to visualize protein-protein interactions in situ. The technique is based on the reconstitution of a fluorescent protein (e.g., YFP) when two non-fluorescent fragments are brought into proximity by the interaction of proteins fused to them.
Principle of Bimolecular Fluorescence Complementation
Caption: Visualization of protein interactions using the BiFC assay.
Protocol Outline:
-
Vector Construction: The proteins of interest are fused to the N-terminal (nYFP) and C-terminal (cYFP) fragments of a fluorescent protein.
-
Transient Expression: The constructs are co-expressed in a suitable system, such as Arabidopsis protoplasts or Nicotiana benthamiana leaves via agroinfiltration.
-
Microscopy: After an incubation period (e.g., 16-24 hours), the cells are observed using a confocal laser scanning microscope.
-
Analysis: The detection of fluorescence (e.g., YFP signal) indicates that the proteins of interest have interacted, bringing the two halves of the fluorescent protein together. The subcellular localization of the signal provides additional information about where the interaction occurs. Negative controls are essential.
Co-Immunoprecipitation (Co-IP)
Co-IP is an antibody-based technique used to study protein-protein interactions in their native cellular environment. It involves immunoprecipitating a protein of interest ("bait") and then analyzing the precipitate for the presence of its binding partners ("prey").
Protocol Outline:
-
Protein Extraction: Total proteins are extracted from plant tissues or cell cultures under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation:
-
The protein extract is incubated with an antibody specific to the bait protein (e.g., anti-4CL).
-
Protein A/G-agarose or magnetic beads are added to capture the antibody-protein complexes.
-
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody specific to the prey protein (e.g., anti-CCoAOMT) to confirm its presence in the complex.
Conclusion
The validation of protein-protein interactions within the this compound synthesis pathway, and the broader phenylpropanoid network, requires a multi-faceted approach. The Yeast Two-Hybrid system serves as an excellent initial screening tool due to its high-throughput nature. However, positive hits should always be validated using orthogonal methods that provide spatial and more physiologically relevant context. BiFC is invaluable for confirming interactions in situ and determining the subcellular location of the complex, while Co-IP provides strong evidence for the existence of the interaction within the cell's native environment. The combination of these techniques provides a robust framework for characterizing the transient metabolons that govern the synthesis of this compound and other vital plant metabolites.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of Dihydrocaffeoyl-CoA and its related compounds, including Dihydrocaffeic Acid and Caffeic Acid. The information presented is based on available experimental data to facilitate objective evaluation for research and development purposes.
Quantitative Antioxidant Activity
Below is a summary of the available quantitative data for related compounds:
| Compound | Assay | IC50 / Activity | Source |
| Caffeic Acid | DPPH Radical Scavenging | Lower IC50 than Dihydrocaffeic Acid | [3] |
| Lipid Peroxidation (Lard) | Less effective than Dihydrocaffeic Acid | [3] | |
| ABTS Radical Scavenging | Effective Scavenger | [4] | |
| Superoxide Anion Radical Scavenging | Effective Scavenger | [4] | |
| Dihydrocaffeic Acid | DPPH Radical Scavenging | Higher IC50 than Caffeic Acid | [3] |
| Lipid Peroxidation (Lard) | More effective than Caffeic Acid | [3] | |
| Intracellular ROS Scavenging | Protective effects observed | [5] | |
| Coenzyme A | Protein Thiol Protection | Protects against hyperoxidation | [1] |
Note: A lower IC50 value indicates higher antioxidant activity.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (e.g., Caffeic Acid, Dihydrocaffeic Acid)
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of test samples: Dissolve the test compounds and positive control in the same solvent as the DPPH solution to various concentrations.
-
Reaction: In a 96-well plate, add a specific volume of the test sample solution to a defined volume of the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of sample and 200 µL of DPPH).
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. A blank containing only the solvent is used to zero the instrument.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations: Workflows and Pathways
Experimental Workflow for Antioxidant Comparison
The following diagram illustrates a typical experimental workflow for comparing the antioxidant properties of different compounds.
Caption: Experimental workflow for comparing antioxidant properties.
Antioxidant Mechanism of Coenzyme A
Coenzyme A (CoA) contributes to cellular antioxidant defense through a process called protein CoAlation, where it forms a disulfide bond with cysteine residues on proteins. This mechanism protects proteins from irreversible oxidation under conditions of oxidative stress.
References
- 1. 2024.febscongress.org [2024.febscongress.org]
- 2. Coenzyme A - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antioxidant activity of caffeic acid (3,4-dihydroxycinnamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant effects of dihydrocaffeic acid in human EA.hy926 endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dihydrocaffeoyl-CoA: A Guide to Safe and Compliant Laboratory Practices
Immediate Safety and Disposal Plan
In the absence of a specific Safety Data Sheet (SDS) for Dihydrocaffeoyl-CoA, it is prudent to handle it with the care afforded to potentially hazardous chemicals. The disposal process should be initiated by consulting your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.[1]
The primary steps for disposal are:
-
Waste Identification and Classification : Determine if the waste is hazardous. Since specific data for this compound is unavailable, treat it as chemical waste.[2][3] Do not dispose of it down the drain or in regular trash.[4]
-
Segregation : Keep this compound waste separate from other laboratory waste streams to avoid unintended chemical reactions.[3] It should be segregated as chemical waste.[3]
-
Containment and Labeling : Store the waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name ("this compound waste"), the date, and any known hazard symbols.[2][3]
-
Arrange for Professional Disposal : Contact your institution's hazardous waste management service for pickup and disposal.[3] These services are equipped to handle the treatment and disposal of chemical waste in accordance with regulations.[3]
Quantitative Data Summary
While no quantitative disposal limits for this compound are available, the following table summarizes key safety information for the related compound, Coenzyme A, which can serve as a conservative guide.
| Parameter | Information (based on Coenzyme A) | Source |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [5] |
| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [5] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not documented. The standard procedure does not involve in-lab treatment or neutralization unless explicitly approved by EHS and outlined in a specific protocol. The recommended "protocol" is the institutional chemical waste disposal procedure.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Decontamination and Disposal - FAA USA Safety and Health Programs [uwm.edu]
Personal protective equipment for handling Dihydrocaffeoyl-CoA
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with Dihydrocaffeoyl-CoA are likely related to its potential for skin and eye irritation, and possible toxicity if ingested or inhaled, similar to related phenolic compounds and CoA esters.[1][2] Therefore, a comprehensive approach to personal protective equipment is crucial.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or puncture. | To prevent skin contact and potential irritation or absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. | To protect eyes from splashes or aerosols.[3] |
| Body Protection | Laboratory coat | A standard, long-sleeved lab coat should be worn and kept fastened. | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | Not generally required under normal use | A fume hood should be used when handling powders or creating solutions to avoid inhalation. If significant aerosolization is expected, a risk assessment may indicate the need for a respirator. | To minimize inhalation of any fine powders or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure that the work area, typically a clean bench or fume hood, is decontaminated and prepared. All necessary equipment, including PPE, should be readily accessible.
-
Weighing : When weighing the solid form of this compound, perform this task in a fume hood or an enclosure with appropriate ventilation to prevent the inhalation of any fine particles.
-
Solubilization : When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Use : During experimental use, handle solutions with care to prevent spills and aerosol generation.
-
Post-Handling : After use, decontaminate all surfaces and equipment that have come into contact with the compound. Wash hands thoroughly after removing gloves.
Storage:
-
Temperature : Store this compound according to the manufacturer's recommendations, which is typically at -20°C or below to prevent degradation.
-
Container : Keep the compound in a tightly sealed, clearly labeled container to prevent contamination and degradation from moisture and air.[3]
Disposal Plan
All waste contaminated with this compound must be disposed of in accordance with institutional and local regulations for chemical waste.
Disposal Workflow:
Caption: Workflow for the proper disposal of this compound waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
Spill Response Protocol:
Caption: Step-by-step protocol for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
